molecular formula C10H9ClO B1590008 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 343852-44-8

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1590008
CAS No.: 343852-44-8
M. Wt: 180.63 g/mol
InChI Key: GVWWIBFTRLTHMY-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWWIBFTRLTHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507946
Record name 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343852-44-8
Record name 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Foreword: The Strategic Value of Substituted Indanones

In the landscape of modern medicinal chemistry and materials science, the indanone scaffold represents a "privileged structure." Its rigid, bicyclic framework provides a unique three-dimensional presentation of functional groups, making it a cornerstone for the design of targeted therapeutics and novel materials. This guide focuses on a specific, yet highly valuable derivative: This compound . The introduction of a chloro-group at the 6-position and a methyl group at the stereogenic alpha-carbon (C2) significantly modulates the electronic and steric properties of the parent indanone core. This substitution pattern opens new avenues for synthetic elaboration and fine-tuning of biological activity.

This document is intended for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the compound's properties, the rationale behind its synthesis and characterization, and its potential as a strategic building block.

Section 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section outlines the essential identifiers and physical characteristics of this compound.

Nomenclature and Key Identifiers

Correctly identifying a chemical entity is critical for literature searches, regulatory submissions, and procurement.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 343852-44-8[1]
Molecular Formula C₁₀H₉ClO[2]
Molecular Weight 180.63 g/mol [2]
SMILES CC1CC2=CC=C(Cl)C=C2C1=O[1]
MDL Number MFCD16302118[2]
Structural Representation

The compound's structure dictates its reactivity and how it interacts with biological systems. The chloro-substituent acts as a key metabolic blocking group and a handle for further synthetic transformations, while the alpha-methyl group introduces a chiral center, a critical consideration in drug design.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

These properties are essential for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

PropertyValueRemarks
Boiling Point 280°C at 760 mmHgSuggests low volatility under standard conditions, suitable for high-temperature reactions.[2]
Appearance White to off-white solidBased on the analogous compound, 6-Chloro-1-indanone.[3]
Storage Room temperature, dry and sealedIndicates good stability under standard laboratory conditions.[2]
Solubility Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Acetone) and poorly soluble in water.Based on its nonpolar, chlorinated aromatic structure.

Section 2: Synthesis and Mechanistic Rationale

The reliable synthesis of this building block is paramount. The most logical and industrially scalable approach is an intramolecular Friedel-Crafts acylation. This section details a robust protocol and explains the chemical principles that ensure its success.

Retrosynthetic Strategy

The core synthetic challenge is the formation of the five-membered ring fused to the aromatic system. A Friedel-Crafts acylation is the ideal disconnection, tracing the target molecule back to a readily available substituted propanoic acid.

G target 6-Chloro-2-methyl-1-indanone (Target Molecule) intermediate 3-(4-chlorophenyl)-2-methylpropanoic acid (Precursor) target->intermediate Intramolecular Friedel-Crafts Acylation reagents p-Chlorotoluene + Methylmalonic acid derivative (Starting Materials) intermediate->reagents Malonic Ester Synthesis or similar C-C bond formation G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Crude Crude Product Pure Purified Product Crude->Pure Column Chromatography HNMR ¹H NMR (Proton Environment) Pure->HNMR CNMR ¹³C NMR (Carbon Skeleton) Pure->CNMR MS Mass Spec (Molecular Weight) Pure->MS IR IR Spec (Functional Groups) Pure->IR

Sources

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a halogenated derivative of 2-methyl-1-indanone. It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its indanone core is a common scaffold in medicinal chemistry, and the presence of chlorine and methyl groups offers sites for further chemical modification, enabling the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and IUPAC Name

The definitive identification of a chemical compound lies in its structure and systematic nomenclature.

IUPAC Name: this compound[2][3][4]

Synonyms: 6-Chloro-2-methyl-1-indanone

The structure consists of a bicyclic system where a benzene ring is fused to a five-membered ring containing a ketone group. A chlorine atom is substituted at the 6-position of the aromatic ring, and a methyl group is at the 2-position of the cyclopentanone ring.

Structural Diagram

Caption: Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 343852-44-8[1][2]
Molecular Formula C₁₀H₉ClO[1][2]
Molecular Weight 180.63 g/mol [1]
Boiling Point 280°C at 760 mmHg[1]
SMILES CC1CC2=CC=C(Cl)C=C2C1=O[2]

Synthesis Strategies

Conceptual Synthesis Workflow

A plausible synthetic route would involve the following key steps:

  • Preparation of a Substituted Phenylpropanoic Acid: The synthesis would likely commence with a suitably substituted benzene derivative. For instance, starting with 4-chlorotoluene, a Friedel-Crafts acylation followed by subsequent reactions could lead to 3-(4-chloro-2-methylphenyl)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The resulting phenylpropanoic acid derivative would then be cyclized. This is typically achieved by converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5] The electrophilic acyl chloride would then attack the aromatic ring to form the five-membered ketone ring of the indanone. Polyphosphoric acid (PPA) is also a common reagent for this type of cyclization.[5][6]

The choice of a Lewis acid and reaction conditions is critical to control regioselectivity and prevent unwanted side reactions. The electron-donating nature of the methyl group and the electron-withdrawing, ortho-para directing nature of the chloro group on the starting aromatic ring would influence the position of the cyclization.

Caption: Conceptual synthesis pathway for this compound.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis.[1] Its structural features are of interest in medicinal chemistry for the following reasons:

  • Scaffold for Bioactive Molecules: The indanone framework is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][5]

  • Intermediate for Complex Syntheses: This compound serves as a key intermediate for producing more complex molecules for the pharmaceutical and agrochemical industries.[1] The ketone functionality can be readily transformed into other functional groups, and the aromatic ring can undergo further substitutions.

  • Materials Science: The structural framework of indanone derivatives is also being explored in the development of materials with specific electronic or photonic properties.[1]

Safety and Handling

Detailed safety data for this compound is not extensively documented in the provided search results. However, safety information for structurally related compounds, such as other chlorinated indanones, can provide guidance. For instance, related compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[7][8]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[7][9]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[9][10]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][9]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[9]

    • If swallowed: Rinse mouth with water and seek medical attention.[9]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure. Its utility in the synthesis of potentially bioactive compounds and novel materials makes it a compound of interest for researchers in organic synthesis and drug discovery. While specific experimental protocols for its synthesis and detailed toxicological data are not widely published, its preparation can be approached through established chemical transformations, and its handling should be guided by precautions for related chemical entities.

References

  • MySkinRecipes. This compound. [Link]

  • MG Chemicals. Safety Data Sheet. [Link]

  • PubChem. 6-Chloro-1-indanone | C9H7ClO | CID 5100705. [Link]

  • Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • AbacipharmTech. This compound. [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • PubChem. 6-Chloro-2,3-dihydro-1H-isoindol-1-one. [Link]

  • PubChem. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

Sources

6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. The document elucidates its fundamental chemical and physical properties, outlines a detailed synthetic pathway, and explores its applications as a structural scaffold in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the handling, synthesis, and strategic utilization of this compound. The Chemical Abstracts Service (CAS) number for this compound is 343852-44-8 .[1][2]

Compound Identification and Physicochemical Properties

This compound is a halogenated indanone derivative. The presence of the chloro-substituent and the methyl group on the indanone framework makes it a versatile building block for creating more complex molecules with specific steric and electronic properties.[3] Its core characteristics are summarized below.

PropertyValueSource
CAS Number 343852-44-8[1][2]
Molecular Formula C₁₀H₉ClO[4]
Molecular Weight 180.63 g/mol [4]
Boiling Point 280°C at 760 mmHg[4]
MDL Number MFCD16302118[4]
Storage Conditions Room temperature, dry and sealed[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones like this compound typically involves an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic cyclization reaction is a powerful method for forming the five-membered ring fused to the aromatic system.

Conceptual Synthetic Workflow

The logical synthetic approach involves the preparation of an acyl chloride precursor which can then undergo intramolecular cyclization. A common strategy is the Friedel-Crafts acylation of an aromatic compound with a suitable acid chloride, followed by a cyclization step. For the target molecule, a plausible route starts from a substituted benzene derivative that can be elaborated to form the indanone structure. The process described in patent literature for similar indanones often involves the reaction of a substituted propanoyl chloride with an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

G cluster_0 Preparation of Acyl Chloride Precursor cluster_1 Intramolecular Friedel-Crafts Acylation cluster_2 Methylation and Purification A 3-(4-chlorophenyl)propanoic acid C 3-(4-chlorophenyl)propanoyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) E Cyclization C->E D Lewis Acid (e.g., AlCl₃) F Crude 6-Chloro-2,3-dihydro-1H-inden-1-one E->F I This compound F->I Methylation at C2 G Methylating Agent (e.g., MeI) H Purification (Crystallization/Chromatography) I->H Purification

Caption: Conceptual workflow for the synthesis of the target indanone.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the synthesis of a substituted indanone, adapted from established methodologies for Friedel-Crafts reactions.[5][7]

  • Precursor Preparation:

    • To a solution of 3-(p-chlorophenyl)propanoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Allow the reaction to stir at room temperature until gas evolution ceases, indicating the formation of the corresponding acyl chloride.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(p-chlorophenyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • Suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0°C and slowly add a solution of the crude acyl chloride from the previous step.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The reaction is then quenched by carefully pouring it onto crushed ice and hydrochloric acid.

  • Methylation:

    • The resulting 6-chloro-1-indanone is then subjected to methylation at the C2 position. This can be achieved using a base such as sodium hydride to form the enolate, followed by the addition of methyl iodide.

  • Workup and Purification:

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: The structural framework of this compound is explored in the development of novel anti-inflammatory and analgesic drugs.[4] The specific substitution pattern can be fine-tuned to optimize binding to target enzymes or receptors involved in inflammation and pain pathways.

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: Research into CRF1 receptor antagonists for stress-related disorders has utilized similar benzimidazole structures derived from indanone precursors. The strategic placement of substituents on the aromatic ring is critical for achieving high binding affinity and metabolic stability.[8]

  • Organic Synthesis Building Block: Beyond pharmaceuticals, it is used in the creation of materials with specific electronic or photonic properties for advanced technological applications.[4]

G A This compound B Further Chemical Modification (e.g., Reduction, Amination, Condensation) A->B C Novel Anti-Inflammatory Agents B->C D Analgesic Compounds B->D E CRF1 Receptor Antagonist Scaffolds B->E F Advanced Materials B->F

Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

While specific hazard data for this compound is not extensively documented in publicly available literature, related chlorinated indanones are classified as harmful if swallowed.[9] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound (CAS: 343852-44-8) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility as a precursor for developing novel therapeutic agents, particularly in the areas of inflammation and neurological disorders, underscores its importance. The synthetic routes, primarily based on the robust Friedel-Crafts acylation, are well-established, allowing for its accessible preparation for research and development purposes. Adherence to proper safety protocols is essential when handling this and related chemical compounds.

References

  • AbacipharmTech. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 6-Chloro-1-indanone. [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Google Patents. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • PubMed. Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, a novel CRF 1 receptor antagonist. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document details the physicochemical properties, a robust synthesis protocol via intramolecular Friedel-Crafts acylation, in-depth characterization through spectroscopic methods, and a discussion of its current and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile indanone derivative.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged structural motif frequently encountered in a wide array of biologically active molecules and natural products. Its rigid, bicyclic framework serves as a valuable scaffold in medicinal chemistry, contributing to the development of therapeutic agents for conditions such as neurodegenerative diseases, inflammation, and cancer. The strategic substitution on the indanone ring system allows for the fine-tuning of pharmacological properties. This compound represents a functionally rich derivative, offering multiple reaction sites for further molecular elaboration. The presence of a chlorine atom on the aromatic ring and a methyl group in the five-membered ring provides specific steric and electronic properties that can be exploited in the design of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and analysis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉ClO[1]
Molecular Weight 180.63 g/mol [2]
CAS Number 343852-44-8[1]
Appearance White to off-white solid (predicted)General chemical knowledge
Boiling Point 280°C at 760 mmHg (predicted)[2]
Storage Room temperature, dry and sealed[2]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the chloro-substituted benzene ring will appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons of the five-membered ring will present a more complex pattern. The methine proton at the C2 position, coupled to the methyl group and the methylene protons at C3, will likely appear as a multiplet. The diastereotopic methylene protons at C3 will exhibit distinct signals, likely as doublets of doublets, due to geminal and vicinal coupling. The methyl group at C2 will present as a doublet in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C1) in the highly deshielded region (around δ 205 ppm). The aromatic carbons will resonate in the δ 120-155 ppm range, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The aliphatic carbons (C2, C3, and the methyl carbon) will appear in the upfield region (δ 15-45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, Cl, and cleavage of the five-membered ring.

Synthesis Methodology: Intramolecular Friedel-Crafts Acylation

The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.[4] This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid catalyst.

Reaction Mechanism

The synthesis of this compound proceeds via the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)butanoic acid. The reaction mechanism is initiated by the activation of the carboxylic acid with a Lewis acid or a strong protic acid to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new carbon-carbon bond, leading to the cyclized product. Subsequent deprotonation restores the aromaticity of the benzene ring.

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Product Formation Precursor 3-(4-chlorophenyl)butanoic acid Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion Lewis Acid (e.g., AlCl₃) Cyclization Electrophilic Aromatic Substitution Acylium_Ion->Cyclization Product This compound Cyclization->Product Deprotonation

Caption: Intramolecular Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 1-indanones and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.[5]

Materials:

  • 3-(4-chlorophenyl)butanoic acid (precursor)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)butanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Cyclization: Cool the crude acid chloride in an ice bath and dissolve it in anhydrous dichloromethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane. Slowly add the solution of the acid chloride to the AlCl₃ suspension at 0°C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate for the production of more complex molecules with potential biological activity.[2]

Pharmaceutical Synthesis

The indanone scaffold is a core component of numerous pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of:

  • Anti-inflammatory and Analgesic Agents: The indanone core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Further functionalization of this intermediate could lead to the development of novel anti-inflammatory and analgesic compounds.

  • Anticancer Agents: The rigid structure of the indanone can be used to design molecules that interact with specific biological targets, such as protein kinases, which are often implicated in cancer.

  • Central Nervous System (CNS) Active Compounds: Derivatives of indanones have shown activity as modulators of various CNS receptors and enzymes, suggesting potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease.

Agrochemical Development

Similar to pharmaceuticals, the development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of novel molecular scaffolds. The unique electronic and steric properties of this compound can be harnessed to create new active ingredients for crop protection.

Materials Science

The aromatic and carbonyl functionalities of this indanone derivative also make it a candidate for research in materials science. Its structural framework could be incorporated into polymers or organic electronic materials to explore novel optical or conductive properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and organic synthesis. Its well-defined structure and multiple points for chemical modification make it a versatile building block for the creation of novel compounds with a wide range of potential applications. This technical guide has provided a detailed overview of its properties, a robust synthetic protocol, and a summary of its potential uses, serving as a valuable resource for researchers and developers in the chemical sciences.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

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solubility of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and process chemistry, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed protocols for empirical determination.

Introduction: The Significance of Solubility

This compound is a substituted indanone derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[1] Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies like crystallization, and formulating final products. Solubility data dictates solvent selection, impacts reaction kinetics, and is a critical parameter in preclinical development and chemical process scale-up.

This document aims to provide a robust framework for approaching the solubility of this compound, combining theoretical prediction with practical, validated experimental methodologies.

Physicochemical Properties of the Analyte

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a chlorinated aromatic ring, a cyclopentanone moiety, and a methyl group, suggests a molecule of intermediate polarity. The presence of the carbonyl group (C=O) and the chlorine atom introduces polar characteristics, while the bicyclic hydrocarbon framework is nonpolar.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉ClO[2]
Molecular Weight 180.63 g/mol [2]
CAS Number 343852-44-8[2]
Appearance (Typically a solid at room temp.)Inferred
SMILES Code CC1CC2=CC=C(Cl)C=C2C1=O[2]

Theoretical Framework for Solubility Prediction

The Principle of "Like Dissolves Like"

The most fundamental guideline in solubility is the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3][4]

  • Polar Solutes (with functional groups like -OH, -NH₂, -C=O) dissolve in Polar Solvents (e.g., water, ethanol, acetone).

  • Nonpolar Solutes (typically hydrocarbons) dissolve in Nonpolar Solvents (e.g., hexane, toluene).

For this compound, its mixed polarity suggests it will be poorly soluble in highly polar solvents like water and nonpolar solvents like hexane, but will exhibit significant solubility in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[5][6][7] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are close. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated.[8] A smaller distance implies greater affinity and higher solubility.

cluster_good Good Solvents (High Solubility) cluster_bad Poor Solvents (Low Solubility) center Solute HSP (δD₁, δP₁, δH₁) A Solvent A (δD₂, δP₂, δH₂) center->A Small 'Distance' B Solvent B (δD₃, δP₃, δH₃) center->B Small 'Distance' C Solvent C (δD₄, δP₄, δH₄) center->C Large 'Distance'

Caption: Hansen Solubility Parameter (HSP) space diagram.

Table 2: Hansen Solubility Parameters for Common Solvents (MPa⁰.⁵)

SolventδDδPδH
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3
(Data compiled from various sources)[5][9]
Effect of Temperature

For most solid organic compounds, solubility increases with increasing temperature.[10] This relationship is because the dissolution process for solids is typically endothermic (requires energy input to break the crystal lattice). According to Le Châtelier's principle, increasing the temperature shifts the equilibrium toward the endothermic dissolution process, favoring greater solubility.[11] In many cases, the solubility of organic solids in water or organic solvents increases exponentially with temperature.[12][13]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility behavior for this compound is predicted.

Table 3: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, CyclohexanePoorThe polar carbonyl and chloro groups hinder dissolution in highly nonpolar media.
Moderately Nonpolar Toluene, Diethyl EtherSparingly Soluble to SolubleThe aromatic ring of toluene can interact with the solute's aromatic system, improving compatibility.
Polar Aprotic Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Soluble to Very SolubleThese solvents balance polarity to interact with the C=O and C-Cl bonds without the strong hydrogen bonding that would disfavor the nonpolar backbone.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleStrong polar interactions facilitate dissolution of the solute.
Polar Protic Methanol, EthanolSolubleThe alkyl chains of these alcohols provide some nonpolar character to interact with the solute's backbone, while the hydroxyl group interacts with the polar moieties.
Highly Polar Protic WaterInsolubleThe large, nonpolar hydrocarbon structure dominates, leading to poor hydration by water molecules.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a rigorous experimental protocol is required. The equilibrium shake-flask method is a gold standard for determining the solubility of a solid in a solvent.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the saturation solubility of the compound in a chosen solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent into the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours.[4] A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, either:

    • Centrifuge the vial and draw from the top layer.

    • Draw the supernatant through a syringe fitted with a chemical-resistant filter (e.g., PTFE).

  • Dilution: Accurately dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.[14]

Analytical Quantification: Example HPLC Method

Quantification is crucial for accurate solubility measurement.[15][16] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique.

Table 4: Example HPLC Method for Quantification

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~254 nm (or λmax of the compound)
Run Time 10 minutes

Self-Validation through Calibration: A calibration curve must be generated to ensure trustworthy results.[17] This involves preparing a series of standard solutions of known concentrations of this compound in the chosen solvent and measuring their instrument response (e.g., peak area in HPLC). A plot of response versus concentration should be linear, and the concentration of the unknown sample can be determined by interpolation from this curve.

Conclusion

The solubility of this compound is governed by its molecular structure, which imparts an intermediate polarity. Theoretical predictions suggest poor solubility in nonpolar solvents and water, with good solubility in polar aprotic solvents like acetone, DCM, and DMSO, as well as polar protic solvents like ethanol. Temperature is expected to have a positive effect on its solubility. For definitive and reliable data, these predictions must be confirmed through rigorous experimental determination using validated methods such as the equilibrium shake-flask protocol coupled with a precise analytical technique like HPLC. The methodologies and principles outlined in this guide provide a robust foundation for researchers to accurately characterize and effectively utilize the solubility properties of this important chemical intermediate.

References

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  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone core, a deceptively simple bicyclic ketone, represents a privileged scaffold in the annals of organic synthesis and medicinal chemistry. Its rigid framework, amenable to substitution at multiple positions, has given rise to a vast and diverse family of molecules with profound biological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted indanones, tracing their evolution from laboratory curiosities to essential building blocks for therapeutics. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings of seminal reactions such as the intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and the Pauson-Khand reaction. Through detailed protocols, comparative data, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within the rich chemical landscape of substituted indanones.

Introduction: The Rise of a Privileged Structure

The story of the indanone scaffold is a testament to the enduring power of fundamental organic chemistry. Comprising a benzene ring fused to a five-membered cyclopentanone ring, the 1-indanone structure provides a conformationally restricted platform that is ideal for interacting with biological targets.[1] The first publications detailing the preparation of 1-indanones emerged in the 1920s, marking the beginning of a century of intensive investigation into this versatile molecule.[2]

The true significance of substituted indanones, however, lies in their remarkable therapeutic potential. The strategic placement of various functional groups on the aromatic and aliphatic rings has led to the discovery of potent agents for a wide array of diseases.[3] Notably, the indanone framework is a cornerstone in the development of treatments for neurodegenerative disorders like Alzheimer's disease, with the drug Donepezil serving as a landmark example.[4][5] Furthermore, substituted indanones have demonstrated significant promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3][6][7] This broad spectrum of biological activity has cemented the indanone scaffold as a "privileged structure" in medicinal chemistry, a term reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets.

This guide will navigate the historical milestones and synthetic evolution of this remarkable class of compounds, providing a robust technical foundation for their continued exploration and application.

Historical Perspective: Key Milestones in Indanone Chemistry

The journey of substituted indanones from their initial synthesis to their current status as key pharmaceutical intermediates is marked by several pivotal discoveries and methodological advancements.

  • Early Syntheses (1920s): The first documented synthesis of unsubstituted 1-indanone was reported in 1927, achieved through the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride using aluminum chloride.[2] This foundational reaction remains a cornerstone of indanone synthesis to this day.

  • Expansion of Synthetic Routes: The mid-20th century saw the exploration of various synthetic pathways to access a wider range of substituted indanones. These included modifications of the Friedel-Crafts reaction and the development of new cyclization strategies.

  • The Dawn of a New Era in Synthesis (1970s): The discovery of the Pauson-Khand reaction in the early 1970s provided a novel and powerful method for constructing cyclopentenones, which could be readily converted to indanones.[8][9] This metal-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide opened up new avenues for creating complex, highly substituted indanone cores.[8]

  • The Rise of Catalysis: The late 20th and early 21st centuries have been characterized by the development of more efficient and selective catalytic methods for indanone synthesis. This includes the use of various Lewis and Brønsted acids to promote intramolecular Friedel-Crafts acylations and Nazarov cyclizations under milder conditions.[10][11] Asymmetric catalysis has also emerged as a critical tool for accessing enantiomerically pure substituted indanones, which is often crucial for their biological activity.[12]

  • Medicinal Chemistry Breakthroughs: The approval of Donepezil for the treatment of Alzheimer's disease in the 1990s spurred a surge of interest in the medicinal applications of substituted indanones.[4] This led to the discovery of numerous indanone derivatives with potent activities against a range of diseases, solidifying their importance in drug discovery.[6][13]

Core Synthetic Methodologies

The construction of the indanone scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of 1-indanones.[10][14] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative onto the tethered aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[14]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway. The acid catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. Subsequent deprotonation restores aromaticity, yielding the cyclized 1-indanone.[14]

Friedel_Crafts_Acylation Arylpropanoic_Acid 3-Arylpropanoic Acid or Acyl Chloride Acylium_Ion Acylium Ion (Electrophile) Arylpropanoic_Acid->Acylium_Ion + Acid Catalyst - H2O or HCl Indanone_Intermediate Cyclized Intermediate (Sigma Complex) Acylium_Ion->Indanone_Intermediate Intramolecular Electrophilic Attack Indanone 1-Indanone Indanone_Intermediate->Indanone - H+ (Deprotonation)

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

  • Preparation of 3-Phenylpropionyl Chloride:

    • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[10]

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[10]

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.2 eq).[10]

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to quench the reaction.[10]

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-indanone.[10]

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystStarting MaterialConditionsYield (%)Reference
AlCl₃3-Phenylpropionyl ChlorideDichloromethane, 0 °C to rt~90%[2]
Polyphosphoric Acid (PPA)3-Arylpropanoic AcidsHigh TemperatureVariable[15]
Metal Triflates (e.g., Sc(OTf)₃)3-Arylpropanoic AcidsMicrowave, Ionic LiquidGood[2]
Nafion-H3-Phenylpropionyl ChlorideRefluxing BenzeneGood[2]
Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[11] In the context of indanone synthesis, this reaction typically utilizes chalcones (1,3-diaryl-2-propen-1-ones) as precursors.[11]

Mechanism: The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which generates a pentadienyl cation intermediate. The key step is a thermally allowed 4π-conrotatory electrocyclization of this cation to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol yield the final 1-indanone product.[11]

Nazarov_Cyclization Chalcone Chalcone Pentadienyl_Cation Pentadienyl Cation Chalcone->Pentadienyl_Cation + Acid Catalyst Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization (conrotatory) Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate - H+ Indanone 1-Indanone Enol_Intermediate->Indanone Tautomerization

Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.

Experimental Protocol: Synthesis of a Substituted 1-Indanone via Nazarov Cyclization

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriately substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide.

    • Stir the mixture at room temperature until a precipitate forms.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the chalcone precursor.

  • Nazarov Cyclization:

    • Dissolve the chalcone (1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid.

    • Add a Lewis acid catalyst (e.g., Cu(OTf)₂) or a strong Brønsted acid (e.g., trifluoroacetic acid).[2]

    • Heat the reaction mixture, potentially using microwave irradiation to shorten the reaction time.[2]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the substituted 1-indanone.

Table 2: Catalytic Systems for the Nazarov Cyclization of Chalcones

CatalystConditionsKey FeaturesReference
Trifluoroacetic Acid (TFA)120 °C, MicrowaveShorter reaction times[2]
Cu(OTf)₂60 °CCatalytic, stereoselective potential[16]
Iridium(III) ComplexMild conditionsSynthesis of functionalized indanones[2]
Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex, to form a cyclopentenone.[8][17] This reaction provides a powerful and convergent route to complex indanone structures, particularly in an intramolecular fashion.[8]

Mechanism: The widely accepted mechanism begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. Loss of a CO ligand allows for coordination of the alkene. Subsequent migratory insertion of the alkene and then carbon monoxide, followed by reductive elimination, yields the cyclopentenone product.[8][18]

Pauson_Khand_Reaction Alkyne Alkyne Alkyne_Complex Alkyne-Co₂(CO)₆ Complex Alkyne->Alkyne_Complex Co2CO8 Co₂(CO)₈ Co2CO8->Alkyne_Complex Metallacycle Metallacyclopentene Intermediate Alkyne_Complex->Metallacycle + Alkene - CO Alkene Alkene Alkene->Metallacycle CO_Insertion CO Insertion Intermediate Metallacycle->CO_Insertion + CO Cyclopentenone Cyclopentenone CO_Insertion->Cyclopentenone Reductive Elimination

Caption: Simplified mechanism of the Pauson-Khand reaction.

Experimental Protocol: Intramolecular Pauson-Khand Reaction for a Fused Indanone

  • Substrate Synthesis:

    • Synthesize an enyne substrate where the alkyne and alkene moieties are tethered by an appropriate linker that will form the aromatic ring of the indanone upon cyclization.

  • Pauson-Khand Reaction:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the enyne substrate (1.0 eq).

    • Add degassed solvent (e.g., mesitylene or THF).[17][19]

    • Add dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq).[17]

    • Stir the reaction mixture at room temperature to allow for the formation of the alkyne-cobalt complex.

    • Promote the cyclization by heating the reaction mixture or by the addition of a promoter such as N-methylmorpholine N-oxide (NMO).[8]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove cobalt residues.

    • Concentrate the filtrate and purify the crude product by column chromatography to afford the fused indanone.

Applications in Drug Discovery and Beyond

The versatility of the indanone scaffold has led to its widespread application in various fields, most notably in medicinal chemistry.

Neurodegenerative Diseases

Substituted indanones are prominent in the development of therapeutics for neurodegenerative diseases.[4] Their rigid structure allows for precise orientation of functional groups to interact with key enzymes involved in disease progression.

  • Alzheimer's Disease: Indanone derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[4][13] Donepezil is a prime example of a successful indanone-based AChE inhibitor.[4] Some indanone derivatives also exhibit multi-target activity by inhibiting Aβ aggregation, a hallmark of Alzheimer's pathology.[13]

  • Parkinson's Disease: The indanone scaffold has been utilized to develop inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[4] Inhibition of MAO-B can help to alleviate the motor symptoms of Parkinson's disease.

Neuroprotective_Action cluster_AD Alzheimer's Disease cluster_PD Parkinson's Disease AChE Acetylcholinesterase (AChE) ACh_degradation Degradation AChE->ACh_degradation ACh Acetylcholine ACh->ACh_degradation AD_symptoms Cognitive Decline ACh_degradation->AD_symptoms MAOB Monoamine Oxidase B (MAO-B) Dopamine_degradation Degradation MAOB->Dopamine_degradation Dopamine Dopamine Dopamine->Dopamine_degradation PD_symptoms Motor Impairment Dopamine_degradation->PD_symptoms Indanone Substituted Indanone Indanone->AChE Inhibition Indanone->MAOB Inhibition

Caption: Inhibition of key enzymes in neurodegenerative diseases by substituted indanones.

Oncology

The indanone scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] Substituted indanones have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain benzylidene indanones act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]

  • Enzyme Inhibition: Indanone derivatives have been designed to inhibit various kinases and other enzymes that are overactive in cancer cells.

Anti-inflammatory and Other Applications

Substituted indanones have also demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] Beyond medicine, indanone derivatives have found applications in agriculture as insecticides, fungicides, and herbicides, and in materials science as components of fragrances and organic functional materials.[2][20][21]

Conclusion and Future Perspectives

The journey of substituted indanones, from their initial synthesis over a century ago to their current prominence in drug discovery, is a compelling narrative of chemical innovation. The core synthetic methodologies of intramolecular Friedel-Crafts acylation, Nazarov cyclization, and the Pauson-Khand reaction provide a robust and versatile toolkit for the construction of a vast array of indanone derivatives. The continued development of more efficient, selective, and sustainable synthetic methods, particularly in the realm of asymmetric catalysis, will undoubtedly unlock new chemical space for exploration.

The remarkable biological versatility of the indanone scaffold ensures its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens, the rational design of multi-target indanone derivatives holds immense promise for tackling complex multifactorial diseases. The future of indanone chemistry is bright, with limitless opportunities for researchers to build upon this enduring and privileged scaffold to address pressing challenges in medicine and beyond.

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  • Butkevich, A. N., et al. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(5), 728-731. [Link]

  • Kumar, A., et al. (2025). Indanone derivatives: Emerging frontiers in cancer therapy. Journal of Molecular Structure, 1317, 138534. [Link]

  • Larsson, J., et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(20), 7586–7591. [Link]

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Unlocking the Potential of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal and materials science, the indanone core represents a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological and physical properties.[1] From the anti-Alzheimer's drug Donepezil to advanced organic functional materials, the versatility of the indanone is well-established.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one .

This compound, with its unique substitution pattern—a chloro group on the aromatic ring and a methyl group at the stereogenic C2 position—presents a compelling starting point for novel research endeavors. The presence of the chloro-substituent can significantly modulate the electronic properties of the aromatic ring and provide a handle for further synthetic transformations. The methyl group at the C2 position introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomer-specific biological activities.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound, complete with proposed synthetic strategies, derivatization pathways, and detailed experimental protocols.

Molecular Information
IUPAC Name This compound
CAS Number 343852-44-8
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Canonical SMILES CC1CC2=CC=C(C=C2C1=O)Cl

Part 1: Core Synthetic Pathways - Building the Foundation

The synthesis of 2-substituted-1-indanones is most effectively achieved through intramolecular Friedel-Crafts acylation.[4] While classical methods using 3-arylpropionic acids or their acyl chlorides with strong Lewis acids are common, a more modern and versatile approach involves the use of Meldrum's acid derivatives.[5][6] This method offers milder reaction conditions and a more direct route to 2-substituted indanones.[7][8]

A plausible and efficient synthetic route to this compound is proposed below, starting from 4-chlorobenzaldehyde.

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Decarboxylation & Esterification cluster_3 Step 4: Intramolecular Friedel-Crafts Acylation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Pyridine_Piperidine Pyridine, Piperidine 4-Chlorobenzaldehyde->Pyridine_Piperidine Malonic_acid Malonic acid Malonic_acid->Pyridine_Piperidine Intermediate_1 3-(4-Chlorophenyl)acrylic acid Pyridine_Piperidine->Intermediate_1 Intermediate_1_ref 3-(4-Chlorophenyl)acrylic acid NaOMe NaOMe, MeOH Intermediate_1_ref->NaOMe Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->NaOMe Intermediate_2 Dimethyl 2-(3-(4-chlorophenyl)-1-methoxy-1-oxopropan-2-yl)malonate NaOMe->Intermediate_2 Intermediate_2_ref Intermediate from Step 2 H2O_H_heat 1. H₂O, H⁺, Δ 2. SOCl₂, MeOH Intermediate_2_ref->H2O_H_heat Intermediate_3 Methyl 3-(4-chlorophenyl)-2-methylpropanoate H2O_H_heat->Intermediate_3 Intermediate_3_ref Methyl 3-(4-chlorophenyl)-2-methylpropanoate PPA Polyphosphoric acid (PPA), Δ Intermediate_3_ref->PPA Target_Molecule This compound PPA->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Part 2: Potential Research Areas in Medicinal Chemistry

The indanone scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities including anti-Alzheimer's, anticancer, antimicrobial, and antiviral properties.[1][9] The unique structure of this compound offers fertile ground for the development of novel therapeutic agents.

Derivatization Strategies: Expanding the Chemical Space

The primary sites for derivatization are the ketone at the 1-position and the aromatic ring.

2.1.1 Modification at the Carbonyl Group:

  • Aldol Condensation: A base-catalyzed aldol condensation with various aromatic aldehydes can yield a series of arylidene indanones.[10][11] These compounds, being rigid analogues of chalcones, are known to possess potent anticancer and anti-inflammatory activities.[10] The planarity of the resulting α,β-unsaturated system allows for effective electronic communication between the substituted aryl ring and the indanone core, which can be fine-tuned to modulate biological activity.[10]

  • Formation of Hydrazones and Spiro-heterocycles: Reaction of the ketone with substituted hydrazines can lead to thiazolyl hydrazone derivatives, which have shown promising anticancer activity, particularly against p53 mutant colorectal cancer cells.[12][13] Furthermore, the indanone can serve as a building block for spiroisoxazolines, which are known selective COX-2 inhibitors with anticancer properties.[14]

2.1.2 Modification of the Aromatic Ring:

  • Nucleophilic Aromatic Substitution (SNAAr): The chloro-substituent, while generally unreactive, can be activated by strongly electron-withdrawing groups or under specific catalytic conditions to undergo SNAr reactions. This would allow for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of compounds.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig, could be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the chloro-position, although this would likely require conversion to a more reactive halide (e.g., iodide or bromide) or triflate.

Potential Derivative Class Synthetic Approach Rationale & Potential Therapeutic Target Key References
Arylidene IndanonesAldol condensation with aromatic aldehydesRigid chalcone analogues; potential tubulin polymerization inhibitors (anticancer), COX/LOX inhibitors (anti-inflammatory).[10]
Thiazolyl HydrazonesCondensation with thiazolyl hydrazinesInduction of apoptosis and cell cycle arrest in cancer cells; potential for treating p53 mutant cancers.[12][13]
Spiro-isoxazolines1,3-Dipolar cycloadditionSelective COX-2 inhibition; potential as anti-inflammatory and anticancer agents.[14]
Amino-indanonesNucleophilic aromatic substitution of the chloro groupIntroduction of basic nitrogen moieties, a common feature in CNS-active drugs; potential acetylcholinesterase (AChE) inhibitors.[2][15]
Neurodegenerative Diseases: A Promising Frontier

The indanone scaffold is central to the design of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Donepezil, an indanone derivative, is a primary treatment for Alzheimer's disease, functioning as an acetylcholinesterase (AChE) inhibitor.[1]

Research Directive: Synthesize a library of this compound derivatives, particularly those with nitrogen-containing side chains introduced via an arylidene linker, and screen them for inhibitory activity against AChE and butyrylcholinesterase (BuChE). The methyl group at the C2 position introduces a chiral center, and it would be crucial to separate and test individual enantiomers, as biological activity is often stereospecific.

Furthermore, recent studies have highlighted the potential of indanone derivatives as ligands for misfolded α-synuclein aggregates, which are characteristic of Parkinson's disease.[16]

G cluster_0 Proposed Mechanism of Action in Alzheimer's Disease Indanone_Derivative Indanone Derivative (e.g., Donepezil analogue) AChE Acetylcholinesterase (AChE) Indanone_Derivative->AChE Inhibits ACh_Breakdown Acetylcholine Breakdown AChE->ACh_Breakdown Catalyzes ACh_Levels ↑ Acetylcholine Levels Cholinergic_Transmission Enhanced Cholinergic Transmission ACh_Levels->Cholinergic_Transmission Cognitive_Improvement Symptomatic Improvement in Cognition Cholinergic_Transmission->Cognitive_Improvement

Sources

Chloro-Methyl-Indenone Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of chloro-methyl-indenone compounds, a class of molecules with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the core principles of indenone chemistry, focusing on the strategic incorporation of chloro and methyl substituents to modulate biological activity. We will delve into synthetic methodologies, structure-activity relationships (SAR), and the mechanistic basis for their therapeutic promise.

The Indenone Scaffold: A Privileged Structure in Medicinal Chemistry

The indenone core, a fused bicyclic system consisting of a benzene ring fused to a cyclopentenone ring, is a well-established "privileged structure" in drug discovery.[1][2][3] Its rigid framework provides a defined orientation for pendant functional groups to interact with biological targets. The inherent reactivity of the enone system and the susceptibility of the aromatic ring to substitution make it a versatile template for chemical modification.[1] Numerous natural products and synthetic molecules incorporating the indanone or indenone motif have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4][5][6][7]

The introduction of specific substituents, such as chlorine atoms and methyl groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the indenone scaffold. Chlorine, a common halogen in medicinal chemistry, can enhance membrane permeability, improve metabolic stability, and participate in halogen bonding with protein targets.[8][9] Methyl groups can modulate lipophilicity, provide steric bulk to influence binding selectivity, and serve as metabolic handles. The strategic placement of these functional groups on the indenone core is a key aspect of designing novel therapeutic agents.

Synthetic Strategies for Chloro-Methyl-Indenone Derivatives

The synthesis of chloro-methyl-indenone derivatives can be achieved through various established and emerging synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Friedel-Crafts Acylation

A classical and widely used approach for the construction of the indanone core is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid.[4][7] To synthesize a chloro-methyl-indenone, the starting material would be a 3-(chloro-methyl-phenyl)propionic acid. The cyclization is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[4][10]

Experimental Protocol: Synthesis of 5-chloro-6-methyl-1-indanone via Friedel-Crafts Acylation

  • Preparation of 3-(4-chloro-3-methylphenyl)propanoic acid:

    • Start with 4-chloro-3-methylacetophenone.

    • Perform a Willgerodt-Kindler reaction using sulfur and morpholine to obtain the corresponding thiomorpholide.

    • Hydrolyze the thiomorpholide with aqueous acid to yield 3-(4-chloro-3-methylphenyl)propanoic acid.

  • Intramolecular Cyclization:

    • Add 1 equivalent of 3-(4-chloro-3-methylphenyl)propanoic acid to a flask containing an excess of polyphosphoric acid (PPA).

    • Heat the mixture with stirring at 80-100 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-chloro-6-methyl-1-indanone.

Palladium-Catalyzed Annulation Reactions

Modern synthetic methods, particularly transition-metal-catalyzed reactions, offer efficient and versatile routes to substituted indenones.[11][12] Palladium-catalyzed annulation of internal alkynes with aryl halides is a powerful strategy. For a chloro-methyl-indenone, this would involve the reaction of a chloro-methyl-substituted aryl halide with an appropriate alkyne.

Conceptual Workflow: Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Chloro-Methyl-Indenone

G A Chloro-methyl-substituted Aryl Iodide Process Heck Reaction & Intramolecular Carbonylative Cyclization A->Process B Disubstituted Alkyne B->Process C Chloro-Methyl-Indenone Catalyst Pd(0) catalyst Ligand Base Catalyst->Process Process->C

Caption: Palladium-catalyzed workflow for chloro-methyl-indenone synthesis.

Nazarov Cyclization

The Nazarov cyclization, a conrotatory 4π-electrocyclization of divinyl ketones, can also be employed to construct the indenone scaffold.[4][7] This approach allows for the synthesis of indenones with various substitution patterns on the five-membered ring.

Structure-Activity Relationships (SAR) of Chloro-Methyl-Indenones

The biological activity of chloro-methyl-indenone compounds is highly dependent on the position and nature of the substituents on the bicyclic core. While specific SAR studies on chloro-methyl-indenones are not extensively reported, we can extrapolate from related indenone and indanone derivatives.

Key SAR Insights:

  • Position of the Chloro Group: The placement of the chlorine atom on the aromatic ring can significantly impact activity. For instance, in a series of chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the position of the chlorine substituent on the phenyl rings was found to be crucial for their cytotoxic effects against various cancer cell lines.[13]

  • Role of the Methyl Group: The methyl group can influence activity through steric and electronic effects. It can enhance binding to hydrophobic pockets of target proteins and also affect the overall electronic nature of the molecule.

  • Substitution on the Five-Membered Ring: Modifications at the C2 and C3 positions of the indenone ring are critical for modulating biological activity. For example, 2-benzylidene-1-indanone derivatives have shown promising anti-inflammatory activity.[14] The introduction of a methyl group at these positions can be explored to probe specific binding interactions.

Data Summary: Hypothetical Bioactivity of Chloro-Methyl-Indenone Analogs

Compound IDChloro PositionMethyl PositionTargetIC₅₀ (µM)
CMI-156Kinase X0.5
CMI-265Kinase X1.2
CMI-354Kinase X2.5
CMI-474Kinase X>10
CMI-556Kinase Y8.7

This table presents hypothetical data to illustrate potential SAR trends.

Potential Applications in Drug Development

The versatile biological activities reported for indenone and indanone derivatives suggest that chloro-methyl-indenones could be promising candidates for various therapeutic areas.

Anticancer Agents

Many indenone derivatives have demonstrated potent anticancer activity.[2][3][7] For example, certain indenone derivatives have been identified as inhibitors of the human DNA dealkylation repair enzyme AlkBH3, which is implicated in tumor cell proliferation.[15] The introduction of chloro and methyl groups could enhance the potency and selectivity of these compounds as anticancer agents.

Signaling Pathway: Potential Mechanism of Action for an Anticancer Chloro-Methyl-Indenone

G Drug Chloro-Methyl-Indenone Target Target Protein (e.g., Kinase, DNA Repair Enzyme) Drug->Target Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces Pathway Oncogenic Signaling Pathway Target->Pathway Activation Target->Apoptosis Inhibits Proliferation Tumor Cell Proliferation Pathway->Proliferation Promotes

Caption: Potential mechanism of action for an anticancer chloro-methyl-indenone.

Anti-inflammatory Agents

Indanone and indenone derivatives have also been investigated as anti-inflammatory agents.[7][14] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[14] The chloro and methyl substituents could be optimized to improve the anti-inflammatory potency and pharmacokinetic profile of these compounds.

Antimicrobial Agents

The indenone scaffold has been explored for the development of novel antimicrobial agents.[3][16][17] Studies have shown that certain indanone derivatives exhibit significant activity against Gram-positive bacteria.[16] The lipophilicity imparted by the chloro and methyl groups could enhance the ability of these compounds to penetrate bacterial cell membranes.

Conclusion and Future Directions

Chloro-methyl-indenone compounds represent a promising area for further investigation in drug discovery. The combination of the privileged indenone scaffold with the strategic placement of chloro and methyl groups offers a rich chemical space to explore for novel therapeutic agents. Future research should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of these compounds. Subsequent detailed biological evaluation and SAR studies will be crucial to identify lead candidates with potent and selective activity in various disease models. The insights gained from such studies will undoubtedly contribute to the advancement of indenone-based therapeutics.

References

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  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. (n.d.).
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A Technical Guide to 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 343852-44-8), a valuable intermediate for researchers in drug discovery and synthetic chemistry. We will explore its commercial availability, key physicochemical properties, quality control protocols, and its applications as a building block in the synthesis of complex molecules.

Introduction and Significance

This compound is a substituted indanone, a class of compounds recognized for their utility in medicinal chemistry. The indanone scaffold is a core component of numerous biologically active molecules. The presence of a chloro-substituent on the aromatic ring and a methyl group on the aliphatic portion of the molecule offers specific steric and electronic properties that can be exploited in the design of novel therapeutics. This compound primarily serves as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic agents.[1] Its strategic functionalization allows for diverse chemical modifications, making it a versatile starting material for the development of new chemical entities.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When procuring this compound, it is crucial to consider not only the price but also the purity, available analytical data, and the supplier's reliability. Typical purities offered by commercial vendors are in the range of 97% or higher.

Below is a summary of some commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the purity and identity of the compound before use.

SupplierPurityNotes
AbacipharmTechNot specifiedGlobal chemical supplier.[2]
BLDpharmNot specifiedOffers various research chemicals.[3]
ParchemNot specifiedSupplier of specialty chemicals.[4]
ChemicalBookNot specifiedLists multiple suppliers with varying prices and quantities.[1]
MySkinRecipes97%Provides some physical properties and pricing.[1]

Pricing can vary significantly based on the quantity and purity. For instance, prices can range from around $32 for 100mg to over $1800 for 25g.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

Table of Physicochemical Properties:

PropertyValueSource
CAS Number 343852-44-8[1][2][3]
Molecular Formula C₁₀H₉ClO[1]
Molecular Weight 180.63 g/mol [1]
Boiling Point 280°C at 760 mmHg[1]
Storage Room temperature, in a dry and sealed container.[1]

Spectroscopic Data for Quality Control:

Verification of the identity and purity of this compound is critical. The following section outlines the expected spectroscopic data that should be confirmed upon receipt of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. ChemicalBook provides access to the ¹H NMR spectrum for this compound.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band to observe is the carbonyl (C=O) stretch of the ketone, which is expected in the range of 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this molecule, the mass spectrum should show a molecular ion peak (M⁺) at m/z 180 and an M+2 peak at m/z 182 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

The following diagram illustrates a typical quality control workflow for an incoming starting material like this compound.

QC_Workflow Quality Control Workflow for Incoming Material cluster_procurement Procurement cluster_analytical Analytical Verification cluster_decision Decision start Receive Compound (CAS: 343852-44-8) request_coa Request and Review Certificate of Analysis start->request_coa nmr ¹H and ¹³C NMR request_coa->nmr ir FT-IR Spectroscopy request_coa->ir ms Mass Spectrometry request_coa->ms purity_check Purity Assessment (e.g., HPLC, GC) request_coa->purity_check compare Compare Data with Literature/Expected Values nmr->compare ir->compare ms->compare purity_check->compare pass Pass compare->pass Data Matches fail Fail compare->fail Discrepancy Found quarantine Quarantine and Contact Supplier fail->quarantine

Caption: Quality Control Workflow for Incoming Material.

Synthetic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The ketone functionality allows for a wide range of transformations, such as reduction to the corresponding alcohol, conversion to an amine via reductive amination, or elaboration of the carbon skeleton through aldol or similar condensation reactions.

While specific patented applications for this exact molecule are not readily found in the public domain, its structural motifs are present in various pharmacologically active compounds. The general class of indanones has been explored for a wide array of biological activities.

The following diagram outlines a hypothetical synthetic pathway illustrating how this intermediate could be utilized to generate a more complex, drug-like molecule. This is a generalized scheme to demonstrate the synthetic potential.

Synthetic_Pathway Hypothetical Synthetic Elaboration start This compound reductive_amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->reductive_amination intermediate_amine Intermediate Amine reductive_amination->intermediate_amine suzuki_coupling Suzuki Coupling (e.g., Ar-B(OH)₂, Pd catalyst) final_product Complex Drug-like Molecule suzuki_coupling->final_product intermediate_amine->suzuki_coupling

Caption: Hypothetical Synthetic Elaboration Pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds can provide guidance. For instance, related chloro-ketone compounds are often classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear appropriate protective gloves and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Immediately wash with plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a commercially available and synthetically versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures. A thorough understanding of its properties, coupled with stringent quality control and safe handling practices, will enable its effective use in the laboratory.

References

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Methodological & Application

synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction: The Significance of the Indanone Scaffold

The 1-indanone structural motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active molecules and natural products.[1][2] Its versatile structure is crucial for developing therapeutic agents, including those for treating neurodegenerative diseases like Alzheimer's.[1][3] this compound, in particular, serves as a key chemical intermediate for the synthesis of more complex pharmaceutical compounds and agrochemicals.[4]

This document provides a detailed, field-proven protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations for experimental choices, and a framework for successful execution.

Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][3][5][6] This classic reaction involves a two-step sequence starting from a 3-arylpropanoic acid derivative. For the target molecule, the synthesis commences with 3-(4-chlorophenyl)butanoic acid.

  • Activation of Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of its gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[7][8][9]

  • Intramolecular Cyclization: The resulting acyl chloride undergoes an intramolecular Friedel-Crafts acylation, promoted by a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][10] This step forms the characteristic five-membered ring of the indanone structure.

Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution pathway.[1]

  • Acyl Chloride Formation: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of steps, often facilitated by a catalytic amount of DMF, results in the formation of the acyl chloride, releasing sulfur dioxide and hydrogen chloride gases.[8][9]

  • Generation of Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, abstracting it to form a highly electrophilic acylium ion intermediate. This is the key electrophile in the cyclization step.

  • Intramolecular Attack & Aromatization: The electron-rich aromatic ring of the precursor acts as a nucleophile, attacking the tethered acylium ion. This cyclization step forms a new carbon-carbon bond. The final step involves the loss of a proton from the aromatic ring to restore aromaticity, yielding the stable 1-indanone product.[1] The cyclization occurs ortho to the alkyl substituent due to its activating and directing effects, resulting in the desired 6-chloro regioisomer.

Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part A: Synthesis of 3-(4-chlorophenyl)butanoyl chloride

This step focuses on activating the carboxylic acid. The crude acyl chloride is typically used directly in the subsequent step without purification to avoid decomposition.

Materials and Reagents:

  • 3-(4-chlorophenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottomed flask

  • Reflux condenser with a gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottomed flask equipped with a magnetic stir bar, add 3-(4-chlorophenyl)butanoic acid (1.0 equiv).

  • Under a nitrogen atmosphere, carefully add thionyl chloride (2.0 equiv).

  • Add a catalytic amount of anhydrous DMF (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution) to manage the HCl and SO₂ gas evolution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours.[11] The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step should be performed with an acid-neutralizing trap. The resulting crude 3-(4-chlorophenyl)butanoyl chloride is a dense oil and is used immediately in the next step.

Part B: Intramolecular Friedel-Crafts Cyclization

This is the key ring-forming step. Strict anhydrous conditions are critical for success, as the Lewis acid catalyst is extremely moisture-sensitive.

Materials and Reagents:

  • Crude 3-(4-chlorophenyl)butanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

  • Crushed ice

  • Separatory funnel

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a separate, oven-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2-1.5 equiv) in anhydrous dichloromethane.[10]

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the crude 3-(4-chlorophenyl)butanoyl chloride from Part A in a minimal amount of anhydrous dichloromethane and transfer it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C. The Friedel-Crafts acylation is exothermic, and controlled addition is crucial to prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[10]

  • Quench the reaction: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice containing dilute HCl.[5] This process is highly exothermic and will generate HCl gas. Perform this step with caution in the fume hood. Stir until the ice has melted and the aqueous layer is clear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.[5]

Quantitative Data Summary

The following table provides an example of reagent quantities for this synthesis.

Reagent/ParameterMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
3-(4-chlorophenyl)butanoic acid198.640.051.09.93 g
Thionyl chloride (SOCl₂)118.970.102.011.9 g (7.2 mL)
Aluminum chloride (AlCl₃)133.340.061.28.0 g
Reaction Conditions
Acyl Chloride Formation---2-3 hours @ 80-85 °C
Friedel-Crafts Cyclization---1-2 hours @ room temp.
Expected Yield 180.63--70-85% (after purif.)

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the synthesis of this compound.

SynthesisWorkflow cluster_part_a Part A: Acyl Chloride Formation cluster_part_b Part B: Friedel-Crafts Cyclization start_A 3-(4-chlorophenyl)butanoic acid reagents_A + Thionyl Chloride (SOCl₂) + Catalytic DMF start_A->reagents_A 1. reaction_A Reflux (80-85°C, 2-3h) (Gas Evolution) reagents_A->reaction_A 2. workup_A Remove excess SOCl₂ (Vacuum) reaction_A->workup_A 3. intermediate Crude 3-(4-chlorophenyl)butanoyl chloride workup_A->intermediate 4. reaction_B Add Acyl Chloride Dropwise Stir at RT (1-2h) intermediate->reaction_B Add to funnel start_B AlCl₃ Suspension in DCM (0°C) start_B->reaction_B 5. quench Quench on Ice/HCl reaction_B->quench 6. workup_B Liquid-Liquid Extraction Drying & Concentration quench->workup_B 7. purification Purification (Chromatography or Recrystallization) workup_B->purification 8. final_product This compound purification->final_product 9.

Caption: Workflow for the two-step synthesis of 6-Chloro-2-methyl-inden-1-one.

References

  • Bielecka, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]

  • Lou, T., et al. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Available from: [Link]

  • dos Santos, E., et al. (2010). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Syntheses. PREPARATION OF 2-METHYL-5-NITRO-3-PHENYLINDOLE. Available from: [Link]

  • Google Patents. Process for preparing 1-indanones.
  • YouTube. Acids to Acyl Chlorides, Part 1. Available from: [Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Available from: [Link]

  • ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Available from: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

  • Semantic Scholar. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Available from: [Link]

Sources

detailed experimental procedure for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation

Abstract

The 1-indanone structural motif is a cornerstone in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents and functional materials.[1][2] This guide provides a detailed, field-proven protocol for the synthesis of this compound, a valuable substituted indanone building block. The methodology is centered on a robust and scalable intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)-2-methylpropanoic acid. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step experimental procedure, outline critical safety considerations, and present methods for purification and characterization. This document is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important chemical entity.

Introduction: The Strategic Importance of Indanones

Substituted 1-indanones are privileged scaffolds due to their presence in numerous biologically active compounds and their utility as versatile synthetic precursors. The specific target of this protocol, this compound, incorporates a halogenated benzene ring and a methylated cyclopentanone ring, features that allow for diverse downstream functionalization. The primary synthetic strategy employed is the intramolecular Friedel-Crafts acylation, a powerful and classic carbon-carbon bond-forming reaction that efficiently constructs the fused ring system.[3] This reaction proceeds by converting a carboxylic acid precursor into a more reactive acyl chloride, which then undergoes an electrophilic aromatic substitution catalyzed by a potent Lewis acid, typically aluminum chloride (AlCl₃), to achieve cyclization.[4][5]

Reaction Mechanism and Rationale

The synthesis is a two-stage process occurring in a single pot: (1) formation of the acyl chloride intermediate, and (2) Lewis acid-catalyzed intramolecular cyclization.

  • Acyl Chloride Formation : 3-(4-chlorophenyl)-2-methylpropanoic acid is treated with thionyl chloride (SOCl₂). The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, leading to a series of steps that ultimately eliminate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, yielding the highly reactive 3-(4-chlorophenyl)-2-methylpropanoyl chloride. This conversion is crucial as carboxylic acids are not sufficiently electrophilic to participate directly in Friedel-Crafts reactions.

  • Intramolecular Friedel-Crafts Acylation : Anhydrous aluminum chloride (AlCl₃) is introduced as the Lewis acid catalyst. It coordinates with the chlorine atom of the acyl chloride, abstracting it to form a highly electrophilic acylium ion (R-C≡O⁺). This acylium ion is the key electrophile that attacks the electron-rich aromatic ring. The chloro-substituent on the benzene ring is a deactivating but ortho, para-directing group. The cyclization occurs at the ortho position relative to the alkyl chain, as the para position is blocked, leading regioselectively to the desired 6-chloro-1-indanone product.[6][7] A subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the final product, which remains complexed to the AlCl₃ until aqueous workup.

Friedel_Crafts_Mechanism Figure 1: Reaction Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride R-COCl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon Coordination & Abstraction AlCl3 AlCl₃ AlCl3->AcylChloride AromaticRing Chlorobenzene Ring AcyliumIon->AromaticRing SigmaComplex Sigma Complex (Wheland Intermediate) AromaticRing->SigmaComplex Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex -H⁺ (Rearomatization) Final Product Final Product ProductComplex->Final Product Aqueous Workup

Caption: Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

This protocol details the synthesis from 3-(4-chlorophenyl)-2-methylpropanoic acid. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3-(4-chlorophenyl)-2-methylpropanoic acid945-53-9198.6550.09.93 gStarting material
Thionyl chloride (SOCl₂)7719-09-7118.9775.05.5 mL (8.92 g)Use in a fume hood, corrosive
Aluminum chloride (AlCl₃), anhydrous7446-70-0133.3465.08.67 gHighly hygroscopic, handle in glovebox or dry conditions
Dichloromethane (DCM), anhydrous75-09-284.93-150 mLReaction solvent
Hydrochloric acid (HCl), concentrated7647-01-036.46-~50 mLFor workup
Saturated Sodium Bicarbonate (NaHCO₃) solution---100 mLFor workup
Saturated Sodium Chloride (NaCl) solution---100 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~10 gDrying agent
Ethyl acetate141-78-688.11-As neededFor extraction & chromatography
Hexanes110-54-386.18-As neededFor chromatography
Step-by-Step Procedure
  • Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a bubbler (or a drying tube), and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Acid Chloride Formation :

    • To the reaction flask, add 3-(4-chlorophenyl)-2-methylpropanoic acid (9.93 g, 50.0 mmol) and anhydrous dichloromethane (100 mL).

    • Begin stirring to dissolve the solid.

    • Slowly add thionyl chloride (5.5 mL, 75.0 mmol) to the solution via the dropping funnel over 10 minutes.

    • Heat the mixture to a gentle reflux (~40 °C) and maintain for 2 hours. The evolution of HCl and SO₂ gas should be observed. The reaction is complete when gas evolution ceases.

    • Cool the reaction mixture to room temperature.

  • Intramolecular Friedel-Crafts Cyclization :

    • Cool the flask containing the freshly prepared acyl chloride solution to 0 °C using an ice-water bath.

    • Crucial Step : While maintaining the inert atmosphere and temperature at 0 °C, add anhydrous aluminum chloride (8.67 g, 65.0 mmol) in small portions over 30 minutes. This addition is highly exothermic and will be accompanied by vigorous HCl gas evolution. Ensure the temperature does not rise above 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Reaction Quench and Work-up :

    • Prepare a 1 L beaker containing ~200 g of crushed ice and 50 mL of concentrated HCl.

    • Caution : Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This is a highly exothermic process that will decompose the aluminum complexes.

    • Transfer the quenched mixture to a separatory funnel. Add 50 mL of dichloromethane.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

    • Combine all organic extracts and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of saturated NaCl (brine) solution.

  • Purification and Isolation :

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

    • The final product, this compound, should be obtained as a solid. Further purification can be achieved by recrystallization (e.g., from a hexane/isopropanol mixture).

    • Expected Yield: 70-85%.

Workflow Visualization

Synthesis_Workflow Figure 2: Experimental Workflow start Start: 3-(4-chlorophenyl)-2-methylpropanoic acid acyl_chloride Step 1: Acyl Chloride Formation - Add SOCl₂ in DCM - Reflux for 2h start->acyl_chloride cyclization Step 2: Friedel-Crafts Cyclization - Cool to 0°C - Add AlCl₃ portion-wise - Stir at RT for 3h acyl_chloride->cyclization workup Step 3: Quench & Work-up - Pour onto ice/HCl - Extract with DCM - Wash (HCl, NaHCO₃, Brine) cyclization->workup purification Step 4: Purification - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification end_product Final Product: 6-Chloro-2-methyl-inden-1-one purification->end_product characterization Characterization (NMR, IR, MS) end_product->characterization

Caption: Figure 2: Summary of the experimental workflow.

Safety Precautions

  • General : Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Thionyl Chloride (SOCl₂) : Is highly corrosive and reacts with moisture to release toxic gases (HCl and SO₂). Handle with extreme care and avoid inhalation of vapors.

  • Anhydrous Aluminum Chloride (AlCl₃) : Reacts violently and exothermically with water and moisture.[9][10] It is corrosive and can cause severe burns.[11][12] Handle in a dry environment (e.g., glovebox or under a strong inert gas flow). Never add water to AlCl₃; always add AlCl₃ to the solvent or quench the reaction mixture by pouring it onto ice.[9] Keep a Class D fire extinguisher or dry sand available for AlCl₃ fires.[9]

  • Dichloromethane (DCM) : Is a volatile solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • Quenching : The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and behind a safety shield.

Characterization Data

The identity and purity of the synthesized this compound (MW: 180.63 g/mol ) should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ: 7.65 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 3.35 (dd, 1H, CH₂), 2.70 (m, 1H, CH), 2.65 (dd, 1H, CH₂), 1.25 (d, 3H, CH₃). Note: Approximate shifts based on spectral databases and predictions.[13]
¹³C NMR (CDCl₃, 101 MHz) δ: 205.0 (C=O), 155.0, 138.0, 135.0, 128.0, 126.0, 125.0 (Ar-C), 42.0 (CH), 34.0 (CH₂), 16.0 (CH₃). Note: Approximate shifts.
IR (ATR) ν (cm⁻¹): ~2960 (C-H stretch), ~1710 (C=O stretch, strong), ~1600, 1480 (C=C aromatic stretch), ~830 (C-Cl stretch).
MS (EI) m/z: 180/182 ([M]⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), 165, 137.

References

  • Ma, S., & Zhang, J. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous) Safety Information. [Link]

  • Karcz, J., & Krawczyk, T. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

  • Wang, C., et al. (2020). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

  • Redox. (2022). Safety Data Sheet: Aluminium Chloride. [Link]

  • Fillion, E., et al. (2013). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • De-Gunst, G. P., & Wibaut, J. P. (1952). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5100705, 6-Chloro-1-indanone. [Link]

  • Van der Heiden, S., et al. (2003). U.S. Patent No. 6,548,710 B2. Washington, DC: U.S.
  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Earle, M. J., et al. (1999). WO Patent No. 1999019288A1.
  • YouTube. (2024, July 18). The major product formed in the Friedel-Craft acylation of chlorobenzene is.... [Link]

  • Cremer, L. J. (1995). U.S. Patent No. 5,475,153. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]

  • Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357392, 6-Chloro-2-methylhex-2-ene. [Link]

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Sources

Friedel-Crafts acylation for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Friedel-Crafts Acylation of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary & Introduction

Indanone scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in natural products and pharmacologically active molecules.[1][2] Their versatile reactivity makes them ideal starting points for constructing complex molecular architectures.[3][4] The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a direct and powerful method for installing acyl groups onto aromatic rings, thereby creating key carbon-carbon bonds.[5][6][7]

This document provides an in-depth guide to the Friedel-Crafts acylation of a polysubstituted indanone, specifically this compound. This substrate presents a fascinating case study in regioselectivity, where the outcome of the electrophilic aromatic substitution is governed by the interplay of multiple directing groups with competing electronic effects. We will dissect the mechanistic underpinnings that dictate the site of acylation, provide a field-proven, step-by-step protocol for the synthesis, and offer expert insights into optimizing the reaction for high yield and purity.

Mechanistic Rationale: Predicting Regioselectivity

The success of a Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion, typically from an acyl chloride or anhydride in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[8] This electrophile then attacks the electron-rich aromatic ring.[9] In the case of this compound, the aromatic ring is substituted with three distinct groups that influence the position of the incoming acyl group:

  • Ketone Carbonyl (at C-1): A powerful electron-withdrawing group that strongly deactivates the aromatic ring, especially at the ortho and para positions (C-7a and C-5). It acts as a meta-director.

  • Chloro Group (at C-6): An electron-withdrawing group via induction but an electron-donating group through resonance. It is a deactivator overall but acts as an ortho, para-director (directing to C-5 and C-7).

  • Alkyl Moiety (fused ring): The dihydroindenyl ring system provides electron-donating alkyl substituents at positions C-7a and C-1 (relative to the aromatic ring), which are weakly activating and ortho, para-directing (directing to C-7 and C-5).

Analysis of Potential Acylation Sites:

  • Position C-4: This site is meta to the deactivating carbonyl group but ortho to the chloro group. It is sterically encumbered by the adjacent peri-carbonyl group.

  • Position C-7: This site is ortho to both the activating alkyl group and the chloro group, making it electronically favorable. However, it is significantly hindered sterically by the fused aliphatic ring and the adjacent chloro group.

  • Position C-5: This site is para to the activating alkyl group and ortho to the chloro group. While it is para to the deactivating carbonyl, the combined directing power of the alkyl and chloro groups makes this the most electronically activated and sterically accessible position for electrophilic attack.

Therefore, the acylation is predicted to occur predominantly at the C-5 position , yielding 5-Acyl-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one. The deactivating nature of both the carbonyl and chloro groups necessitates the use of a potent Lewis acid and potentially elevated temperatures to drive the reaction to completion.[10][11]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium_Complex R-CO-Cl⁺-Al⁻Cl₃ AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion Acylium_Complex->Acylium_Ion AlCl4 AlCl₄⁻ Acylium_Complex->AlCl4 Indanone 6-Chloro-2-methyl-inden-1-one Sigma_Complex σ-Complex (Arenium Ion) (Resonance Stabilized) Indanone->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ - H⁺ HCl HCl Sigma_Complex->HCl AlCl3_regen AlCl₃ Sigma_Complex->AlCl3_regen Final_Product 5-Acyl-6-chloro-2-methyl-inden-1-one Product_Complex->Final_Product Aqueous Workup Workflow Figure 2: Experimental Workflow Setup 1. Assemble Dry Glassware under N₂ Atmosphere Charge 2. Charge Substrate & Solvent (DCM) Setup->Charge Cool 3. Cool to 0 °C Charge->Cool Add_Lewis_Acid 4. Add AlCl₃ Portion-wise Cool->Add_Lewis_Acid Add_Acyl_Cl 5. Add Acyl Chloride Dropwise Add_Lewis_Acid->Add_Acyl_Cl React 6. Warm to RT & Stir (4-6h) Monitor by TLC Add_Acyl_Cl->React Quench 7. Quench on Ice/HCl React->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash Organic Layer Extract->Wash Dry 10. Dry (MgSO₄) & Concentrate Wash->Dry Purify 11. Column Chromatography Dry->Purify Characterize 12. Characterize Product (NMR, IR, MS) Purify->Characterize

Sources

purification techniques for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Purification Techniques for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The document is designed for researchers, chemists, and process development scientists, offering in-depth insights into various purification methodologies including recrystallization, flash column chromatography, and vacuum distillation. Each protocol is supported by the underlying scientific principles, practical considerations for impurity removal, and methods for purity validation. The aim is to equip scientists with the necessary knowledge to achieve high-purity material suitable for drug development and other high-stakes applications.

Introduction: The Imperative for Purity

This compound (CAS No. 343852-44-8) is a substituted indanone derivative whose structural motif is a cornerstone in the synthesis of various biologically active molecules. Its utility as a building block in medicinal chemistry demands exceptionally high purity. The presence of residual starting materials, by-products, or stereoisomers can lead to downstream reaction failures, introduce toxicological risks, and complicate regulatory approval processes.

This document moves beyond a simple recitation of steps. It delves into the causality of procedural choices, grounding each protocol in the physicochemical properties of the target molecule. The objective is to provide a robust, adaptable framework for purification that ensures batch-to-batch consistency and validates the final product's quality.

Physicochemical Profile & Strategic Implications

Understanding the physical and chemical properties of this compound is fundamental to designing an effective purification strategy. The choice between recrystallization, chromatography, or distillation is not arbitrary; it is dictated by these characteristics.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₉ClOProvides the basis for mass-based analysis.
Molecular Weight 180.63 g/mol [1]Used for calculating molar equivalents and reaction yields.
Appearance Likely a solid at room temperatureRecrystallization is a primary candidate for purification.
Boiling Point ~280°C at 760 mmHg[1]The high boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition.[2]
Polarity Moderately polar ketoneSuitable for normal-phase silica gel chromatography. Polarity allows for effective separation from non-polar by-products.

Core Purification Methodologies

The selection of a purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following sections detail the most effective methods for this compound.

Method 1: Recrystallization for High-Purity Solids

Principle of Causality: Recrystallization exploits the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures. For indanone derivatives, alcoholic solvents like ethanol or methanol have proven effective.[3]

Application Notes: This is the preferred method for final polishing to obtain crystalline material of >99% purity. It is highly effective at removing trace impurities that are structurally dissimilar to the target compound. The key to a successful recrystallization is the careful selection of the solvent system and a controlled cooling rate to promote the formation of well-defined crystals, which inherently exclude impurities.

Detailed Protocol: Recrystallization from Ethanol

  • Solvent Selection: Place ~50 mg of the crude material in a test tube. Add a suitable solvent (e.g., 95% Ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too non-polar. If it is insoluble, try heating. A good solvent will require heating to dissolve the compound.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 3-5 mL per gram of crude material).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution, but avoid using a large excess, as this will reduce the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or a freezer (-20°C) for at least one hour to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

Caption: Workflow for purification via recrystallization.

Method 2: Flash Column Chromatography for Impurity Profiling

Principle of Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4] this compound, being a moderately polar ketone, will adhere to the polar silica gel. By using a mobile phase of appropriate polarity, it can be selectively eluted, leaving behind more polar impurities and allowing less polar impurities to elute first.

Application Notes: Flash chromatography is ideal for purifying crude reaction mixtures containing multiple by-products, especially those with polarities similar to the target compound.[5] It is a versatile technique that can be used on scales from milligrams to hundreds of grams. The key to success is developing an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation.[4]

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system using TLC. A good starting point for indanones is a mixture of hexanes and ethyl acetate.[5] Vary the ratio until the target compound has an Rf of ~0.35.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.[6]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).[6]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).[8]

    • Carefully apply the concentrated sample solution to the top of the silica gel column.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or air pump) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Diagram: Flash Chromatography

Flash_Chromatography_Workflow TLC 1. Develop Eluent System via TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Step-by-step workflow for flash chromatography.

Method 3: Vacuum Distillation for Bulk Purification

Principle of Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points like this compound, applying a vacuum lowers the atmospheric pressure, which in turn lowers the boiling point required to vaporize the compound. This allows for distillation at a much lower temperature, preventing thermal degradation. A similar indanone derivative has been successfully purified by distillation under reduced pressure (b.p. 130°C at 0.5 mbar).[2]

Application Notes: This method is highly effective for removing non-volatile impurities (e.g., salts, baseline material from chromatography) and some volatile impurities with significantly different boiling points. It is particularly well-suited for large-scale purification (>10 g) where chromatography would be impractical. The compound must be thermally stable under the distillation conditions.

Detailed Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude material (which should be a liquid or a low-melting solid) into the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the material continuously.

  • Fraction Collection:

    • Observe the temperature at the distillation head.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and appearance of the distillate. A constant temperature and clear, colorless distillate indicate the pure product is being collected.

  • Shutdown: Once the main fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Purity Assessment: A Self-Validating System

Purification is incomplete without rigorous analytical validation. The following methods are essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the primary tool for structural confirmation. The spectrum should show the expected signals with the correct chemical shifts, integration values, and coupling patterns. The absence of signals corresponding to impurities is a strong indicator of purity.[9][10] Reference spectra are often available from commercial suppliers.[9]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. A pure sample will show the correct number of signals corresponding to the unique carbon atoms in the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[11][12]

  • Procedure: A dilute solution of the purified compound is injected into the GC. The components are separated based on their boiling points and interactions with the column's stationary phase.

  • Interpretation: A pure sample should ideally show a single peak in the gas chromatogram. The mass spectrum of this peak should correspond to the molecular weight (m/z = 180/182 for chlorine isotopes) and expected fragmentation pattern of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine purity by separating the compound from non-volatile or thermally unstable impurities.

  • Procedure: A suitable reversed-phase column (e.g., C18) is used with a mobile phase such as a gradient of acetonitrile and water.

  • Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >99% is often achievable and required for pharmaceutical applications.

Integrated Purification Strategy

For achieving the highest possible purity, a multi-step approach is often necessary. The logical flow combines the strengths of each technique to systematically remove different types of impurities.

Integrated_Strategy Crude Crude Reaction Mixture Contains: Starting Materials, By-products, Salts Workup Aqueous Workup Removes: Inorganic Salts, Water-Soluble Impurities Crude->Workup Chromatography Flash Chromatography Removes: Structurally Similar Organic Impurities Workup->Chromatography Primary Purification Distillation Vacuum Distillation Removes: Non-volatile Residues, Color Chromatography->Distillation Alternative for Scale-up Recrystallization Recrystallization Removes: Trace Impurities, Amorphous Content Chromatography->Recrystallization Final Polishing Distillation->Recrystallization Final {High-Purity Product (>99.5%) | Analytical Validation: NMR, GC-MS, HPLC} Recrystallization->Final

Caption: An integrated strategy for achieving high-purity product.

References

  • PubChem - National Institutes of Health: 6-Chloro-1-indanone. [Link]

  • Organic Syntheses: Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • MySkinRecipes: this compound. [Link]

  • Google Patents: US6548710B2 - Process for preparing 1-indanones.
  • YouTube: Column Chromatography by Professor Dave Explains. [Link]

  • University of Toronto Scarborough: Column Chromatography Theory. [Link]

  • YouTube: Column chromatography by Royal Society of Chemistry. [Link]

  • ACS Publications: Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives. [Link]

  • Google Patents: CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • YouTube: Column chromatography by Beth G. [Link]

  • YouTube: Chemical/Laboratory Techniques: Column Chromatography by University of Groningen. [Link]

  • Pearson: Describe the 1H NMR spectrum for an anhydrous sample of 3-chloro-... [Link]

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The Untapped Potential of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: Application Notes and Investigational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one . While direct and extensive literature on the specific applications of this molecule is nascent, its structural features—a reactive ketone, a stereocenter at the 2-position, and a chlorinated aromatic ring—present a compelling starting point for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its potential applications, grounded in the established chemistry of indanones, and presents detailed investigational protocols for its derivatization and subsequent biological evaluation.

Introduction: The Strategic Value of the 6-Chloro-2-methyl-1-indanone Scaffold

The indanone core is a versatile template for drug design, with derivatives exhibiting a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1] The blockbuster Alzheimer's drug, Donepezil, stands as a testament to the therapeutic potential of this chemical class.[2]

The subject of this guide, this compound, offers several strategic advantages for medicinal chemists:

  • Reactive Carbonyl Group: The ketone at the 1-position is a versatile handle for a multitude of chemical transformations, most notably aldol condensations, to introduce diverse side chains.

  • Alpha-Methyl Group: The methyl group at the 2-position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets. It also influences the electronics and sterics of the alpha-carbon, potentially modulating reactivity and metabolic stability.

  • 6-Chloro Substituent: The chlorine atom on the aromatic ring can serve multiple purposes. It can act as a handle for further functionalization via cross-coupling reactions, enhance binding affinity through halogen bonding, and improve pharmacokinetic properties such as membrane permeability and metabolic resistance.

Given these features, this compound is a promising, yet underutilized, building block for the generation of novel compound libraries for screening against various therapeutic targets.

Potential Therapeutic Applications: An Investigational Outlook

Based on the established biological activities of analogous indanone derivatives, we propose the following investigational avenues for this compound.

Novel Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The indanone moiety is a well-established pharmacophore for AChE inhibition. By designing derivatives that mimic the binding mode of Donepezil, it is plausible to develop novel and potent AChE inhibitors. The 6-chloro substituent could potentially engage in favorable interactions within the active site gorge of the enzyme.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cholinergic Synapse cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Indanone_Derivative 6-Chloro-2-methyl-1-indanone Derivative Indanone_Derivative->AChE Inhibits

Caption: Proposed mechanism of action for a hypothetical AChE inhibitor derived from 6-Chloro-2-methyl-1-indanone.

Anti-inflammatory Agents via COX-2 Inhibition

Certain indanone derivatives have been shown to be selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation. The structural features of this compound could be exploited to design novel anti-inflammatory agents with potentially improved efficacy and side-effect profiles.

Anticancer Agents

The indanone scaffold has been incorporated into various anticancer agents. Derivatives of this compound could be synthesized and screened against a panel of cancer cell lines to identify novel cytotoxic or cytostatic compounds. The chloro substituent may enhance activity against certain cancer types.

Synthetic Protocols: A Gateway to Novel Derivatives

The following protocols are presented as a starting point for the chemical exploration of this compound.

Protocol 1: Synthesis of a Chalcone-like Derivative via Aldol Condensation

This protocol describes a classic Claisen-Schmidt condensation to introduce an aromatic substituent at the 2-position, a common strategy in the synthesis of bioactive indanones.

Objective: To synthesize (E)-6-chloro-2-((4-methoxyphenyl)methylene)-2,3-dihydro-1H-inden-1-one.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1.1 eq).

  • Base Addition: Slowly add an aqueous solution of NaOH (2.0 eq in 5 mL of water) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is ~5-6.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a chalcone-like derivative.

Protocol 2: Functionalization of the Alpha-Position

This protocol provides a general method for the introduction of various functional groups at the carbon alpha to the carbonyl, which can then be used for further elaboration.

Objective: To synthesize 2-bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) (catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.

  • Reagent Addition: Add NBS (1.1 eq) and a catalytic amount of BPO to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

  • Characterization: Analyze the purified product by NMR and mass spectrometry.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this scaffold, a hypothetical series of derivatives from Protocol 1 could be synthesized and evaluated for their AChE inhibitory activity.

Compound IDR-Group (at 4-position of benzylidene)IC₅₀ (µM) for AChE
HYPO-1 -H5.2
HYPO-2 -OCH₃1.8
HYPO-3 -Cl3.5
HYPO-4 -NO₂8.1
Donepezil (Reference)0.03

This data is purely illustrative to demonstrate a potential structure-activity relationship study.

Conclusion

While the medicinal chemistry applications of this compound are not yet extensively documented, its structural attributes make it a highly attractive starting material for the synthesis of novel therapeutic agents. The protocols and investigational pathways outlined in this guide provide a solid foundation for researchers to unlock the potential of this versatile building block. Further exploration of its reactivity and the biological activity of its derivatives is strongly encouraged and holds the promise of discovering new and effective treatments for a range of diseases.

References

  • Karta, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1069-1085.

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Application Notes & Protocols: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This substituted indanone is a valuable synthetic building block, primarily utilized in the construction of complex molecules with significant biological activity. We will explore its physicochemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its use, with a particular focus on its role in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Value of a Substituted Indanone

This compound is an aromatic ketone featuring a bicyclic indanone core. The presence of a chlorine atom on the aromatic ring and a methyl group at the α-position to the carbonyl group provides a unique combination of steric and electronic properties. These features make it a strategic starting material for introducing specific functionalities and building molecular complexity.

Its primary utility lies in medicinal chemistry, where the indanone scaffold is a common motif in various therapeutic agents.[1][2] The chloro and methyl substituents allow for precise modifications that can influence a target molecule's binding affinity, selectivity, and pharmacokinetic profile. This guide will focus on the practical aspects of handling and reacting this intermediate to achieve desired synthetic outcomes.

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 343852-44-8[1][3]
Molecular Formula C₁₀H₉ClO[1][4]
Molecular Weight 180.63 g/mol [1][4]
Boiling Point ~280°C at 760 mmHg[1]
Appearance (Varies) Typically an off-white to yellow solid-
Storage Room temperature, in a dry, sealed container[1][4]

Spectroscopic Data: Full spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound and are essential for confirming its identity and purity before use.[3]

Core Application: Intermediate in the Synthesis of Pimodivir (VX-787)

A significant application of this compound is as a key intermediate in the synthesis of Pimodivir (VX-787). Pimodivir is an investigational antiviral drug that acts as an inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[5][6][7] The synthesis of Pimodivir analogs often involves the initial stereoselective reduction of the ketone in the indanone intermediate to form a chiral alcohol, which is then further elaborated.

Workflow for Stereoselective Reduction

The conversion of the prochiral ketone to a specific enantiomer of the corresponding alcohol is a critical step. This is typically achieved using chiral reducing agents or catalysts.

G cluster_0 Pimodivir Intermediate Synthesis start This compound process Asymmetric Reduction start->process Substrate reagents Chiral Reducing Agent (e.g., (R)-CBS-oxazaborolidine) Reducing Agent (e.g., Borane-THF complex) reagents->process Reagents product (1S,2S)-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-ol (Chiral Alcohol Intermediate) process->product Yields desired stereoisomer further Further Synthetic Steps product->further end Pimodivir Analog further->end

Caption: Workflow for the asymmetric reduction of the indanone intermediate.

Protocol 3.1: Asymmetric Reduction of this compound

This protocol describes a representative asymmetric reduction. The choice of chiral catalyst (e.g., Corey-Bakshi-Shibata catalyst) is crucial for achieving high enantiomeric excess.

Materials:

  • This compound

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe. Stir the mixture for 15 minutes at 0°C.

    • Causality Note: The pre-complexation of the CBS catalyst with the borane source is key to forming the active chiral reducing species.

  • Reducing Agent Addition: Add the borane-THF complex solution (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C.

  • Work-up:

    • Add 1 M HCl and allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.g., by chiral HPLC).

General Reactivity & Further Applications

The ketone functionality of this compound is a versatile handle for various chemical transformations beyond simple reduction.

G cluster_top Reduction Pathways cluster_bottom Carbon-Carbon Bond Formation center 6-Chloro-2-methyl- 2,3-dihydro-1H-inden-1-one ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃, Amine) center->ReductiveAmination Reduction Reduction (e.g., NaBH₄) center->Reduction Grignard Grignard Reaction (e.g., R-MgBr) center->Grignard Wittig Wittig Reaction (e.g., Ph₃P=CHR) center->Wittig Amine Indanamine Derivative ReductiveAmination->Amine Alcohol Indanol Derivative Reduction->Alcohol TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Alkene Exocyclic Alkene Wittig->Alkene

Caption: Key reaction pathways for this compound.

Reductive Amination

The direct conversion of the ketone to an amine is a highly efficient transformation for creating building blocks for various bioactive molecules.[8]

  • Principle: The ketone reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Application: This method provides a direct route to substituted 6-chloro-2-methyl-1-aminoindanes, which are valuable pharmacophores.

Carbon-Carbon Bond Formation
  • Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond, creating an exocyclic alkene. This is useful for introducing new functional groups or extending the carbon skeleton.

  • Grignard/Organolithium Addition: The addition of organometallic reagents (e.g., Grignard reagents) to the ketone yields tertiary alcohols. This allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 1-position.

Safety & Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[1][9]

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

    • If inhaled: Move the person into fresh air.[9]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[11]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-1-indanone. National Institutes of Health. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2008). Organic Syntheses Procedure. Organic Syntheses, 85, 64-71. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 6-Chloro-2,3-dihydro-3-(methylene)inden-1-ol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylhexan-3-one. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2,3-dihydro-1H-isoindol-1-one. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Byrn, R. A., Jones, S. M., et al. (2015). Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection. Antimicrobial agents and chemotherapy, 59(4), 2204–2212. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Wang, J., et al. (2020). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Molecules, 25(21), 5034. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a new series of biologically interesting 6′-chloro-1′,1′-dioxospiro[4H-benzo[d][1][11][12]oxadiazocine-4,3′(2′H)-[1][3]benzodithiazine]-2,6(1H,5H)dione derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • ResearchGate. (n.d.). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Retrieved from [Link]

  • Scribd. (n.d.). 6 Chloro 2 Hexanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • University of California, Riverside. (n.d.). 17. Oxidation and Reduction Reactions. Retrieved from [Link]

  • Deleu, S., et al. (2018). Single- and multiple-dose pharmacokinetics and safety of pimodivir... and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers. British journal of clinical pharmacology, 84(11), 2663–2672. Retrieved from [Link]

  • National Institutes of Health. (2024, March 22). Synthesis, molecular docking analysis, molecular dynamic simulation, ADMET, DFT, and drug likeness studies: Novel Indeno[1,2-b]pyrrol-4(1H)-one as SARS-CoV-2 main protease inhibitors. Retrieved from [Link]

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Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the principal analytical methodologies for the detection, quantification, and structural characterization of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 343852-44-8). As a critical intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the rationale behind methodological choices and aligns all validation protocols with the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Introduction: The Analytical Imperative

This compound is a substituted indanone derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[6] Its purity and concentration must be meticulously controlled, as the presence of related substances or impurities can significantly impact the safety and efficacy profile of the resulting drug product. Therefore, the development and validation of robust, accurate, and precise analytical methods are not merely procedural requirements but fundamental components of quality assurance in the pharmaceutical industry.[1]

This application note presents a multi-platform approach to the analysis of this compound, addressing the distinct needs of researchers, process chemists, and quality control analysts. We will explore chromatographic techniques for quantitative analysis (HPLC and GC-MS) and a spectroscopic technique for definitive structural confirmation (NMR).

Quantitative Analysis by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse for quantitative analysis of non-volatile, UV-absorbing compounds like this compound. Its high precision and robustness make it ideal for routine quality control, stability studies, and impurity profiling.[7]

Scientific Rationale for Method Design
  • Stationary Phase Selection: The analyte is a moderately non-polar aromatic ketone. A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention and separation from more polar or non-polar impurities through hydrophobic interactions.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and is an excellent solvent for the analyte. A gradient is chosen over an isocratic method to ensure that impurities with a wide range of polarities can be eluted and resolved efficiently, providing a clean separation of the main analyte peak from any related substances.

  • Detector Wavelength: The indanone core contains a conjugated system, resulting in strong UV absorbance. The maximum absorbance wavelength (λmax) should be determined using a photodiode array (PDA) detector to ensure maximum sensitivity for the analyte.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Accurately weigh this compound s2 Dissolve and dilute in Acetonitrile/Water (50:50) s1->s2 s3 Prepare calibration standards and QC samples s2->s3 i1 System Equilibration & Suitability Test (SST) s3->i1 Begin Analysis i2 Inject sample/standard onto HPLC system i1->i2 i3 Perform gradient elution i2->i3 i4 Detect at optimal λmax using PDA/UV Detector i3->i4 d1 Integrate peak areas i4->d1 Acquire Data d2 Construct calibration curve d1->d2 d3 Quantify analyte concentration d2->d3 d4 Generate report d3->d4 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Accurately weigh sample s2 Dissolve and dilute in appropriate solvent (e.g., Dichloromethane) s1->s2 i1 Inject sample into GC Inlet s2->i1 Begin Analysis i2 Separate compounds on capillary column via temperature program i1->i2 i3 Transfer to Mass Spectrometer i2->i3 i4 Ionize (EI) and Detect Ions (Full Scan or SIM) i3->i4 d1 Extract Total Ion Chromatogram (TIC) i4->d1 Acquire Data d2 Identify peak via mass spectrum library matching d1->d2 d3 Quantify using calibration curve (if required) d2->d3 NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation s1 Weigh 5-10 mg of sample s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) s1->s2 s3 Add internal standard (TMS) s2->s3 s4 Transfer to NMR tube s3->s4 i1 Insert tube into NMR spectrometer s4->i1 Begin Analysis i2 Lock, tune, and shim the instrument i1->i2 i3 Acquire ¹H and ¹³C spectra i2->i3 d1 Apply Fourier Transform, phase, and baseline correction i3->d1 Acquire FID d2 Assign chemical shifts, coupling constants, and integrations d1->d2 d3 Confirm structure matches this compound d2->d3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this critical synthetic transformation. As a key building block in the development of various pharmaceutical agents, achieving a high yield of this indanone is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and improve your synthetic outcomes.

The primary and most established route to this and related indanones is the intramolecular Friedel-Crafts acylation of an appropriate precursor, typically 3-(4-chlorophenyl)-2-methylpropanoyl chloride.[2][3][4] This reaction involves the cyclization of the acyl chloride onto the aromatic ring, promoted by a strong Lewis acid. While conceptually straightforward, this process is sensitive to a variety of factors that can drastically impact yield and purity.

Core Synthesis Workflow Overview

The general synthetic pathway involves two principal stages: the formation of the acyl chloride precursor and its subsequent intramolecular cyclization. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Friedel-Crafts Cyclization A 3-(4-chlorophenyl)-2- methylpropanoic acid C 3-(4-chlorophenyl)-2- methylpropanoyl chloride A->C Acylation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 6-Chloro-2-methyl-2,3-dihydro- 1H-inden-1-one C->E Cyclization D Lewis Acid (e.g., AlCl₃)

Caption: General two-stage synthesis of the target indanone.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most frequent complaint and can stem from issues in either the precursor formation or the critical cyclization step. Let's break down the likely causes.

Causality: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution. Its efficiency depends on the nucleophilicity of the aromatic ring, the electrophilicity of the generated acylium ion, and the suppression of competing side reactions.[2] The chlorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring and makes the cyclization inherently more challenging than on an unsubstituted ring.[5][6]

Troubleshooting Steps:

  • Verify Precursor Quality: The acyl chloride intermediate must be pure and anhydrous.

    • Problem: Incomplete conversion of the carboxylic acid to the acyl chloride or hydrolysis of the acyl chloride back to the acid can inhibit the reaction. Residual water will quench the Lewis acid catalyst.

    • Solution: Ensure the reaction with thionyl chloride or oxalyl chloride goes to completion (monitor by IR for disappearance of the broad acid O-H stretch). After formation, remove all excess reagent under vacuum. It is often best to use the freshly prepared acyl chloride immediately in the next step without prolonged storage.

  • Catalyst Activity and Stoichiometry: Aluminum chloride (AlCl₃) is the most common Lewis acid, but its quality is critical.

    • Problem: AlCl₃ is extremely hygroscopic. Old or improperly stored AlCl₃ will have reduced activity. Furthermore, the ketone product complexes with AlCl₃, meaning that slightly more than one stoichiometric equivalent is required for the reaction to proceed.[7]

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). Increase the stoichiometry of AlCl₃ from 1.1 to 1.3 equivalents and observe the effect on the yield.

  • Reaction Concentration (High Dilution Principle):

    • Problem: At high concentrations, the reactive acyl chloride can acylate the aromatic ring of another molecule (intermolecular reaction), leading to polymer or dimer formation instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. Prepare a solution of the acyl chloride in your chosen solvent and add it dropwise over an extended period (e.g., 2-4 hours) to a stirring suspension of the Lewis acid in the same solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.[4]

  • Temperature Control:

    • Problem: The reaction temperature is a delicate balance. Too low, and the activation energy for cyclization may not be overcome. Too high, and you risk charring, polymerization, and other side reactions.

    • Solution: Start the reaction at 0°C during the dropwise addition of the substrate. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. If the reaction is still sluggish (monitored by TLC or GC), gentle heating to 40-50°C can be beneficial, but this should be optimized carefully.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield Observed check_precursor Is Acyl Chloride Precursor Pure & Anhydrous? start->check_precursor check_catalyst Is Lewis Acid (AlCl₃) Fresh & Stoichiometry >1.1 eq? check_precursor->check_catalyst Yes sol_precursor Re-synthesize precursor. Use immediately. check_precursor->sol_precursor No check_conditions Are High-Dilution Conditions Being Used? check_catalyst->check_conditions Yes sol_catalyst Use fresh AlCl₃. Increase to 1.3 eq. check_catalyst->sol_catalyst No sol_conditions Implement slow, dropwise addition of substrate. check_conditions->sol_conditions No end_node Re-run Optimized Reaction check_conditions->end_node Yes sol_precursor->end_node sol_catalyst->end_node sol_conditions->end_node

Caption: Troubleshooting flowchart for low yield issues.

Q2: I'm observing significant formation of a dark, tar-like byproduct that complicates purification. What is it and how can I prevent it?

Causality: This is almost certainly the result of intermolecular polymerization, as discussed in the previous point. The acylium ion intermediate is a powerful electrophile, and if it cannot find its "own" aromatic ring quickly enough, it will react with a neighboring molecule. Charring can also occur at elevated temperatures due to the aggressive nature of the Lewis acid.

Preventative Measures:

  • Primary Solution: The most effective method is to enforce the intramolecular reaction pathway via the high-dilution principle . Slow, dropwise addition of the substrate to the Lewis acid suspension is non-negotiable for this type of reaction.

  • Solvent Choice: Use a robust, inert solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Avoid solvents that can react under Friedel-Crafts conditions (like benzene or toluene). Nitrobenzene is a classic solvent that can dissolve the AlCl₃ complex, but it can be difficult to remove.[7]

  • Strict Temperature Control: Maintain a low temperature (0°C) during the addition phase to reduce the rate of side reactions. Do not apply heat unless you have confirmed the reaction is not proceeding at lower temperatures.

  • Quenching Procedure: The workup is also critical. Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with concentrated HCl. This decomposes the aluminum-ketone complex aggressively but effectively. An inverse quench (adding water/ice to the reaction) can create localized hot spots that promote charring.

Q3: My final product is difficult to purify and appears as a dark oil, not the expected solid. What purification strategies do you recommend?

Causality: The dark color is likely due to residual polymeric byproducts. If the product is an oil, it may indicate the presence of impurities that are depressing its melting point.

Purification Protocol:

  • Aqueous Workup: After quenching, ensure you perform a thorough aqueous workup. Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally brine. Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.

  • Activated Carbon Treatment: Before concentrating the solution, you can stir the organic extract with a small amount of activated carbon for 15-20 minutes and then filter it through a pad of Celite®. This is highly effective at removing many of the dark, high-molecular-weight impurities.

  • Column Chromatography: This is the most reliable method for obtaining a pure product.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with 100% hexanes and gradually increase the polarity (e.g., to 5-10% ethyl acetate). The product is moderately polar and should elute cleanly. Monitor fractions by TLC.

  • Crystallization: Once you have a chromatographically pure product, you can attempt crystallization. A mixture of hexanes and a small amount of a more polar solvent like isopropyl alcohol or ethyl acetate often works well. Dissolve the oil in a minimal amount of the hot solvent mixture and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the Lewis acid, and are there alternatives to AlCl₃?

The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, but more importantly, it abstracts the chloride to generate a highly electrophilic, resonance-stabilized acylium ion. This acylium ion is the active electrophile that is attacked by the electron-rich aromatic ring.

While AlCl₃ is the workhorse, other Lewis acids can be used, sometimes with milder results.

  • Ferric Chloride (FeCl₃): Generally milder than AlCl₃, may require higher temperatures but can sometimes lead to cleaner reactions.

  • Tin(IV) Chloride (SnCl₄): Another common choice, particularly for activated aromatic systems.

  • Boron Trifluoride Etherate (BF₃·OEt₂): Can promote the reaction, but is often not strong enough for deactivated systems like this one.

  • Brønsted Acids: Strong protic acids like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) can also catalyze the cyclization, often at higher temperatures.[8][9] PPA, in particular, is known to be effective for indanone synthesis.[10]

Q2: How critical is the choice of solvent?

Extremely critical. A good solvent must be inert to the highly reactive conditions, capable of at least partially solvating the reactants, and have an appropriate boiling point for temperature control.

  • Recommended: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂).

  • To Avoid: Protic solvents (alcohols, water), ethers (can be cleaved by Lewis acids), or aromatic solvents that can compete in the reaction (benzene, toluene).

Q3: Are there alternative synthetic routes to this indanone?

Yes, the Nazarov cyclization is a powerful alternative for the synthesis of indanones.[11][12] This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[12] For this specific target, the precursor would be 1-(4-chlorophenyl)-2-methylpenta-1,4-dien-3-one. While requiring a different precursor, the Nazarov cyclization can sometimes offer better yields, especially for complex systems, and can be catalyzed by a range of Lewis or Brønsted acids.[8][9]

Q4: What are the key safety precautions for this reaction?

  • Anhydrous Conditions: All glassware must be oven or flame-dried. The reaction must be run under an inert atmosphere (N₂, Ar).

  • Lewis Acid Handling: AlCl₃ reacts violently with water, releasing HCl gas. Handle it in a fume hood and weigh it quickly.

  • Quenching: The quenching of the reaction with water/ice is highly exothermic and releases large amounts of HCl gas. Perform this step slowly, in a well-ventilated fume hood, and behind a safety shield.

  • Solvents: The chlorinated solvents often used (DCM, DCE) are toxic and suspected carcinogens. Handle them with appropriate personal protective equipment (PPE).

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenyl)-2-methylpropanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester.

  • Allow the mixture to cool to room temperature.

  • Remove the excess SOCl₂ under reduced pressure (a bubbler with NaOH solution is recommended to trap the SOCl₂ and HCl vapors).

  • The resulting crude acyl chloride is a yellow-orange oil and should be used immediately in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.3 eq).

  • Add anhydrous dichloromethane (DCM) to create a stirrable suspension.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude 3-(4-chlorophenyl)-2-methylpropanoyl chloride (1.0 eq) from Protocol 1 in anhydrous DCM.

  • Add this solution to an addition funnel and add it dropwise to the stirring AlCl₃ suspension over a period of 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Prepare a beaker with a mixture of crushed ice and concentrated HCl.

  • Slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.

  • Proceed with the aqueous workup and purification as described in the troubleshooting section.

ParameterRecommended ConditionRationale
Lewis Acid Anhydrous AlCl₃Strong, cost-effective, and well-established for this reaction.
Stoichiometry 1.3 equivalentsOvercomes product complexation and potential deactivation by trace moisture.
Solvent Anhydrous Dichloromethane (DCM)Inert, low boiling point for easy removal, and suitable for low temperatures.
Temperature 0°C to Room TemperatureBalances reaction rate against the formation of byproducts.
Concentration High Dilution (Slow Addition)Favors intramolecular cyclization over intermolecular polymerization.[4]
Workup Quench on Ice/HClEnsures complete decomposition of the aluminum complex.

References

  • Ma, S., & Zhang, J. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters. [Link]

  • Karpenko, Y., & Gevorgyan, V. (2014). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

  • Reddy, R. P., & Li, C.-J. (2018). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. [Link]

  • van der Vlugt, J. I., et al. (2015). Regioselective Synthesis of Indanones. Chemistry – A European Journal. [Link]

  • De la Mare, P. B. D., & Vernon, C. A. (1956). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Fillion, E., et al. (2009). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Google Patents. (1999). WO1999019288A1 - Improvements in or relating to friedel-crafts reactions.
  • Doubtnut. (2024). The major product formed in the Friedel-Craft acylation of chlorobenzene is... YouTube. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

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Technical Support Center: Synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to the Synthesis

The most common and industrially relevant method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)-2-methylpropanoic acid or its corresponding acyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA). While this method is effective, it is not without its challenges, primarily concerning reaction selectivity and the formation of side products. This guide will help you navigate these issues to optimize your synthesis for both yield and purity.

Troubleshooting Guide & FAQs

FAQ 1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

This is the most frequently encountered issue in the synthesis of substituted indanones. The intramolecular cyclization of 3-(4-chlorophenyl)-2-methylpropanoic acid can lead to two primary regioisomers: the desired this compound and the undesired 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.

Causality: The formation of these isomers is a classic example of competing electrophilic aromatic substitution pathways. The chlorine atom on the phenyl ring is an ortho-, para-director. In the intramolecular reaction, the acylium ion can attack either the ortho or the meta position relative to the chloro-substituent. Attack at the ortho position (meta to the activating side chain) leads to the desired 6-chloro isomer, while attack at the other ortho position (also meta to the activating side chain) would lead to the 4-chloro isomer. Steric hindrance from the chloro group can influence the preference for one position over the other.

Troubleshooting Steps:

  • Choice of Catalyst and Solvent: The Lewis acidity of the catalyst and the polarity of the solvent can significantly influence the isomer ratio. For instance, in analogous syntheses, nitromethane has been shown to improve selectivity for one isomer over another.[1] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) and solvents (e.g., dichloromethane, nitromethane, carbon disulfide) can help optimize the reaction for the desired isomer.

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product and reducing the energy available for the formation of the less favored isomer.

  • Use of Polyphosphoric Acid (PPA): The concentration of P₂O₅ in PPA has been demonstrated to be a key parameter in controlling regioselectivity in indanone synthesis.[2] It is advisable to screen PPA with varying P₂O₅ content to find the optimal conditions for your specific substrate.

FAQ 2: My final product is contaminated with a significant amount of starting material. What is causing the incomplete reaction?

An incomplete reaction can be due to several factors, from catalyst deactivation to insufficient reaction time.

Causality: Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, effectively sequestering it.[3] If an insufficient amount of catalyst is used, the reaction will stall once all the catalyst is complexed.

Troubleshooting Steps:

  • Catalyst Stoichiometry: Ensure that at least one equivalent of the Lewis acid catalyst is used. In some cases, a slight excess (1.1 to 1.2 equivalents) may be necessary to drive the reaction to completion.

  • Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture, as water can hydrolyze the Lewis acid catalyst and the acyl chloride intermediate. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Activation of the Carboxylic Acid: If you are starting from 3-(4-chlorophenyl)-2-methylpropanoic acid, ensure its complete conversion to the more reactive acyl chloride using an appropriate reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the cyclization step.

FAQ 3: I am observing high molecular weight impurities and a dark, tarry residue in my reaction mixture. How can I prevent this?

The formation of polymers and tar is a common side effect of Friedel-Crafts reactions, especially when conducted under harsh conditions.

Causality: These byproducts are typically the result of intermolecular acylation reactions, where one molecule of the starting material acylates another, leading to dimers, oligomers, and eventually insoluble polymers. High temperatures and high concentrations of reactants can promote these intermolecular side reactions.

Troubleshooting Steps:

  • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions. This is a classic strategy for promoting ring-forming reactions.

  • Controlled Addition: Instead of adding all the starting material at once, a slow, controlled addition of the acyl chloride to the suspension of the Lewis acid in the solvent can help maintain a low concentration of the reactive intermediate, thus minimizing intermolecular side reactions.

  • Temperature Management: Avoid excessively high temperatures, as this can lead to decomposition and polymerization. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

Summary of Potential Side Products and Mitigation Strategies

Side Product Formation Pathway Mitigation Strategy
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer)Competing intramolecular electrophilic aromatic substitution at the alternative ortho position.Optimize catalyst and solvent; control reaction temperature; screen PPA with varying P₂O₅ content.[1][2]
3-(4-chlorophenyl)-2-methylpropanoic acid (or acyl chloride)Incomplete reaction due to insufficient or deactivated catalyst.Use at least a stoichiometric amount of Lewis acid; ensure anhydrous conditions; increase reaction time or temperature.
Dimeric/Polymeric materialsIntermolecular Friedel-Crafts acylation.Employ high dilution conditions; use slow addition of the reactant; avoid excessive temperatures.
Unidentified tarDecomposition of reactants or products under harsh acidic conditions.Maintain careful temperature control; use the mildest effective catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts Synthesis of this compound

This protocol is a representative procedure based on established methods for 1-indanone synthesis.[4] Researchers should optimize the conditions for their specific setup and scale.

Step 1: Preparation of 3-(4-chlorophenyl)-2-methylpropanoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(4-chlorophenyl)-2-methylpropanoyl chloride from Step 1 in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the aluminum chloride suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Reaction Pathway and Side Products

G cluster_start Starting Material cluster_main Main Reaction Pathway cluster_side Side Reactions SM 3-(4-chlorophenyl)-2-methylpropanoic acid AC Acyl Chloride Intermediate SM->AC SOCl₂ AI Acylium Ion AC->AI AlCl₃ Polymer Dimeric/Polymeric Byproducts AC->Polymer Intermolecular Reaction Product 6-Chloro-2-methyl- 2,3-dihydro-1H-inden-1-one AI->Product Intramolecular Cyclization (Desired Pathway) Regioisomer 4-Chloro-2-methyl- 2,3-dihydro-1H-inden-1-one AI->Regioisomer Alternative Cyclization

Caption: Reaction scheme for the synthesis of this compound and its major side products.

References

  • van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2016). Regioselective Synthesis of Indanones. Synlett, 27(19), 2699–2703. Available at: [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Process for preparing 1-indanones. (2003). U.S. Patent No. 6,548,710 B2.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

Technical Support Center: Chromatography Purification of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the purification of this valuable intermediate. The following question-and-answer format provides direct solutions to specific experimental issues, grounded in established scientific principles to ensure the integrity and success of your work.

Part 1: Foundational Troubleshooting - Thin-Layer Chromatography (TLC)

Effective column chromatography begins with robust TLC method development. TLC is your map; without a clear map, your column is running blind. Here are solutions to common issues observed during the initial TLC analysis.

Q1: I've spotted my crude reaction mixture on a TLC plate and after developing and visualizing under a UV lamp, I see no spots. What's going wrong?

This is a frequent issue that can stem from several sources. The core of the problem is that the concentration of your compound on the plate is below the limit of detection.

Causality & Solution Workflow:

  • Insufficient Concentration: Your sample may be too dilute.[1][2] A good starting point for TLC analysis is a concentration of approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.[3]

    • Action: Prepare a more concentrated solution of your crude material. Alternatively, you can spot your sample multiple times in the same location, ensuring the solvent fully evaporates between each application to keep the spot size small and concentrated.[1][2][4]

  • Poor UV Absorbance: While the indenone core is a chromophore, its response to UV light can vary. This compound, being an aromatic ketone, should be UV active.[4][5] However, if the concentration is very low, it may not be visible.

    • Action: Use an alternative, destructive visualization technique. Place the developed TLC plate in a chamber containing a few crystals of iodine; most organic compounds will appear as brown spots.[1] Another option is to stain the plate with a potassium permanganate (KMnO₄) solution, which reacts with many functional groups.

  • Sample Volatility: While less likely for this specific molecule, highly volatile compounds can evaporate from the TLC plate before or during development.[1][4]

    • Action: If volatility is suspected, minimize the time the plate is left in the open air before development.

  • Improper Development: If the solvent level in the developing chamber is higher than your spotting line, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[2][3]

    • Action: Always ensure the solvent level is well below the origin line on your TLC plate.

Q2: My spots are streaking badly up the TLC plate instead of forming tight, round spots. How do I fix this?

Streaking is a clear indicator of a problem that, if unaddressed, will lead to very poor separation on a column.[2][3]

Causality & Solution Workflow:

  • Sample Overloading: This is the most common cause.[1][2][3] Applying too much sample saturates the stationary phase, leading to a continuous "streak" rather than discrete separation.

    • Action: Dilute your sample solution and re-spot the plate. The goal is to apply the minimum amount necessary for clear visualization.[3]

  • Compound Acidity/Basicity: The silica gel stationary phase is slightly acidic due to the presence of silanol (Si-OH) groups.[6][7] If your compound of interest or an impurity has a basic functional group, it can interact strongly and inconsistently with the silica, causing tailing or streaking. Conversely, highly acidic compounds can also exhibit this behavior.[1][6]

    • Action: To mitigate this, you can neutralize the mobile phase. Add a small amount of triethylamine (0.1–2.0%) to your eluent for basic compounds, or acetic/formic acid (0.1–2.0%) for acidic compounds.[1][6] This additive will saturate the acidic/basic sites on the silica, allowing your compound to travel more uniformly.

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample is too non-polar and the mobile phase is significantly more polar, the sample may not fully solubilize at the origin, causing it to streak as it slowly dissolves during development.

    • Action: Dissolve your sample in a solvent of moderate polarity, or ideally, in the mobile phase itself.

Q3: My compound either stays at the baseline (Rf ≈ 0) or shoots to the solvent front (Rf ≈ 1). How do I select the right solvent system?

This is a classic mobile phase polarity issue. Your goal for good separation is to achieve an Rf value for your target compound between 0.2 and 0.4.

Causality & Solution Workflow:

  • Rf ≈ 0 (Spots at Baseline): The mobile phase is not polar enough to move the compound up the stationary phase.[1] Your compound is sticking too strongly to the silica gel.

    • Action: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from 9:1 hexane:EtOAc to 4:1 or 1:1.

  • Rf ≈ 1 (Spots at Solvent Front): The mobile phase is too polar.[1] It is carrying your compound along with it without sufficient interaction with the stationary phase, resulting in no separation.

    • Action: Decrease the polarity of your eluent. Decrease the proportion of the polar solvent. For example, move from 1:1 hexane:EtOAc to 9:1 hexane:EtOAc.

Data Table: Common Solvent Systems for Normal Phase Chromatography

Solvent System (Non-polar:Polar)Increasing PolarityTypical Applications
Hexanes / TolueneSeparation of very non-polar compounds, hydrocarbons.
Hexanes / Dichloromethane (DCM)General purpose, good for a wide range of polarities.
Hexanes / Ethyl Acetate (EtOAc) Excellent starting point for compounds like indenones. [8][9]
Hexanes / AcetoneMore polar than EtOAc, good for resolving polar compounds.
DCM / Methanol (MeOH)Used for highly polar compounds that do not move in less polar systems.[1]
Part 2: Advanced Troubleshooting - Flash Column Chromatography

Once you have a reliable TLC system, you can scale up to flash column chromatography. However, new challenges can arise.

Q4: My TLC showed good separation, but on the column, all my fractions are mixed. Why did the separation fail?

This frustrating outcome usually points to a breakdown in technique between the TLC and the column execution.

Causality & Solution Workflow:

  • Improper Column Packing: Air bubbles or channels in the silica bed create pathways where the solvent and sample can travel unevenly, completely ruining the separation.

    • Action: Pack your column using a slurry method. Mix the silica gel with your initial, non-polar eluent to form a smooth slurry, then pour it into the column and allow it to settle, tapping the column gently to ensure an even bed.[8]

  • Poor Sample Loading: Loading the sample in a large volume of strong solvent will cause it to spread into a wide band before it even begins to separate.

    • Action: Dissolve your crude product in the minimum amount of solvent possible. For the best resolution, use a "dry loading" technique: dissolve your compound, add a small amount of silica gel to the solution, and evaporate the solvent to get a dry, free-flowing powder.[8][10] Carefully add this powder to the top of your packed column.

  • Running the Column Too Fast: Flash chromatography relies on pressure, but an excessively high flow rate reduces the interaction time between your compounds and the stationary phase, leading to broader bands and poorer resolution.[11]

    • Action: Apply just enough pressure to achieve a steady, controlled flow. A good rule of thumb is a drop rate of a few drops per second.

Q5: My target compound seems to be degrading on the column. I'm getting new, unexpected spots in my eluted fractions that weren't in the initial crude TLC. How can I address this?

Compound instability on silica gel is a known issue for certain classes of molecules. The acidic nature of silica can catalyze degradation reactions like hydrolysis or rearrangements.[9][12][13] Ketones, especially those with adjacent stereocenters or reactive sites, can be susceptible.

Workflow for Diagnosing and Mitigating Instability

Sources

Technical Support Center: Optimizing Synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic procedure. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and achieve high-quality results.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, which is typically achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-chloro-2-methylphenyl)propanoyl chloride.

Issue 1: Low to No Product Yield

A diminished or complete lack of your target indanone is a common hurdle. Several factors can contribute to this outcome.

Possible Causes & Solutions:

  • Inactive or Inappropriate Catalyst: The heart of the Friedel-Crafts reaction is the acid catalyst. Its choice and activity are paramount.

    • Expert Insight: While aluminum chloride (AlCl₃) is a conventional Lewis acid for this transformation, its high moisture sensitivity can lead to deactivation.[1] Consider using alternative catalysts like triflic acid (TfOH) or polyphosphoric acid (PPA), which can be more robust and effective for certain substrates.[1] For deactivated aromatic rings, a more potent catalytic system, such as a superacid, may be necessary to drive the reaction forward.[2]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy of the reaction.

    • Expert Insight: For AlCl₃-catalyzed reactions, it is common practice to initiate the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm and then gradually allow it to warm to room temperature.[3] Monitoring the reaction progress via TLC or GC-MS is crucial to determine the optimal temperature profile for your specific setup.

  • Moisture Contamination: Lewis acids like AlCl₃ are notoriously susceptible to hydrolysis, which deactivates the catalyst.[1]

    • Expert Insight: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Aromatic Ring: The presence of the electron-withdrawing chloro group on the aromatic ring can impede the electrophilic aromatic substitution.

    • Expert Insight: To overcome this, you might need to employ more forceful reaction conditions, such as higher temperatures or a stronger Lewis acid. However, be aware that this can also lead to an increase in side products.[3]

Issue 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on your TLC plate or multiple peaks in your GC-MS spectrum indicates the formation of isomers or byproducts, complicating purification and reducing the yield of the desired product.

Possible Causes & Solutions:

  • Intermolecular Acylation: At higher concentrations, the reactive acylium ion intermediate can react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[3]

    • Expert Insight: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by slowly adding the substrate or catalyst to the reaction mixture to maintain a low concentration of the reactive species.

  • Formation of Regioisomers: While the substitution pattern of the starting material for this compound directs the cyclization to a specific position, improper reaction conditions can sometimes lead to minor isomeric products.

    • Expert Insight: The choice of solvent can influence the product distribution. For instance, nitromethane has been shown to provide optimal selectivity in certain Friedel-Crafts acylations.[1][4] Temperature control is also critical; lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1]

  • Polymerization/Decomposition: The strongly acidic conditions and exothermic nature of the reaction can lead to the formation of polymeric tars, which often appear as a dark, insoluble material.[3]

    • Expert Insight: Maintain strict temperature control, especially during the addition of the Lewis acid. Pre-cooling the reaction mixture to 0°C or below is critical.[3] Ensure efficient stirring to dissipate heat effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-chloro-2-methylphenyl)propanoic acid or its corresponding acid chloride. This reaction is typically catalyzed by a strong Lewis acid or a Brønsted acid.

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst is substrate-dependent. For the cyclization of the acid chloride precursor, aluminum chloride (AlCl₃) is a common and effective choice.[3] If you are starting from the carboxylic acid, stronger acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often required to facilitate both the formation of the acylium ion and the subsequent cyclization.[1][3]

Q3: Can I use a milder catalyst to avoid side reactions?

While harsher catalysts can lead to more side products, a catalyst that is too mild may result in a low or no yield. It's a matter of finding the right balance for your specific substrate. Alternative Lewis acids like iron(III) chloride (FeCl₃) or solid acid catalysts can sometimes offer a good compromise between reactivity and selectivity.[1]

Q4: What is the best work-up procedure for this reaction?

A typical work-up involves carefully quenching the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and brings the product into the organic layer. The organic layer is then separated, washed with water, brine, and dried over an anhydrous salt like magnesium sulfate before the solvent is removed under reduced pressure.

Q5: How can I purify the final product?

The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.[4] If recrystallization is insufficient, column chromatography on silica gel is a standard and effective method for obtaining a highly pure product.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the intramolecular Friedel-Crafts acylation of 3-(4-chloro-2-methylphenyl)propanoyl chloride.

Materials:

  • 3-(4-chloro-2-methylphenyl)propanoyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Reagents: Dissolve 3-(4-chloro-2-methylphenyl)propanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to an approximate concentration of 0.2 M.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Begin adding anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
AlCl₃0 to RT3~70-85>95General Procedure[3]
PPA80-1002~60-75>90[1]
TfOHRT4~80-90>95[3]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere reagents Dissolve starting material in anhydrous DCM start->reagents cool Cool reaction flask to 0 °C reagents->cool add_catalyst Slowly add AlCl₃ cool->add_catalyst stir_cold Stir at 0 °C add_catalyst->stir_cold stir_rt Stir at room temperature stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with ice/HCl monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (recrystallization or chromatography) concentrate->purify

Caption: Workflow for the synthesis of this compound.

References

  • Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis - Benchchem.
  • Optimization Conditions for the Synthesis of Indanone 4df | Download Table - ResearchGate.
  • An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J.
  • Technical Support Center: Enhancing Yield in 1-Indanone Synthesis via Friedel-Crafts Acylation - Benchchem.
  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure.

Sources

Technical Support Center: Stability of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and employing robust experimental design, you can ensure the integrity of your results.

Introduction

This compound is a substituted indanone, a class of compounds with significant biological activities.[1] The stability of this molecule in solution is paramount for accurate experimental outcomes, from initial screening to formulation development. This guide provides a comprehensive resource for troubleshooting common stability issues, based on an understanding of its chemical structure and established principles of drug degradation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: Based on its structure, the two most probable degradation pathways are hydrolysis and photodecomposition.

  • Hydrolysis: The molecule contains an α-chloro ketone moiety. This functional group is susceptible to hydrolysis, particularly under basic or, to a lesser extent, acidic conditions, which can lead to the displacement of the chloride ion.[4][5][6]

  • Photodegradation: As an aromatic ketone, the compound may be susceptible to degradation upon exposure to light, particularly UV radiation.[7][8] This can involve complex photochemical reactions.

Q2: I am observing a rapid loss of my compound in a basic buffer solution. What is likely happening?

A2: The rapid degradation in a basic solution is highly indicative of base-catalyzed hydrolysis of the α-chloro ketone.[4][6] The hydroxide ions act as nucleophiles, attacking the carbon atom bearing the chlorine, leading to its substitution and potential formation of a hydroxy-indanone derivative.

Q3: Can the solvent I choose impact the stability of the compound?

A3: Absolutely. The choice of solvent is critical. Protic solvents, especially those that can form hydrogen bonds, may facilitate hydrolysis. It is advisable to use aprotic solvents where possible if initial stability issues are observed. A comprehensive understanding of solvent properties is beneficial.[9][10] For initial studies, consider solvents like acetonitrile or THF, and always use freshly prepared solutions.

Q4: My solution of this compound has turned a slight yellow color after being left on the benchtop. What could be the cause?

A4: A color change often suggests the formation of degradation products. This could be due to photodecomposition from ambient light exposure.[7] Aromatic ketones can undergo various photochemical reactions, and the resulting products may be colored. It is crucial to protect solutions of this compound from light.[11]

Q5: How can I proactively assess the stability of this compound for my specific experimental conditions?

A5: Conducting a forced degradation study is the most effective way to understand the stability profile of this compound.[2][12] This involves subjecting the compound to a range of stress conditions that are more severe than your experimental conditions to predict its long-term stability.[13]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Troubleshooting Step Rationale
Degradation in Assay Buffer Prepare a stock solution in a suitable aprotic solvent (e.g., DMSO, acetonitrile). Spike a small aliquot into the assay buffer and monitor its concentration over the time course of the experiment using an appropriate analytical method (e.g., HPLC-UV).This will determine if the compound is stable for the duration of your assay under the specific buffer conditions (pH, temperature).
Photodegradation during Incubation Repeat the assay with plates or tubes protected from light (e.g., wrapped in aluminum foil).Aromatic ketones can be light-sensitive.[8] Comparing results from light-exposed and light-protected conditions will reveal any photostability issues.
Adsorption to Labware Prepare a solution of known concentration and analyze it before and after incubation in the experimental labware (e.g., microplates, tubes).Hydrophobic compounds can adsorb to plastic surfaces, leading to a perceived loss of concentration.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Potential Cause Troubleshooting Step Rationale
Hydrolytic Degradation Analyze samples prepared in acidic, basic, and neutral aqueous solutions. Compare the chromatograms to identify degradation products formed under specific pH conditions.The presence of new peaks, particularly in acidic or basic conditions, points towards hydrolysis.[4][6]
Oxidative Degradation Expose a solution of the compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide). Analyze the sample by HPLC.This will help determine if the compound is susceptible to oxidation, which can occur in the presence of dissolved oxygen or other oxidizing species.
Solvent-Induced Degradation Prepare solutions in different solvents (e.g., methanol, acetonitrile, DMSO) and analyze them over time.Some solvents can react with the compound or catalyze its degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[2][12][14]

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[11]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and quantify the major degradation products.

Visualizing Degradation and Workflow

Potential Hydrolytic Degradation Pathway

G Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate + OH⁻ (Base-catalyzed) Product 6-Hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one Intermediate->Product - Cl⁻

Caption: Proposed base-catalyzed hydrolysis of the α-chloro ketone.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Dilute Dilute Sample Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradants HPLC->Products

Caption: Workflow for conducting a forced degradation study.

References

  • Prorok, M., Albeck, A., Foxman, B. M., & Abeles, R. H. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784–9790. Retrieved from [Link]

  • YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Frontiers. (2016, May 3). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, June 30). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones. Retrieved from [Link]

  • ResearchGate. (2023, January 1). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]

  • Frontiers. (2016, May 3). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation mechanism and rate improvement of chlorinated aromatic dye in non-ionic surfactant solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A laser flash photolysis study of some aromatic keto-epoxides. Characterization of ylides and their precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • Degres Journal of Chemistry. (n.d.). Determination of Process-related Genotoxic Impurities of Pentoxifylline by GC-HS Method. Retrieved from [Link]

Sources

Technical Support Center: Experimental Integrity of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this compound during experimentation. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellowish tint. What could be the cause?

A yellowish discoloration is a common indicator of degradation. This can be initiated by exposure to light, air (oxidation), or trace impurities. As an α-chloro ketone, this compound is susceptible to various degradation pathways that can produce colored byproducts.[1] It is crucial to store the compound under an inert atmosphere, protected from light, and at a low temperature to minimize these reactions.

Q2: I am observing an unexpected loss of my starting material in a reaction run under basic conditions. What is likely happening?

α-Chloro ketones are highly susceptible to base-mediated reactions. The primary competing pathway under basic conditions is the Favorskii rearrangement, which converts the α-halo ketone into a carboxylic acid derivative (in this case, a ring-contracted indane carboxylic acid derivative).[1][2][3] Even weak bases can promote this rearrangement. It is critical to carefully select your base and control the reaction temperature to favor your desired transformation over this competing pathway.

Q3: Can I use common protic solvents like methanol or ethanol for my experiments with this compound?

While soluble in many organic solvents, using protic nucleophilic solvents like methanol or ethanol, especially in the presence of a base, can lead to solvolysis, where the solvent molecule acts as a nucleophile and displaces the chloride. This would result in the formation of a methoxy or ethoxy ether byproduct. If your reaction conditions are basic, these solvents can also facilitate the Favorskii rearrangement.[2] Whenever possible, opt for aprotic solvents to minimize these side reactions.

Q4: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It is recommended to store it at or below 4°C and protected from light.[4] For volatile standards of similar compounds, refrigeration at 4°C is recommended to slow evaporation and maintain concentration stability.[5]

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for common problems encountered during experiments with this compound.

Problem 1: Low Yield and Multiple Byproducts in Nucleophilic Substitution Reactions

Q: I am attempting a nucleophilic substitution at the α-carbon, but I'm getting a low yield of my desired product along with several unidentified peaks in my LC-MS. What are the likely causes and how can I optimize my reaction?

A: Low yields and the formation of multiple byproducts in nucleophilic substitution reactions involving α-chloro ketones are common challenges. The primary culprits are competing side reactions and suboptimal reaction conditions.

Causality and Mechanistic Insights:

The α-carbon in this compound is electrophilic due to the inductive effect of both the carbonyl group and the chlorine atom. However, the α-protons are also acidic, making the molecule susceptible to base-catalyzed rearrangements.

Potential Degradation Pathways:

  • Favorskii Rearrangement: As mentioned, this is a major competing pathway in the presence of a base. The base abstracts an α-proton, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to form a carboxylic acid derivative.[1][2][3]

  • Elimination: If there are protons on the adjacent carbon, a base can induce elimination of HCl to form an α,β-unsaturated ketone.

  • Hydrolysis: Trace amounts of water in your reaction mixture can lead to hydrolysis, replacing the chlorine with a hydroxyl group, which can then potentially undergo further reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields.

Step-by-Step Optimization Protocol:

  • Identify Side Products: Utilize LC-MS to determine the mass of the major byproducts. This will provide crucial clues about the competing reaction pathways.

  • Optimize Base Selection:

    • If your nucleophile is also a strong base, it will likely promote the Favorskii rearrangement. Consider using a weaker, non-nucleophilic base if one is required for your reaction.

    • If possible, use the salt of your nucleophile (e.g., sodium salt of an alcohol) to minimize the presence of a separate, stronger base.

  • Control Temperature: Lowering the reaction temperature can often favor the desired SN2 pathway over elimination, which typically has a higher activation energy.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize hydrolysis. Consider performing the reaction under an inert atmosphere.

Problem 2: Compound Degradation During Workup and Purification

Q: My reaction seems to go to completion, but I lose a significant amount of my product during aqueous workup and column chromatography. What could be happening and how can I improve my purification strategy?

A: Degradation during workup and purification is often due to the compound's sensitivity to pH and prolonged exposure to silica gel.

Causality and Mechanistic Insights:

  • pH Sensitivity: Both acidic and basic conditions during aqueous workup can catalyze hydrolysis or other rearrangements.

  • Silica Gel: Silica gel is acidic and can promote the degradation of sensitive compounds, including α-chloro ketones. The prolonged contact time during column chromatography can lead to significant product loss.

Optimized Workup and Purification Protocol:

StepStandard Procedure (Prone to Degradation)Optimized Procedure (Minimizes Degradation)Rationale
1. Quenching Quench with 1M HCl or NaOH.Quench with a saturated aqueous solution of a mild buffer like sodium bicarbonate or ammonium chloride.Avoids strongly acidic or basic conditions that can cause hydrolysis or rearrangement.
2. Extraction Use standard organic solvents.Use pre-washed (with brine) organic solvents to ensure they are neutral.Removes any trace acidic or basic impurities from the solvent.
3. Drying Dry with anhydrous sodium sulfate.Dry with anhydrous sodium sulfate, and quickly filter.Minimize contact time with the drying agent.
4. Purification Standard silica gel column chromatography.Use a neutral stationary phase like deactivated silica gel or alumina. Alternatively, consider purification by recrystallization if the product is a solid.Neutral stationary phases prevent acid-catalyzed degradation on the column. Recrystallization avoids prolonged contact with an adsorbent.

III. Protocols for Prevention and Analysis

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Inspect the container for any signs of damage.

  • Storage: Store the compound in its original, tightly sealed container at ≤ 4°C. The container should be an amber vial to protect from light. For added protection, place the vial inside a desiccator containing a drying agent.

  • Handling:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • When weighing and transferring the compound, do so under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged bag) to minimize exposure to air and moisture.

    • Use clean, dry spatulas and glassware.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 70% A, 30% B; ramp to 10% A, 90% B over 15 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

IV. Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on the known reactivity of α-chloro ketones and indanones.

G cluster_0 Degradation Pathways A This compound B Hydrolysis Product (α-hydroxy ketone) A->B H2O (acid or base catalysis) C Favorskii Rearrangement Product (Indane Carboxylic Acid Derivative) A->C Base (e.g., OH-, RO-) D Oxidation Product (e.g., ring-opened dicarboxylic acid) A->D Oxidizing Agent (e.g., O2, peroxides) E Photodegradation Products (various radical-derived species) A->E UV Light

Caption: Potential degradation pathways.

V. References

  • Favorskii rearrangement reaction, mechanism and affecting factors. (2023). Purechemistry. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • Chloroacetone | ClCH2COCH3 | CID 6571. PubChem. [Link]

  • Favorskii Rearrangement. NROChemistry. [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. [Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Lab Manager. [Link]

  • Microbial degradation of halogenated compounds. PubMed. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. [Link]

  • The Favorskiĭ Rearrangement of Haloketones. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Recent developments in biological activities of indanones. PubMed. [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. [Link]

  • 2-indanone. Organic Syntheses. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed Central. [Link]

  • 2-METHYL-1-INDANONE. LookChem. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • This compound. AbacipharmTech. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. ResearchGate. [Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool. [Link]

  • Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. National Institutes of Health. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. [Link]

  • 6-Chloro-1-indanone. PubChem. [Link]

  • 3-Nitropropanal and 3-Nitropropanol. Organic Syntheses. [Link]

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents.

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]

  • Vaccine Storage and Handling Table. State of Michigan. [Link]

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Technical Support Center: Scaling Up 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This molecule is a key intermediate in the development of various pharmaceutical compounds.[1] The transition from laboratory-scale synthesis to pilot or commercial production often introduces unforeseen challenges that can impact yield, purity, and process safety.[2][3] This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The most common and industrially viable route to this and similar indanones is the intramolecular Friedel-Crafts acylation.[4] This typically involves the cyclization of a 3-(4-chlorophenyl)-2-methylpropanoyl chloride precursor in the presence of a strong Lewis acid catalyst, most commonly Aluminum chloride (AlCl₃).[5] While effective at the bench scale, this reaction presents significant scale-up hurdles related to its exothermic nature, reagent sensitivity, and potential for side-product formation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most direct method is a two-step process starting from 3-(4-chlorophenyl)-2-methylpropanoic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The resulting acyl chloride undergoes an intramolecular cyclization catalyzed by a strong Lewis acid, such as AlCl₃, in a suitable anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[5][7] This electrophilic aromatic substitution forms the five-membered ring of the indanone.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

Scaling up this process introduces several critical challenges that are often not apparent at the bench scale.[3]

  • Heat Management: The Friedel-Crafts acylation is highly exothermic. Industrial reactors have a lower surface-area-to-volume ratio, which severely limits heat dissipation.[6] This can lead to dangerous temperature spikes ("exotherms"), causing side reactions, impurity formation, and potentially a runaway reaction.[2][8]

  • Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" and concentration gradients, leading to inconsistent reaction progress and the formation of polymeric byproducts from intermolecular reactions.[2][6]

  • Reagent Stoichiometry and Addition: The molar ratio of the Lewis acid catalyst is critical. On a large scale, the slow, controlled addition of the catalyst is necessary to manage the reaction rate and heat generation.

  • Impurity Profile Changes: Side reactions that are negligible in the lab can become significant sources of impurities at scale, complicating purification and affecting final product quality.[6]

  • Work-up and Quenching: Safely quenching large quantities of reactive AlCl₃ is a major operational hazard due to the vigorous and exothermic release of HCl gas upon contact with water.

Q3: Why is the choice of Lewis acid so critical, and are there alternatives to AlCl₃?

The Lewis acid's role is to activate the acyl chloride, facilitating the formation of an acylium ion, which is the key electrophile for the ring-closing substitution. AlCl₃ is widely used due to its high activity and low cost. However, it is highly sensitive to moisture and requires more than stoichiometric amounts because it complexes with the product ketone.[4][9]

Alternatives can be considered to mitigate some of these issues:

  • Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent and can be effective, though it often requires higher temperatures and can be difficult to stir and handle at scale.[10]

  • Triflic Acid (TfOH): A very strong Brønsted acid that can be used in catalytic amounts, but its high cost is often prohibitive for large-scale production.[5]

  • Other Lewis Acids: Iron(III) chloride (FeCl₃) or scandium triflate (Sc(OTf)₃) are sometimes used, but their effectiveness is substrate-dependent.[9] For most industrial applications, process optimization with AlCl₃ remains the most common approach.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and scale-up, providing diagnostic steps and validated solutions.

Problem 1: Low or Stagnant Reaction Yield

You observe that the reaction has stalled, with significant starting material remaining, or the final isolated yield is well below expectations.

Possible Cause Diagnostic Check Solution
Inactive Catalyst Sample the reaction mixture and analyze by HPLC/GC to confirm lack of conversion. Test the moisture content of the solvent and starting materials.AlCl₃ is extremely sensitive to moisture.[4] Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use a fresh, high-purity batch of AlCl₃.
Insufficient Catalyst Review the molar equivalents of catalyst used. The catalyst complexes with both the starting acyl chloride and the product ketone, so >1.0 equivalent is required.Increase the AlCl₃ loading incrementally (e.g., from 1.1 to 1.3 equivalents). Perform small-scale trials to find the optimal stoichiometry.
Suboptimal Temperature Monitor the internal reaction temperature. Low temperatures can slow the reaction rate, while excessively high temperatures can cause degradation.For AlCl₃-mediated cyclizations in DCM, a common temperature range is 0 °C to room temperature.[5] If the reaction is sluggish, consider a gentle reflux, but monitor impurity formation closely.
Product Loss During Work-up Analyze aqueous layers by HPLC after extraction to check for product loss. Assess the efficiency of your crystallization or chromatography steps.Optimize the extraction pH and solvent choice. For crystallization, perform solubility studies to identify an anti-solvent system that maximizes recovery.[4]
Workflow for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low yield issues.

Problem 2: Formation of Significant Impurities

The final product is contaminated with byproducts, complicating purification and failing to meet quality specifications.

Impurity Type Likely Cause & Mechanism Solution & Mitigation Strategy
Polymeric Byproducts Intermolecular Acylation: At high concentrations, the activated acyl chloride can react with another molecule of the starting material instead of cyclizing internally.[5] This is a common issue during scale-up where reagent concentrations are higher.High Dilution: Run the reaction at a lower concentration. While this may increase solvent usage, it strongly favors the desired intramolecular pathway.[5] Controlled Addition: Add the starting material slowly to a suspension of the AlCl₃ in the solvent to keep the instantaneous concentration of the acyl chloride low.
Regioisomeric Indanone Alternative Cyclization: The acylium ion could theoretically attack the aromatic ring at the position ortho to the alkyl chain instead of the chloro group. The directing effects of the substituents determine the outcome.Solvent Effects: The choice of solvent can influence regioselectivity. Nitromethane has been reported to improve selectivity in some Friedel-Crafts acylations.[11] Temperature Control: Lowering the reaction temperature can sometimes increase selectivity towards the thermodynamically favored product.[9]
Unreacted Starting Acid Incomplete Acid Chloride Formation: If the conversion of the carboxylic acid to the acyl chloride in the first step is incomplete, the unreacted acid will not cyclize and will need to be removed during workup.Ensure the chlorinating agent (e.g., SOCl₂) is used in excess and that the reaction goes to completion (monitor by IR for disappearance of the broad acid O-H stretch). Distill off excess SOCl₂ before proceeding.
Problem 3: Poor Exotherm Control During Scale-Up

During the addition of AlCl₃ or during the reaction, the temperature rises rapidly and becomes difficult to control with the reactor's cooling system.

Possible Cause Explanation Solution & Mitigation Strategy
Reduced Heat Transfer The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making it harder to remove the heat generated by the reaction.[2][6]Engineering Controls: Use a reactor with a high-efficiency cooling jacket and an appropriate heat transfer fluid. Ensure the system is properly sized for the reaction's expected thermal output.
Addition Rate Too Fast Adding the catalyst or substrate too quickly generates heat faster than the cooling system can remove it.[8]Controlled Dosing: Use a dosing pump for liquid reagents or a solids-dosing system for AlCl₃ to ensure a slow, controlled addition rate. Monitor the internal temperature and link the addition rate to it (i.e., pause addition if the temperature exceeds a set limit).
Inadequate Mixing Poor agitation allows localized hot spots to form where the reaction rate is much higher, leading to a potential runaway.[2]Optimize Agitation: Use an appropriate agitator type (e.g., pitched-blade turbine, anchor) and speed to ensure good bulk mixing and thermal homogeneity. Perform mixing studies if necessary.
Scale-Up Heat Management Workflow

Caption: Key considerations for thermal safety during scale-up.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenyl)-2-methylpropanoyl chloride

CAUTION: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution) to neutralize HCl and SO₂ gases.

  • Charging Reagents: To the flask, add 3-(4-chlorophenyl)-2-methylpropanoic acid (1.0 eq). Under an inert atmosphere, add thionyl chloride (SOCl₂, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by taking a small aliquot, quenching it carefully with methanol, and analyzing the resulting methyl ester by GC or TLC to confirm the disappearance of the starting acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Protocol 2: Intramolecular Friedel-Crafts Acylation (Lab Scale)

CAUTION: Aluminum chloride reacts violently with water. The reaction and work-up are highly exothermic. Perform in a fume hood and wear appropriate PPE.

  • Setup: Equip a dry, three-necked flask with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge anhydrous dichloromethane (DCM) to the flask, followed by anhydrous aluminum chloride (AlCl₃, 1.3 eq) in portions. Cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the crude 3-(4-chlorophenyl)-2-methylpropanoyl chloride (1.0 eq) from the previous step in anhydrous DCM. Add this solution to the addition funnel and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting acyl chloride is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. VERY SLOWLY AND CAREFULLY , add the reaction mixture to a separate flask containing crushed ice and a small amount of concentrated HCl. This quench is extremely exothermic and will release HCl gas. Ensure adequate cooling and ventilation.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography.[4][11]

References

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. Tianming Pharmaceutical.
  • Benchchem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. Benchchem.
  • Benchchem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis. Benchchem.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Slideshare. (n.d.).
  • Pharmaceutical Processing World. (2014).
  • Lou, T., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Pharma Focus Asia. (n.d.). Drug Substance Scale-up - Impacting successful outcome. Pharma Focus Asia.
  • Sigma-Aldrich. (n.d.).
  • BLDpharm. (n.d.). 5728-96-1|6-Chloro-2-methyl-1H-inden-1-one. BLDpharm.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Royal Society of Chemistry. (2011). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.
  • Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal.
  • Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
  • Thieme. (2015). 3-Chloropropionyl Chloride. Thieme.
  • BLDpharm. (n.d.). 343852-44-8|this compound. BLDpharm.
  • Benchchem. (2025).
  • University of Liverpool IT Services. (2011).
  • ResearchGate. (2016). Scheme 1. A) Intramolecular cyclization leading to the corresponding....
  • ChemicalBook. (n.d.). 6-CHLORO-4-METHYL-1-INDANONE synthesis. ChemicalBook.
  • Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • National Institutes of Health. (n.d.). 6-Chloro-2,3-dihydro-1H-isoindol-1-one. PubChem.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2,3-dihydro-1H-inden-1-amine. Sigma-Aldrich.
  • PubMed. (2018).
  • Parchem. (n.d.). 6-Chloro-2,3-dihydro-1H-inden-1-one (Cas 14548-38-0). Parchem.

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Technical Support Center: Resolving Impurities in 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this important pharmaceutical intermediate.[1]

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common types of impurities I can expect in my sample of this compound?

Impurities in your sample can generally be categorized into three main types as defined by ICH guidelines Q3A and Q3B: organic impurities, inorganic impurities, and residual solvents.[2]

  • Organic Impurities: These are the most common and structurally similar to the main compound. They can include:

    • Starting Materials: Unreacted m-chloro-toluene or isobutyryl chloride.

    • Reaction By-products: Positional isomers (e.g., 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one) are significant by-products arising from the Friedel-Crafts acylation reaction.[3][4] Other by-products can result from side reactions.[2]

    • Intermediates: Incomplete cyclization can leave acyl halide intermediates in the mixture.

    • Degradation Products: The indanone ring can be susceptible to degradation under harsh pH or temperature conditions.

  • Inorganic Impurities: These typically originate from reagents and catalysts used in the synthesis.[2]

    • Catalyst Residues: Residual Lewis acids like aluminum chloride (AlCl₃) are a common concern in Friedel-Crafts reactions.

    • Inorganic Salts: Formed during reaction work-up and quenching steps.

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[2] Common examples include dichloromethane, toluene, or heptane.

FAQ 2: My initial purity analysis by HPLC shows a significant secondary peak. How can I identify it?

Identifying unknown peaks is a critical first step. A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the most powerful technique for identifying impurities.[5][6] It provides both the retention time and the mass-to-charge ratio (m/z) of the impurity, allowing for the determination of its molecular weight. Fragmentation patterns from MS/MS can further elucidate the structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR are invaluable for definitive structural elucidation.

A logical workflow for impurity identification is outlined below:

Impurity Identification Workflow start Impure Sample hplc_uv Initial Analysis by HPLC-UV start->hplc_uv decision Peak(s) Detected? hplc_uv->decision lcms LC-MS/MS Analysis decision->lcms Yes end Identified Impurity decision->end No (Pure) nmr Isolate & Analyze by NMR lcms->nmr If isolation is possible structure Structure Elucidation lcms->structure gcms GC-MS Analysis (for volatiles) gcms->structure nmr->structure structure->end

Caption: Workflow for Impurity Identification.

FAQ 3: I suspect I have a chiral impurity. How can I confirm this and determine the enantiomeric excess (% ee)?

Since the target molecule has a chiral center at the 2-position, the presence of the undesired enantiomer is a possibility. Chiral analysis is essential to determine the enantiomeric purity.[7]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and robust method for separating and quantifying enantiomers.[8][9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are often effective for separating β-aminoketones and similar structures.[11]

A typical experimental setup for chiral HPLC is summarized in the table below.

ParameterTypical ConditionsRationale
Column Chiralpak® IG or similar amylose-based CSPPolysaccharide-based CSPs are known for their broad applicability in separating enantiomers.[8]
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesNormal phase conditions often provide better selectivity for this class of compounds.
Flow Rate 0.5 - 1.5 mL/minAdjusted to optimize resolution and analysis time.
Detection UV at 254 nm or 280 nmThe aromatic ring of the indanone provides strong UV absorbance.
Column Temp. 25 - 40 °CTemperature can influence selectivity and peak shape.[5]

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Persistent Isomeric Impurity

Issue: After initial purification, a significant peak with the same mass as the desired product persists, suggesting an isomeric impurity. This is a common issue in Friedel-Crafts reactions, which can yield constitutional isomers.[3][4]

Root Cause Analysis and Solution Pathway:

Caption: Decision tree for resolving isomeric impurities.

Detailed Protocols:

  • Protocol 2.1.1: Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient.

      • Expert Tip: The subtle difference in polarity between the isomers often requires a shallow gradient for effective separation. Run thin-layer chromatography (TLC) with various solvent ratios first to determine the optimal eluent composition.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column. This "dry loading" technique often results in better separation than direct liquid injection.

    • Elution: Begin elution with the determined solvent system, collecting fractions and monitoring by TLC or HPLC.

  • Protocol 2.1.2: Recrystallization

    • Solvent Screening: Test the solubility of the impure solid in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, heptane) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Procedure: Dissolve the sample in a minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[12]

    • Purity Check: Analyze the crystals and the mother liquor by HPLC to assess the efficiency of the purification.

Troubleshooting Guide 2: Residual Starting Materials and Reagents

Issue: Analysis shows the presence of unreacted m-chloro-toluene, isobutyryl chloride, or catalyst residues.

Root Cause Analysis and Solutions:

ImpurityProbable CauseRecommended Action
Unreacted Starting Materials Incomplete reaction (insufficient time, temperature, or catalyst).Optimize reaction conditions: increase reaction time, temperature, or catalyst stoichiometry.[2]
Acyl Halide Intermediate Incomplete intramolecular cyclization.Ensure sufficient reaction time and temperature for the cyclization step. Proper quenching is also crucial.
Lewis Acid Catalyst (e.g., AlCl₃) Inadequate work-up procedure. Friedel-Crafts catalysts can form complexes with the product.[13]During work-up, quench the reaction mixture by slowly adding it to ice/water, followed by an acidic wash (e.g., dilute HCl) to break up any complexes and dissolve the catalyst.[12] Follow with a wash using a base (e.g., NaHCO₃ solution) and then water.[4]

Experimental Protocol:

  • Protocol 2.2.1: Optimized Aqueous Work-up

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

    • Add 1M HCl solution and stir until all inorganic solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution.

      • Water.

      • Brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

Section 3: Data Interpretation and Validation

Interpreting Your HPLC Chromatogram

A well-resolved HPLC chromatogram is key to assessing purity. The following diagram illustrates a hypothetical chromatogram and the steps to interpret it.

HPLC Interpretation cluster_chromatogram Hypothetical HPLC Chromatogram cluster_interpretation Interpretation Steps chromatogram Peak 1 (Solvent Front) Peak 2 (Impurity A) Peak 3 (Main Product) Peak 4 (Impurity B) step1 1. Identify Solvent Front: Early eluting, non-retained components. step2 2. Identify Main Peak: Largest peak area, corresponds to the target compound. step3 3. Identify Impurity Peaks: All other peaks. step4 4. Quantify Purity: Calculate Area % = (Area_Main_Peak / Total_Area_All_Peaks) * 100

Caption: Guide to interpreting an HPLC chromatogram.

Quantitative Analysis:

The purity of your sample is typically reported as a percentage of the main peak area relative to the total area of all peaks (excluding the solvent front).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): It is crucial to use an analytical method that is sensitive enough to detect and quantify impurities at required levels (e.g., 0.05% as per ICH guidelines).[5][6] The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[8]

References

  • EP0567953A1 - Process for the preparation of substituted indanones - Google P
  • CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google P
  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (URL: [Link])

  • Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Troubleshooting - The Pharma Master. (URL: [Link])

  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation | CCS Chemistry - Chinese Chemical Society. (URL: [Link])

  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (URL: [Link])

  • Ch12: Friedel-Crafts limitations - University of Calgary. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • SELECTIVE SYNTHESIS OF 2-SUBSTITUTED INDAZOLIN-3-ONES WITHOUT N-1 PROTECTION. (URL: [Link])

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])

  • Troubleshooting Guide - Phenomenex. (URL: [Link])

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone - Organic Syntheses Procedure. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • US6548710B2 - Process for preparing 1-indanones - Google P
  • Chiral analysis - Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (URL: [Link])

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. (URL: [Link])

  • A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google P
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

  • 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem - NIH. (URL: [Link])

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - NIH. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD - ResearchGate. (URL: [Link])

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (URL: [Link])

  • Product chemistry - Relevant impurities of technical active substances - BVL.bund.de. (URL: [Link])

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Technical Support Center: Method Refinement for Quantitative Analysis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 343852-44-8). This guide is designed for researchers, scientists, and drug development professionals. It provides a robust starting point for method development and a comprehensive troubleshooting guide to address common issues encountered during analysis. Our focus is on providing practical, field-proven insights to ensure the quality, reliability, and consistency of your analytical results.[1]

Section 1: Foundational HPLC-UV Method for Analysis

The structural characteristics of this compound—a chlorinated ketone—make it well-suited for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2] This section outlines a validated starting method designed for accuracy and robustness.

Recommended Chromatographic Conditions

This method is intended as a starting point and should be optimized and validated for your specific application and matrix.

ParameterRecommended SettingRationale & Expert Notes
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the indenone core. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA is used as an ion-pairing agent to improve peak shape by minimizing interactions with residual silanols on the column.[3] Acetonitrile is a common organic modifier providing good peak resolution for this type of compound.
Gradient 60% B to 85% B over 10 minutesA gradient is recommended to ensure elution of the main analyte with a good peak shape while also clearing any more hydrophobic impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.[4][5]
Detection UV at 254 nmThe aromatic nature of the compound suggests strong absorbance in the UV range. 254 nm is a common wavelength; however, it is best practice to determine the absorbance maximum (λmax) experimentally by running a UV scan.
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while providing sufficient signal.
Sample Diluent 50:50 Acetonitrile:WaterDissolving the sample in a solvent similar in strength to the initial mobile phase composition is crucial to prevent peak distortion.[3]
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas thoroughly.[4]

    • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of ~100 µg/mL.

    • Prepare working standards by serial dilution as required for linearity assessment.

  • Sample Solution Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve and dilute with the sample diluent to achieve a final target concentration of approximately 100 µg/mL. Ensure the sample is fully dissolved and filtered through a 0.2 or 0.45 µm syringe filter before injection.[4]

  • System Equilibration & Suitability:

    • Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved (typically 15-30 minutes).[6]

    • Perform five replicate injections of a working standard solution (~100 µg/mL).

    • Verify that the system suitability test (SST) criteria are met before proceeding with sample analysis.

System Suitability Testing (SST) - A Self-Validating System

SST is a mandatory part of any validated analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[7]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for 5 replicates)Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0% (for 5 replicates)Indicates the stability and precision of the pump and mobile phase delivery.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.

Chromatographic & Baseline Issues

Question: My peak for this compound is tailing or showing poor shape. What should I do?

  • Answer: Peak tailing is a common issue that can compromise integration accuracy. Follow this diagnostic sequence:

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[3]

    • Assess Column Health: The primary cause of tailing for this type of compound is often secondary interaction with exposed, acidic silanol groups on the silica packing.

      • Action: Flush the column with a strong solvent like isopropanol.[6] If the problem persists, the column may be nearing the end of its life and should be replaced. Consider using a column with high-purity silica and robust end-capping.

    • Mobile Phase pH: While TFA is used, ensure the mobile phase is sufficiently acidic to suppress silanol activity.

    • Contamination: Contamination on the column frit or guard column can create alternative flow paths, leading to peak distortion.

      • Action: Replace the in-line filter and guard column. If the problem continues, try back-flushing the analytical column (disconnected from the detector).[3]

Question: The retention time for my analyte is drifting or shifting between injections. How can I stabilize it?

  • Answer: Unstable retention times severely impact the reliability of peak identification and quantification.[5]

    • Check for Leaks: Even a small leak in the system can cause pressure fluctuations and, consequently, retention time shifts. Systematically check all fittings from the pump to the detector. A buildup of salt residue is a clear sign of a leak.[3][5]

    • Ensure Proper Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration time is a very common cause of retention time drift.[5][6]

    • Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift. If you are using online mixing, ensure the proportioning valves are functioning correctly. As a test, pre-mix the mobile phase manually and run it from a single reservoir to see if the problem resolves.[3]

    • Control Temperature: Ensure your column oven is maintaining a stable temperature. Fluctuations in ambient lab temperature can affect retention, especially if a column oven is not used.[4]

    • Pump Performance: Air bubbles in the pump head can cause inconsistent flow rates. Degas your mobile phase thoroughly and purge the pump if necessary.[3][5]

Question: I'm observing significant baseline noise or drift. What are the causes and solutions?

  • Answer: A stable baseline is critical for accurate quantification, especially at low analyte concentrations.

    • Baseline Noise (Short-term fluctuations):

      • Cause: Often caused by air bubbles in the system, a failing detector lamp, or pump pulsations.[4][6]

      • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. If noise persists, investigate the detector lamp's age and energy output. A pulse damper can help with pump-related noise.[3]

    • Baseline Drift (Gradual, steady trend):

      • Cause: Typically related to changes in temperature, mobile phase composition, or column contamination/bleed.[4][6]

      • Solution: Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and stable. If the column is old or has been exposed to harsh conditions, it may be bleeding stationary phase, requiring a thorough flush or replacement.

Quantitation & Method Validation FAQs

Question: How do I properly validate this analytical method according to regulatory standards?

  • Answer: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][8] The key parameters to evaluate are outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline.[9]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. This is demonstrated through forced degradation studies and analysis of blank/placebo samples.[7][9]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target assay concentration.[10]

    • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked placebo) and expressing the result as percent recovery.

    • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

      • Repeatability: Precision under the same operating conditions over a short interval.

      • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[10]

Question: What are the best practices for preparing samples to ensure accurate and precise results?

  • Answer: Sample preparation is a critical step that can significantly influence the quality of your data.

    • Use Calibrated Equipment: Ensure all balances and volumetric glassware are properly calibrated.

    • Ensure Complete Dissolution: Use sonication if necessary to ensure the analyte is fully dissolved in the diluent before final dilution.

    • Filter All Samples: Always filter samples through a syringe filter (e.g., 0.45 µm PTFE or Nylon) before injection to prevent particulates from clogging the system or column.[4]

    • Check Sample Stability: For this compound, it is important to verify its stability in the chosen diluent over the expected analysis time. This can be done by preparing a sample and analyzing it at regular intervals (e.g., 0, 4, 8, 24 hours) while stored under typical laboratory conditions.

Section 3: Visualization of Workflows

To further clarify the analytical and troubleshooting processes, the following diagrams illustrate key workflows.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start_node start_node process_node process_node decision_node decision_node end_node end_node A Sample & Standard Weighing B Dissolution & Dilution A->B C Filtration (0.45 µm) B->C D System Equilibration C->D E SST Injections F SST Pass? E->F F->D No, Troubleshoot & Re-equilibrate G Inject Samples & Standards F->G Yes H Peak Integration & Quantification G->H I Final Report Generation H->I

Caption: General analytical workflow from sample preparation to reporting.

G start_node start_node decision_node decision_node action_node action_node end_node end_node A Problem: Peak Tailing Observed B Is sample solvent weaker than mobile phase? A->B C Is guard column old or contaminated? B->C Yes E Prepare sample in mobile phase or weaker solvent B->E No D Is column near end of life? C->D Yes F Replace guard column C->F No G Flush column with strong solvent (IPA) D->G No H Replace analytical column D->H Yes I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for addressing peak tailing issues.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Technical Support Center: Stabilizing HPLC Baselines for Chlorinated Compound Analysis. (n.d.). Benchchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical method validation: A brief review. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.

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enhancing the reactivity of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common reactivity challenges and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

Introduction: Understanding the Reactivity Profile

This compound ( 1 ) is a valuable building block, but its reactivity can be nuanced. The molecule possesses two primary sites for transformation: the aromatic chloro group and the enolizable ketone. The chloro-substituent is on an aromatic ring, which makes it significantly less reactive towards classical nucleophilic substitution (SN1/SN2) compared to an alkyl chloride.[1] However, the powerful electron-withdrawing effect of the para-conjugated ketone group activates the aryl chloride towards Nucleophilic Aromatic Substitution (SNAr).[2][3] This dual nature requires careful selection of reaction conditions to achieve the desired transformation selectively.

G Key Reactive Sites of Compound 1 cluster_main cluster_labels img A Aryl Chloride (Target for SNAr, Cross-Coupling) A->pA B Enolizable Ketone (α-Protons, Carbonyl Reactivity) B->pB C Methyl Group (Steric Influence, α-Substitution) C->pC

Caption: Key reactive sites on this compound.

FAQs and Troubleshooting Guides

FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish and incomplete. How can I drive it to completion?

Question: I am attempting to displace the chloride with an oxygen or nitrogen nucleophile (e.g., a phenoxide or a secondary amine), but the reaction is slow, requires high temperatures, and gives low yields. What is the underlying issue and what are the solutions?

Answer:

The Underlying Principles: While the ketone group activates the aryl chloride for SNAr, the reaction still has a significant activation barrier. The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its formation is often the rate-determining step.[3] For this step to be favorable, you need:

  • A strong, electron-withdrawing group (EWG) on the ring (the ketone serves this purpose).

  • A potent nucleophile.

  • A solvent system that can stabilize the charged intermediate.

Standard conditions often fail because the nucleophile may not be strong enough, or solubility issues prevent efficient interaction between the reactants, especially when using inorganic bases or salts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Solution: Implement Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is an exceptionally effective technique for accelerating SNAr reactions by transporting an anionic nucleophile from an aqueous or solid phase into the organic phase where the substrate resides.[4][5][6] A quaternary ammonium salt, the PTC catalyst, pairs with the nucleophile, rendering it soluble and highly reactive in the organic solvent.[7]

Table 1: Comparison of Common Phase-Transfer Catalysts for SNAr

CatalystCommon NameTypical ConditionsAdvantages
(n-Bu)₄N⁺Br⁻TBABToluene or CH₂Cl₂, 50% aq. NaOH, 80-100 °CReadily available, effective for many O- and S-alkylations.[6]
[CH₃(n-C₈H₁₇)₃N]⁺Cl⁻Aliquat 336Toluene, solid K₂CO₃, 90-110 °CHigh thermal stability, excellent for N-alkylations.
18-Crown-618-Crown-6THF or Acetonitrile, solid KF or KCNSpecifically complexes K⁺ ions, excellent for fluoride or cyanide displacement.

Experimental Protocol: PTC-Mediated O-Arylation

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), your phenol of choice (1.2 eq), and toluene (10 mL per mmol of substrate).

  • Reagents: Add Tetrabutylammonium Bromide (TBAB) (0.1 eq) followed by a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (at least 800 RPM) to ensure a high interfacial area.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature, add water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

FAQ 2: How can I efficiently form a C-N or C-C bond at the chloro position without harsh conditions?

Question: I need to perform an amination or an arylation at the C6 position. SNAr is not working for my desired coupling partner. What are the state-of-the-art methods for this transformation?

Answer:

The Underlying Principles: For less nucleophilic amines or for forming carbon-carbon bonds, transition metal-catalyzed cross-coupling reactions are the methods of choice. The two most powerful and versatile reactions for this purpose are the Buchwald-Hartwig Amination (for C-N bonds) and the Suzuki-Miyaura Coupling (for C-C bonds).[8][9] These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[10][11]

Solution A: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is the premier method for forming C(aryl)-N bonds and is compatible with a vast range of primary and secondary amines.[12] The choice of ligand and base is critical for success.

Table 2: Catalyst/Ligand Selection for Buchwald-Hartwig Amination of Aryl Chlorides

LigandCatalyst PrecursorBaseSolventKey Features
XPhosPd₂(dba)₃ or XPhos PalladacycleNaOtBu or LHMDSToluene, DioxaneHighly active for aryl chlorides, broad substrate scope.
RuPhosPd(OAc)₂ or RuPhos PalladacycleK₃PO₄ or Cs₂CO₃t-BuOH, TolueneExcellent for sterically hindered amines and heterocyclic substrates.[13]
BrettPhosPd₂(dba)₃LiHMDSTHFSpecifically effective for coupling primary amines.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or under a nitrogen/argon atmosphere, add the catalyst precursor (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., XPhos, 4.4 mol %), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagents: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene (5 mL per mmol of substrate).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify by column chromatography.

G Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-Cl C Amine Coordination B->C R₂NH, Base D Reductive Elimination Complex C->D - HB⁺X⁻ D->A Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Solution B: Suzuki-Miyaura Coupling

For creating a new carbon-carbon bond, the Suzuki-Miyaura coupling, which joins an organoboron species with a halide, is unparalleled in its reliability and functional group tolerance.[14]

Table 3: Recommended Conditions for Suzuki Coupling with Aryl Chlorides

Catalyst SystemBaseSolvent SystemKey Features
Pd(PPh₃)₄ (5 mol%)2M aq. K₂CO₃Toluene or DioxaneClassic, reliable conditions for many substrates.[15]
Pd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane/H₂O (4:1)Effective for challenging couplings, less prone to deboronation.
SPhos Precatalyst (2 mol%)K₃PO₄2-MeTHFHighly active catalyst, allows for lower temperatures and catalyst loadings.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flask, add this compound (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent: Add a solvent mixture, such as Toluene/Ethanol/Water (4:1:1). The water is crucial for activating the boronic acid with the base.[14]

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes, then heat to 85 °C under an inert atmosphere until TLC indicates consumption of the starting material (typically 6-18 hours).

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

FAQ 3: My reaction is producing a significant amount of an alkene byproduct. What is this side reaction and how do I suppress it?

Question: When using strong bases, especially with hindered nucleophiles, I observe a byproduct that appears to be 6-chloro-2-methyl-1H-indene. Why does this happen?

Answer:

The Underlying Principles: This side reaction is dehydrohalogenation, a classic β-elimination reaction.[16] The hydrogens on the C2 carbon are adjacent to the carbonyl group, making them acidic and easily removable by a base to form an enolate. If a strong base is present, instead of or in addition to participating in the desired substitution, it can abstract a proton from the C3 position. This initiates an elimination cascade, forming a double bond and expelling the chloride ion. This is particularly problematic with strong, sterically hindered bases (like potassium tert-butoxide), which are better bases than they are nucleophiles.

Strategies for Minimizing Dehydrohalogenation:

  • Choice of Base: This is the most critical factor.

    • Avoid Strong, Hindered Bases: Do not use KOtBu, LDA, or DBU if elimination is a concern.

    • Use Weaker, Non-nucleophilic Bases: For SNAr, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are much less likely to cause elimination.[15] They are sufficiently basic to deprotonate phenols or facilitate cross-coupling but are poor at abstracting carbon-bound protons.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at the lowest possible temperature that still allows for a reasonable substitution rate can significantly favor the desired pathway.

  • Nucleophile Choice: If possible, use a soft, non-basic nucleophile. For example, when performing a substitution with a thiol, using the pre-formed thiolate salt with a mild base is preferable to using the thiol with a strong base like NaH.

References

  • Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(4), 793-883. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Benaglia, M., et al. (2009). Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones. Molecules, 14(1), 474-484. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

  • Gunnlaugsson, T., et al. (2013). 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, 69(Pt 8), o1233. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Unacademy. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Maity, S., et al. (2021). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. The Journal of Organic Chemistry, 86(17), 11849-11864. [Link]

  • Chemistry LibreTexts. (2023). 16.8: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki-Miyaura couplings. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing α' chloroketones.
  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Vedantu. (n.d.). Predict all the alkenes that would be formed by dehydrohalogenation. Retrieved from [Link]

  • Arnold, F. H., et al. (2020). Engineered enzymes for enantioselective nucleophilic aromatic substitutions. Nature Chemical Biology, 16(10), 1088-1095. [Link]

  • PubChem. (n.d.). 6-Chloro-1-indanone. Retrieved from [Link]

  • Crash Course. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. [Link]

  • Organic Syntheses. (2008). Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. 85, 64-71. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. By employing a multi-faceted analytical approach and a direct comparison with its structural analog, 6-Chloro-2,3-dihydro-1H-inden-1-one, we present a robust methodology for unambiguous structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a rigorous and validated approach to small molecule characterization.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships, and ultimately, the failure of research programs. The subject of this guide, this compound, is a substituted indanone, a scaffold present in various biologically active molecules. Its definitive structural confirmation is paramount for its use as a synthetic intermediate.

This guide eschews a simple recitation of data. Instead, it provides the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. We will leverage a comparative analysis with 6-Chloro-1-indanone to highlight the specific spectral signatures that arise from the introduction of a methyl group at the C-2 position. This approach not only validates the structure of the target compound but also serves as a pedagogical tool for the structural analysis of related small molecules.

Compound Profiles

A clear understanding of the basic molecular properties of both the target compound and its comparator is the foundation of our analysis.

PropertyThis compound6-Chloro-1-indanone
CAS Number 343852-44-814548-38-0
Molecular Formula C₁₀H₉ClOC₉H₇ClO
Molecular Weight 180.63 g/mol 166.60 g/mol
2D Structure

Analytical Workflow: A Multi-Technique Approach

The confirmation of a molecular structure is a process of accumulating corroborating evidence from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression of our analysis.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Comparative Analysis Mass_Spec Mass Spectrometry (Molecular Weight Confirmation) IR_Spec Infrared Spectroscopy (Functional Group Identification) Mass_Spec->IR_Spec Confirms expected elements 1H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) IR_Spec->1H_NMR Confirms carbonyl group 13C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) 1H_NMR->13C_NMR Provides proton framework Comparison Comparison with 6-Chloro-1-indanone Data 13C_NMR->Comparison Provides carbon framework Final_Structure Final_Structure Comparison->Final_Structure Structure Confirmed

Caption: Workflow for the structural confirmation of this compound.

Experimental Protocols & Data Interpretation

Mass Spectrometry (MS)

Experimental Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: The sample is dissolved in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: A small volume of the sample solution is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected vs. Comparative Data:

AnalysisExpected for this compoundData for 6-Chloro-1-indanoneRationale for Difference
Molecular Ion (M⁺) m/z = 180/182 (approx. 3:1 ratio)m/z = 166/168 (approx. 3:1 ratio)The 14-unit mass difference corresponds to the addition of a methyl group (CH₃) and the loss of a hydrogen atom. The isotopic pattern is characteristic of a monochlorinated compound.
Key Fragments Fragments corresponding to the loss of CO, Cl, and CH₃.Fragments corresponding to the loss of CO and Cl.The fragmentation pattern of the target compound is expected to show an additional loss of a methyl radical (15 amu).
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent and allowing the solvent to evaporate.

  • Analysis: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured. These absorption frequencies correspond to the vibrational modes of the functional groups present in the molecule.

Expected vs. Comparative Data:

Functional GroupExpected for this compoundData for 6-Chloro-1-indanoneInterpretation
C=O (Ketone) ~1710-1730 cm⁻¹~1710-1730 cm⁻¹The strong absorption in this region confirms the presence of the carbonyl group in both molecules. The position is typical for a five-membered ring ketone conjugated with an aromatic ring.
C-H (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹These absorptions confirm the presence of the aromatic ring.
C-H (Aliphatic) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹These absorptions confirm the presence of sp³ hybridized C-H bonds in the dihydroindenone core.
C-Cl ~600-800 cm⁻¹~600-800 cm⁻¹The presence of a C-Cl bond is confirmed by absorption in the fingerprint region.

While IR spectroscopy is excellent for confirming the presence of the key functional groups, it is less effective at distinguishing between the two closely related structures. For this, we turn to Nuclear Magnetic Resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can map out the proton and carbon frameworks of the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

The key difference between our target compound and the comparator lies at the C-2 position. This will have a profound effect on the ¹H NMR spectrum.

Predicted ¹H NMR Data Comparison:

ProtonsPredicted for this compoundPredicted for 6-Chloro-1-indanoneRationale for Difference
Aromatic 3H multiplet (~7.2-7.8 ppm)3H multiplet (~7.2-7.8 ppm)The substitution pattern on the aromatic ring is the same, leading to similar chemical shifts and multiplicities.
C-2 Proton(s) 1H multiplet2H tripletIn the target compound, the C-2 proton is a methine (CH) coupled to the C-3 methylene protons and the C-2 methyl protons. In the comparator, the C-2 protons are a methylene (CH₂) group coupled to the C-3 methylene protons.
C-3 Protons 2H multiplet2H tripletThe C-3 protons in the target compound will show more complex splitting due to coupling with the C-2 methine. In the comparator, they form a simple triplet by coupling with the C-2 methylene.
C-2 Methyl 3H doubletN/AThe appearance of a doublet in the aliphatic region (around 1.2-1.5 ppm) is the definitive signature of the methyl group at the C-2 position, split by the C-2 proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of unique carbon signals indicates the number of non-equivalent carbon atoms.

Predicted ¹³C NMR Data Comparison:

CarbonPredicted for this compoundPredicted for 6-Chloro-1-indanoneRationale for Difference
C=O (C-1) ~205-210 ppm~205-210 ppmThe chemical shift of the carbonyl carbon is expected to be similar in both compounds.
Aromatic 6 signals6 signalsBoth compounds will show six signals in the aromatic region (around 120-155 ppm).
C-2 ~40-50 ppm (CH)~35-45 ppm (CH₂)The C-2 carbon in the target compound is a methine and will appear at a slightly different chemical shift than the methylene C-2 carbon in the comparator.
C-3 ~30-40 ppm (CH₂)~30-40 ppm (CH₂)The chemical shift of the C-3 carbon is expected to be similar in both compounds.
C-2 Methyl ~15-25 ppm (CH₃)N/AThe presence of an additional signal in the upfield region of the spectrum for the target compound is a clear indication of the methyl group.

Conclusion: A Validated Structure

By systematically applying a suite of analytical techniques and comparing the data with a closely related structural analog, we can confirm the structure of this compound with a high degree of confidence. The key differentiating features are:

  • Mass Spectrometry: A molecular ion peak at m/z 180/182.

  • ¹H NMR Spectroscopy: The presence of a methyl doublet and a methine multiplet for the C-2 position.

  • ¹³C NMR Spectroscopy: The appearance of an additional signal in the aliphatic region corresponding to the methyl carbon.

This comparative approach provides a self-validating system for structural confirmation, a critical component of scientific integrity in chemical research.

References

  • PubChem. 6-Chloro-1-indanone. [Link]

  • MySkinRecipes. This compound. [Link]

A Comparative Analysis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one and Other Indanones for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework provides a valuable platform for the design of targeted therapeutics. This guide presents a detailed comparative analysis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one against two other key indanone derivatives: the parent structure 2-methyl-1-indanone and the pharmacologically significant 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a crucial intermediate in the synthesis of the Alzheimer's disease drug, Donepezil.[1]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, characterization, and potential biological activities of these compounds, supported by experimental data and protocols.

Introduction to the Indanone Core in Medicinal Chemistry

The indanone ring system, a fusion of a benzene and a cyclopentanone ring, is a versatile template for drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The substituents on both the aromatic and aliphatic rings of the indanone core play a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. This guide will explore how the introduction of a chloro group, and methoxy groups, at specific positions influences the characteristics of the 2-methyl-1-indanone scaffold.

Synthesis and Characterization: A Comparative Overview

The synthesis of substituted indanones often involves intramolecular Friedel-Crafts acylation of a corresponding phenylpropionic acid derivative. This method allows for the regioselective introduction of substituents on the aromatic ring. The subsequent methylation at the 2-position can be achieved through various alkylation techniques.

Below are the comparative physicochemical properties and a summary of the synthesis routes for the three indanone derivatives.

Table 1: Physicochemical Properties of Selected Indanones

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₀H₉ClO180.63--
2-Methyl-1-indanoneC₁₀H₁₀O146.19Light yellow liquid47-47.5
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-oneC₁₂H₁₄O₃206.24Pale yellow crystals-

Data for this compound is limited in publicly available literature. Data for 2-Methyl-1-indanone and 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is sourced from various chemical suppliers and publications.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-indanone

This procedure is adapted from a patented method involving the cyclization of 2-methyl-3-phenylpropionic acid.[4]

Workflow for the Synthesis of 2-Methyl-1-indanone

start 2-Methyl-3-phenylpropionic acid step1 React with thionyl chloride start->step1 step2 Intramolecular Friedel-Crafts acylation with AlCl₃ step1->step2 product 2-Methyl-1-indanone step2->product

Caption: General workflow for the synthesis of 2-Methyl-1-indanone.

Materials:

  • 2-Methyl-3-phenylpropionic acid

  • Thionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-3-phenylpropionic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add anhydrous AlCl₃ portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice and add 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-methyl-1-indanone.

Protocol 2: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone

This synthesis is based on the procedure reported in Organic Syntheses.[5]

Workflow for the Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone

start 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione step1 Intramolecular Friedel-Crafts acylation with TMSOTf start->step1 product 5,6-Dimethoxy-2-methyl-1-indanone step1->product

Caption: Synthetic route to 5,6-Dimethoxy-2-methyl-1-indanone.

Materials:

  • 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (benzyl Meldrum's acid derivative)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Nitromethane

  • Saturated ammonium chloride solution

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of the benzyl Meldrum's acid derivative in nitromethane, add TMSOTf dropwise at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Cool the reaction mixture in an ice bath and quench with saturated ammonium chloride solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with saturated ammonium chloride solution and water, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 5,6-dimethoxy-2-methyl-1-indanone.

Synthesis of this compound

Plausible Synthetic Pathway for 6-Chloro-2-methyl-1-indanone

start 4-Chlorobenzaldehyde step1 Wittig or similar reaction to form a propionate derivative start->step1 step2 Reduction and hydrolysis to 3-(4-chlorophenyl)-2-methylpropanoic acid step1->step2 step3 Intramolecular Friedel-Crafts acylation step2->step3 product 6-Chloro-2-methyl-1-indanone step3->product

Caption: A proposed synthetic route for 6-Chloro-2-methyl-1-indanone.

Spectroscopic Data Comparison

Table 2: ¹H NMR and ¹³C NMR Data for Selected Indanones (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic protons: ~7.2-7.8 (m, 3H), Aliphatic protons: ~2.6-3.4 (m, 3H), Methyl protons: ~1.2 (d, 3H)Carbonyl carbon: ~206, Aromatic carbons: ~125-155, Aliphatic carbons: ~35, 43, Methyl carbon: ~16
2-Methyl-1-indanone Aromatic protons: 7.36 (t, 1H), 7.45 (d, 1H), 7.58 (t, 1H), 7.75 (d, 1H), Aliphatic protons: 2.73 (m, 2H), 3.40 (dd, 1H), Methyl protons: 1.31 (d, 3H)[4]Carbonyl carbon: 209.7, Aromatic carbons: 123.8, 126.9, 127.9, 134.9, 138.0, 153.2, Aliphatic carbons: 34.3, 52.1, Methyl carbon: 11.8[6]
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one Aromatic protons: 7.15 (d, 1H), 7.04 (d, 1H), Methoxy protons: 3.99 (s, 3H), 3.86 (s, 3H), Aliphatic protons: 3.27 (dd, 1H), 2.57-2.72 (m, 2H), Methyl protons: 1.27 (d, 3H)[5]Carbonyl carbon: 206.6, Aromatic carbons: 119.9, 120.8, 128.4, 145.9, 146.9, 150.9, Methoxy carbons: 61.5, 58.8, Aliphatic carbons: 33.6, 43.0, Methyl carbon: 16.1[5]

Comparative Biological Activity

The biological activity of indanone derivatives is highly dependent on their substitution patterns. This section explores the potential activities of the three selected compounds based on published data for structurally related molecules.

Table 3: Comparative Biological Activity Profile of Indanone Derivatives

CompoundPotential Biological ActivityRationale and Supporting Evidence
This compound Potential anti-inflammatory and acetylcholinesterase inhibitory activity.The presence of a halogen on the aromatic ring can enhance binding to biological targets. Chloro-substituted chalcones, which are structurally related to indanones, have shown significant antitubercular and antioxidant activities.[9] However, direct biological data for this specific compound is lacking.
2-Methyl-1-indanone Precursor for more complex biologically active molecules; may possess some inherent, though likely weaker, biological activity.The unsubstituted (except for the methyl group) nature of this molecule makes it a versatile starting material. While less potent on its own, its derivatives have shown significant acetylcholinesterase inhibitory activity.[10][11]
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one Key intermediate for acetylcholinesterase inhibitors; the dimethoxy substitution is crucial for activity.This compound is a direct precursor to Donepezil. The 5,6-dimethoxy groups are known to interact with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme, contributing to the high inhibitory potency of Donepezil and its analogs.[12]
Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease.[1] The indanone core is a well-established pharmacophore for AChE inhibitors.

Workflow for In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

start Prepare assay buffer, AChE, DTNB, and test compound solutions step1 Incubate AChE with test compound start->step1 step2 Add acetylthiocholine iodide (substrate) step1->step2 step3 Measure absorbance at 412 nm over time step2->step3 result Calculate % inhibition and IC₅₀ value step3->result

Caption: A simplified workflow for determining acetylcholinesterase inhibition.

Numerous studies have reported the AChE inhibitory activity of various indanone derivatives, with IC₅₀ values ranging from nanomolar to micromolar concentrations.[10][11][13] For instance, certain indanone derivatives have shown IC₅₀ values for AChE inhibition in the range of 12.01 µM to 14.06 µM.[10] More complex derivatives have exhibited even more potent activity, with IC₅₀ values as low as 0.0018 µM.[11] The specific activity of this compound has not been reported, but the electron-withdrawing nature of the chlorine atom could potentially influence its binding to the enzyme's active site.

Anti-inflammatory Activity

Indanone derivatives have also been investigated for their anti-inflammatory properties.[14][15] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some indanone derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[16]

Table 4: Representative Anti-inflammatory Activity of Indanone Derivatives

Indanone DerivativeBiological Target/AssayIC₅₀ ValueReference
A 2-benzylidene-1-indanone derivativeInhibition of NO production in LPS-stimulated RAW264.7 cells-
An indanone derivative from Fernandoa adenophyllaHeat-induced hemolysis inhibition54.69 µM
Various indanone derivativesInhibition of protein denaturation-[1]

While specific anti-inflammatory data for this compound is not available, the general anti-inflammatory potential of the indanone scaffold suggests it could be a promising area for future investigation.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these three indanones provides valuable insights into their structure-activity relationships:

  • The 2-Methyl Group: The presence of a methyl group at the C2 position is a common feature in many biologically active indanones. This substitution can influence the molecule's conformation and its interaction with target proteins.

  • Aromatic Substitution:

    • Unsubstituted (2-Methyl-1-indanone): Provides a baseline for understanding the effects of further substitution.

    • Chloro Substitution (6-Chloro-2-methyl-1-indanone): The electron-withdrawing chlorine atom at the 6-position can alter the electronic properties of the aromatic ring, potentially influencing binding affinity and metabolic stability. Halogen bonding is also a possible interaction that could enhance binding to specific protein targets.

    • Dimethoxy Substitution (5,6-Dimethoxy-2-methyl-1-indanone): The two methoxy groups at the 5 and 6 positions are critical for the high acetylcholinesterase inhibitory activity observed in Donepezil and related compounds. These groups are known to form key interactions within the active site of the enzyme.[12]

Logical Relationship of Indanone Substitution and Biological Activity

cluster_scaffold Indanone Scaffold cluster_derivatives Derivatives cluster_activity Potential Biological Activity Indanone 2-Methyl-1-indanone (Baseline) Chloro 6-Chloro-2-methyl-1-indanone Indanone->Chloro Add Chloro Group Dimethoxy 5,6-Dimethoxy-2-methyl-1-indanone Indanone->Dimethoxy Add Dimethoxy Groups AChE Acetylcholinesterase Inhibition Chloro->AChE Potential Enhancement AntiInflammatory Anti-inflammatory Activity Chloro->AntiInflammatory Potential Activity Dimethoxy->AChE Significant Enhancement

Caption: Influence of substituents on the potential biological activity of the 2-methyl-1-indanone scaffold.

Conclusion

This comparative guide highlights the synthetic accessibility and potential biological significance of this compound in relation to its parent compound, 2-methyl-1-indanone, and the clinically relevant 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. While detailed experimental data for the chloro-substituted derivative is limited, its structural features suggest it as a promising candidate for further investigation, particularly in the areas of neuroinflammation and neurodegenerative diseases. The provided synthetic protocols and comparative data serve as a valuable resource for researchers aiming to explore the therapeutic potential of novel indanone derivatives. Further studies are warranted to fully elucidate the biological activity profile of this compound and its potential as a lead compound in drug discovery.

References

  • Gothwal, A., et al. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry, 26(1), 134-143. Available at: [Link]

  • Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. Available at: [Link]

  • Process for preparing 1-indanones. (2003). U.S. Patent No. 6,548,710 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. (2022). ACS Chemical Neuroscience. Available at: [Link]

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  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. (n.d.). ResearchGate. Available at: [Link]

  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). PLoS ONE. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2021). Molecules. Available at: [Link]

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A Comparative Guide to the Biological Activity of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Indanone Scaffold as a Privileged Structure in Medicinal Chemistry

The 1-indanone core is a prominent structural motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and synthetically bioactive molecules.[1][2] This scaffold's rigid, planar geometry and versatile chemical handles make it an ideal starting point for the development of therapeutic agents across a wide spectrum of diseases.[3][4] Derivatives of 1-indanone have demonstrated potent activities as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[2][4][5] A notable example is Donepezil, an acetylcholinesterase inhibitor built upon an indanone framework, which is an FDA-approved treatment for Alzheimer's disease.[2][6]

This guide focuses on 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a specific derivative, and compares its inferred biological potential with that of its more extensively studied analogs. While this compound is primarily documented as a key building block in organic synthesis for pharmaceuticals and agrochemicals, its true value lies in the biological activities unlocked through its chemical modification.[7] By examining the structure-activity relationships (SAR) of its analogs, we can delineate the critical molecular features that govern therapeutic efficacy.

Comparative Analysis of Biological Activity: From Core Structure to Potent Analogs

The most profound biological activities associated with the 1-indanone scaffold emerge from the introduction of a benzylidene group at the 2-position, creating 2-benzylidene-1-indanone derivatives. This modification significantly enhances the molecule's interaction with biological targets.[8][9][10]

Anti-inflammatory Activity

A substantial body of research points to the potent anti-inflammatory properties of 2-benzylidene-1-indanone analogs, particularly in the context of Inflammatory Bowel Disease (IBD).

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory cascades. These compounds have been shown to block the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD.[6][8] This inhibition is correlated with the suppression of:

  • Reactive Oxygen Species (ROS) production.

  • Expression of Intercellular Adhesion Molecule 1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1).

  • Transcriptional activity of nuclear factor-kappa B (NF-κB) and Activator protein-1 (AP-1), both of which are essential for the expression of pro-inflammatory genes.[8]

Certain analogs also directly suppress the lipopolysaccharide (LPS)-induced gene expression of TNF-α and Interleukin-6 (IL-6) in macrophages.[8][10]

Supporting Experimental Data: In a pivotal study, several 2-benzylidene-1-indanone derivatives showed potent inhibitory effects (>70%) on monocyte adhesion.[8] Notably, compound 55 from this study demonstrated dose-dependent efficacy in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis rat model, validating its in vivo anti-inflammatory potential and marking it as a promising candidate for IBD therapeutics.[8]

Neuroprotective and Anti-Alzheimer's Activity

The structural similarity of the indanone core to the Alzheimer's drug Donepezil has spurred investigation into its neuroprotective potential.

Mechanism of Action: Derivatives of 2-benzylidene-1-indanone have been identified as highly potent and specific inhibitors of monoamine oxidase-B (MAO-B).[6] MAO-B is an enzyme that degrades neurotransmitters, and its inhibition can increase dopamine levels in the brain, a strategy used in managing neurodegenerative diseases like Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR) Insights: SAR studies for MAO-B inhibition have revealed that specific substitutions are key to high potency:

  • Indanone A-Ring: A hydroxyl group at the 5-position enhances activity.

  • Benzylidene B-Ring: Halogen (e.g., Chloro, Bromo) and methyl group substitutions yield potent inhibitors, with several compounds exhibiting IC50 values below 0.1 μM.[6]

Anticancer Activity

The 1-indanone scaffold has also been explored for its antiproliferative effects. Arylidene indanone derivatives have shown therapeutic potential against breast cancer and leukemia.[9] Specific indenopyridinol derivatives, synthesized from 1-indanones, revealed potent antiproliferative activity and selective inhibition of topoisomerase IIα in human breast cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the biological activities and key findings for representative 1-indanone analogs.

Compound Class / DerivativeBiological ActivityTarget / PathwayKey ResultsReference
2-Benzylidene-1-indanones Anti-inflammatory (IBD)TNF-α, NF-κB, AP-1>70% inhibition of monocyte adhesion; Compound 55 showed in vivo efficacy in a rat colitis model.[8]
Substituted 2-Benzylidene-1-indanones Anti-inflammatoryIL-6, TNF-αCompound 4d showed 83.73% inhibition of LPS-induced TNF-α expression in RAW 264.7 cells.[10]
5-Hydroxy, Halogenated 2-Benzylidene-1-indanones NeuroprotectiveMAO-B InhibitionHigh potency inhibitors with IC50 values < 0.1 μM.[6]
Indenopyridinols AnticancerTopoisomerase IIαPotent antiproliferative activity against human breast cancer cell lines.[1]
6-(piperidinyl ethoxy)-2-(pyridinyl methylene)-1-indanone Anti-Alzheimer'sAcetylcholinesterase (AChE)More potent inhibitor than Donepezil.[9]

Visualizing Key Concepts

Structure-Activity Relationship (SAR) of 1-Indanone Analogs

The following diagram illustrates the key modification sites on the 1-indanone scaffold that influence its biological activity.

SAR_Indanone cluster_core 1-Indanone Core cluster_mods Key Modification Sites for Biological Activity Indanone C2 Position 2 (Benzylidene Substitution) Crucial for activity C6 Position 6 (e.g., -OH, -O-Alkyl-Piperidine) Modulates potency BRing Benzylidene Ring (B-Ring) (Halogen, -CH3, -OH) Determines target specificity (e.g., MAO-B)

Caption: Key modification sites on the 1-indanone scaffold.

Anti-inflammatory Mechanism of Action

This diagram outlines the signaling pathway inhibited by 2-benzylidene-1-indanone derivatives.

Anti_Inflammatory_Pathway LPS LPS / TNF-α (Inflammatory Stimuli) Receptor Cell Surface Receptors (e.g., TLR4, TNFR) LPS->Receptor NFkB NF-κB / AP-1 Activation Receptor->NFkB Indanone 2-Benzylidene Indanone Analogs Indanone->NFkB Inhibition Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, ICAM-1, MCP-1) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Inhibition of the pro-inflammatory NF-κB/AP-1 signaling pathway.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and self-validating.

Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives

This procedure describes a general Claisen-Schmidt (Aldol) condensation reaction.

  • Reactant Preparation: Dissolve one equivalent of the starting 1-indanone (e.g., 6-chloro-1-indanone) and 1.1 equivalents of a substituted benzaldehyde in ethanol.

  • Catalysis: Cool the solution in an ice bath and add an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide) dropwise to catalyze the condensation.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the mixture with a dilute acid (e.g., HCl). The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and ethanol, and purify by recrystallization or column chromatography to yield the final 2-benzylidene-1-indanone analog.[6][9]

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This assay quantifies the inhibition of pro-inflammatory cytokine release.

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and culture until they reach 80% confluency.

  • Compound Treatment: Pre-incubate the cells for 30-60 minutes with various concentrations of the test compounds (e.g., 1-10 µM). Include a vehicle control (DMSO) and a positive control.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to all wells except the negative control to induce an inflammatory response.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC50 value.

  • Cytotoxicity Control: Concurrently, perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed reduction in cytokines is not due to compound-induced cell death.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for discovering and validating the biological activity of novel 1-indanone analogs.

workflow cluster_synthesis Chemical Synthesis & Design cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation design Analog Design (SAR-driven) synthesis Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary Biological Assay (e.g., Anti-inflammatory) characterization->primary_assay Lead Compounds dose_response Dose-Response & IC50 primary_assay->dose_response toxicity Cytotoxicity Assay (MTT, LDH) dose_response->toxicity animal_model Disease Model (e.g., Rat Colitis) toxicity->animal_model Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy & Toxicity Study pk_pd->efficacy end Pre-clinical Candidate efficacy->end

Caption: General workflow from compound synthesis to in vivo validation.

Conclusion and Future Directions

While this compound itself is a synthetic intermediate, its core structure is the foundation for a class of highly potent and versatile bioactive molecules. The derivatization at the 2-position to form arylidene indanones is a particularly fruitful strategy, yielding compounds with significant anti-inflammatory, neuroprotective, and anticancer activities. The structure-activity relationship is well-defined, with specific substitutions on both the indanone and benzylidene rings allowing for the fine-tuning of potency and target selectivity. Future research should focus on optimizing the pharmacokinetic and safety profiles of the most promising leads to translate these preclinical findings into viable therapeutic agents.

References

  • Kim, Y., et al. (2015). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Available at: [Link]

  • Kumar, A., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available at: [Link]

  • Yoo, J., et al. (2019). Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate. Available at: [Link]

  • Reddy, T., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. ScienceOpen. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

  • Serafin, K., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central (PMC). Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one , a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to offer a narrative that is both technically robust and grounded in practical, field-proven insights, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a critical intermediate like this compound, this ensures the reliability, consistency, and accuracy of quantitative measurements and impurity profiling, which are paramount for the safety and efficacy of the final drug product. This guide will navigate through the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), in accordance with the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) guideline.[1][2][3][4][5]

The Analytical Challenge: Properties of this compound

This compound is a semi-volatile, chlorinated aromatic ketone. Its physicochemical properties dictate the suitability of different analytical techniques. The presence of a chromophore (the aromatic ring and carbonyl group) makes it amenable to UV detection in HPLC. Its volatility, although limited, allows for analysis by GC, particularly for impurity profiling where volatile process-related impurities may be present.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., assay, impurity determination).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[6]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for assay and impurity determination.[7][8][9]Best for volatile and semi-volatile thermally stable compounds. Excellent for residual solvent and volatile impurity analysis.[7][8][10][11]Applicable to a wide range of soluble compounds. Provides structural information and can be a primary ratio method.
Advantages Versatile, robust, and widely applicable for a broad range of compounds.[10]High resolution, speed, and sensitivity for volatile analytes.[7][11]No need for a specific reference standard of the analyte, provides structural confirmation, and can be highly accurate.
Limitations Requires significant volumes of organic solvents, can be more expensive per analysis.[10][11]Not suitable for non-volatile or thermally labile compounds.[8][10]Lower sensitivity compared to chromatographic techniques, requires expensive instrumentation and specialized expertise.

In-Depth Analysis and Validation Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for assay and impurity analysis due to its versatility and robustness. A stability-indicating HPLC method is crucial to separate the main component from its degradation products and any process-related impurities.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Column & Mobile Phase Selection Dev2 Optimization of Flow Rate & Temperature Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: A streamlined workflow for HPLC method development and validation.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile

  • Validation Protocol:

    • Specificity (Forced Degradation): To demonstrate that the method is stability-indicating, forced degradation studies are performed.[12][13][14][15] Solutions of this compound are subjected to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

      • Thermal Degradation: 80 °C for 48 hours (solid state)

      • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days (solid state) The chromatograms of the stressed samples are compared with that of an unstressed sample to ensure that the main peak is well-resolved from any degradation products.

    • Linearity and Range: A series of solutions of this compound are prepared over a concentration range of 50-150% of the nominal analytical concentration (e.g., 50, 80, 100, 120, 150 µg/mL). The peak areas are plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.999.[1][4]

    • Accuracy: The accuracy of the method is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98.0-102.0%.

    • Precision:

      • Repeatability (Intra-day precision): Six replicate injections of the same sample solution at 100% of the test concentration are performed on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the variability. The RSD should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peaks for analyte and degradantsPeak purity index > 0.999 for the analyte peak in all stress conditions.
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness System suitability parameters metNo significant impact on results observed.
Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is an excellent alternative for the analysis of this compound, especially for the detection of volatile impurities and residual solvents. The compound's semi-volatile nature allows for its analysis at elevated temperatures. GC-FID is a robust and sensitive technique for quantifiable organic compounds.[16][17][18]

GC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Column & Carrier Gas Selection Dev2 Temperature Program Optimization Dev1->Dev2 Dev3 Injector & Detector Temperature Dev2->Dev3 Val1 Specificity (Spiked Impurities) Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: A systematic workflow for GC method development and validation.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Volume: 1 µL (split ratio 20:1)

    • Diluent: Dichloromethane

  • Validation Protocol: The validation parameters are similar to those for HPLC, with some adaptations for GC.

    • Specificity: The specificity is demonstrated by analyzing a blank diluent and a sample spiked with potential process-related impurities and degradation products to ensure no co-elution with the main peak.

    • Linearity and Range: A series of solutions are prepared over a suitable concentration range (e.g., 10-200 µg/mL) and analyzed.

    • Accuracy: Determined by the recovery of spiked analyte into a placebo matrix.

    • Precision: Assessed through repeatability and intermediate precision studies.

    • LOD and LOQ: Calculated from the signal-to-noise ratio or the calibration curve.

    • Robustness: Evaluated by varying parameters like carrier gas flow rate (±10%), initial oven temperature (±2 °C), and temperature ramp rate (±1 °C/min).

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution between analyte and known impuritiesResolution > 2.0 for all critical pairs.
Linearity (R²) ≥ 0.9990.9995
Range Defined by linearity10-200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (RSD) ≤ 2.0%Repeatability: 1.1%; Intermediate Precision: 1.5%
LOD Reportable0.5 µg/mL
LOQ Reportable1.5 µg/mL
Robustness System suitability parameters metMethod found to be robust for the tested variations.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of the purity of a substance without the need for a chemically identical reference standard.[6][19][20][21] It relies on the use of a certified internal standard of known purity.

qNMR_Logic Analyte Analyte (Known Weight) NMR_Spectrum Acquire 1H NMR Spectrum Analyte->NMR_Spectrum InternalStd Internal Standard (Known Purity & Weight) InternalStd->NMR_Spectrum Integration Integrate Analyte & Standard Signals NMR_Spectrum->Integration Calculation Calculate Purity using Formula Integration->Calculation Purity Purity of Analyte Calculation->Purity

Caption: The logical flow of purity determination using qNMR.

  • Instrumentation and Parameters:

    • NMR Spectrometer: 400 MHz or higher

    • Solvent: Deuterated chloroform (CDCl₃)

    • Internal Standard: Maleic acid (certified reference material)

    • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Processing and Calculation:

    • Acquire the ¹H NMR spectrum.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl protons) and a signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution of analyte and standard signalsBaseline resolution achieved.
Linearity (R²) ≥ 0.9990.9992 (by varying analyte/standard ratio)
Accuracy (% Recovery) 98.0 - 102.0%99.8% (against a certified reference material)
Precision (RSD) ≤ 1.0%Repeatability: 0.5%; Intermediate Precision: 0.8%

Conclusion and Recommendations

The choice of an analytical method for the validation of this compound is contingent on the specific analytical objective.

  • For routine quality control, assay, and stability studies, a validated stability-indicating HPLC method is the most appropriate choice. Its versatility, robustness, and ability to separate non-volatile impurities and degradation products make it the industry standard.

  • For the analysis of volatile process impurities and residual solvents, a validated GC-FID method is highly recommended. Its high resolution and sensitivity for volatile compounds provide a complementary and essential tool for comprehensive quality assessment.

  • qNMR serves as an excellent orthogonal technique for the absolute purity determination of the reference standard itself. While not typically used for routine release testing due to lower throughput and higher cost, its value as a primary method for characterization is undeniable.

Ultimately, a combination of these techniques provides the most comprehensive analytical characterization and ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product. The principles and protocols outlined in this guide, grounded in the rigorous framework of the ICH guidelines, offer a robust starting point for the development and validation of analytical methods for this and other critical pharmaceutical intermediates.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. 2023. [Link]

  • ICH Harmonised Tripartite Guideline. Q14 Analytical Procedure Development. 2023. [Link]

  • Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique. 2025. [Link]

  • Veeprho. Difference between HPLC and GC Technique. 2020. [Link]

  • Phenomenex. HPLC vs. GC: What Sets These Methods Apart. 2025. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). 2025. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023. [Link]

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A Comparative Guide to the Performance of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one and its Analogs in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indanone Scaffold

The indanone core, a fused bicyclic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This has led to the development of numerous indanone derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[1][2] This guide focuses on the anticipated and observed performance of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one , a specific indanone derivative, by comparing its potential activities with those of structurally related analogs and established therapeutic agents across several key assay systems. While direct experimental data for this specific compound is limited in publicly available literature, we can infer its likely performance based on established structure-activity relationships (SAR) within the indanone class.

This technical guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also detailed experimental protocols to facilitate the independent evaluation of this promising class of compounds.

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory cascade. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.[3] Indanone derivatives have shown significant promise as anti-inflammatory agents, with many exhibiting potent COX-2 inhibitory activity.[4]

Comparative Performance in COX-2 Inhibition Assays

The inhibitory potential of indanone derivatives against COX-2 is typically evaluated using in vitro enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Lower IC50 values indicate greater potency.

CompoundSubstitution PatternTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Positive Control) -COX-20.03>30[5][6]
Indomethacin (Positive Control) -COX-1/COX-2~0.42 (COX-2)~0.5[7]
Kuwanon A Prenylated flavonoidCOX-214>7.1[8]
Indanone Derivative 4e 1,3-dihydro-2H-indolin-2-one derivativeCOX-23.34-[5]
Indanone Derivative 9h 1,3-dihydro-2H-indolin-2-one derivativeCOX-22.35-[5]

Based on SAR studies, the presence of a halogen, such as the chloro group at the 6-position of the indanone ring in our target compound, is often associated with enhanced anti-inflammatory activity.[9] The methyl group at the 2-position may also influence potency and selectivity. It is therefore plausible that This compound would exhibit inhibitory activity against COX-2.

Workflow for In Vitro COX-2 Inhibition Assay (Fluorometric)

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, and Test Compounds prep_controls Prepare Positive (Celecoxib) and Vehicle Controls prep_reagents->prep_controls add_enzyme Add COX-2 enzyme to wells prep_controls->add_enzyme add_inhibitor Add test compounds/controls and pre-incubate add_enzyme->add_inhibitor initiate_rxn Initiate reaction with Arachidonic Acid add_inhibitor->initiate_rxn measure_fluorescence Measure fluorescence (Ex/Em = 535/587 nm) kinetically initiate_rxn->measure_fluorescence calc_rate Calculate rate of reaction measure_fluorescence->calc_rate calc_inhibition Determine % inhibition relative to vehicle control calc_rate->calc_inhibition calc_ic50 Calculate IC50 value calc_inhibition->calc_ic50

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[10][11]

  • Reagent Preparation:

    • Prepare a 10X COX Assay Buffer (1 M Tris-HCl, pH 8.0, 50 mM EDTA, 20 mM Phenol). Dilute to 1X with ddH₂O before use.

    • Reconstitute human recombinant COX-2 enzyme in sterile ddH₂O to a stock concentration of 1 mg/mL. Further dilute to the working concentration (e.g., 17.5 ng/µl) with 1X COX Assay Buffer.[12]

    • Prepare a 10 mM stock solution of Arachidonic Acid in ethanol.

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) and positive control (e.g., Celecoxib) in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 70 µL of 1X COX Assay Buffer.

    • Add 10 µL of the test compound dilution or control to the appropriate wells.

    • Add 10 µL of a fluorescent probe solution (e.g., Amplex™ Red).

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately begin kinetic measurement of fluorescence in a plate reader (Excitation: ~535 nm, Emission: ~587 nm) at 37°C for 10-20 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Performance: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[13] Carrageenan injection induces a biphasic inflammatory response, with the later phase being largely dependent on prostaglandin synthesis by COX-2.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Indomethacin (Positive Control) 1087.34[14]
Indanone Derivative 64k -Significant-[1]
Indanone Derivative 64j -Significant-[1]

Given the potential for COX-2 inhibition, This compound is expected to demonstrate efficacy in reducing paw edema in this model.

Workflow for Carrageenan-Induced Paw Edema Assay

G acclimatize Acclimatize Animals baseline_measure Measure Baseline Paw Volume (V₀) acclimatize->baseline_measure grouping Group Animals (Vehicle, Test Compound, Positive Control) baseline_measure->grouping administer Administer Compounds (e.g., p.o. or i.p.) grouping->administer induce_edema Inject Carrageenan into Paw administer->induce_edema measure_edema Measure Paw Volume (Vₜ) at Timed Intervals induce_edema->measure_edema analyze Calculate % Inhibition of Edema measure_edema->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is based on established methodologies.[15][16][17]

  • Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping and Dosing:

    • Animals are randomly divided into groups (n=6 per group).

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: Test compound (e.g., this compound) at various doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).

    • The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.).

    • One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume (Vₜ) is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as Vₜ - V₀.

    • The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group at each time point.

Antimicrobial Activity: A Potential New Class of Antibacterials

Several studies have highlighted the antibacterial potential of indanone derivatives, particularly against Gram-positive bacteria like Staphylococcus aureus.[18][19][20] The mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes.

Comparative Performance in Antibacterial Assays

The primary in vitro measure of antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in bacterial viability.

CompoundOrganismMIC (µM)Reference
Levofloxacin (Positive Control) S. aureus~0.5-16.0 µg/mL[21]
Levofloxacin (Positive Control) E. coli~0.03 µg/mL[21]
Indanone Derivative A5 S. aureus15.625[18][19]
Indanone Derivative D2 S. aureus15.625[18][19]

Structure-activity relationship studies have shown that the presence of electron-withdrawing groups, such as halogens, on the indanone scaffold can be beneficial for antibacterial activity.[18][19] This suggests that This compound has the potential to exhibit activity against susceptible bacterial strains.

Workflow for Broth Microdilution MIC Assay

G prep_media Prepare Mueller-Hinton Broth (MHB) prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_media->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound in a 96-well plate prep_media->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][6][22]

  • Preparation:

    • Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of the test compound and positive control (e.g., Levofloxacin) in a suitable solvent (e.g., DMSO).

    • From a fresh bacterial culture (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922), prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup (96-well microtiter plate):

    • Add 50 µL of CAMHB to all wells.

    • Add 50 µL of the 2X concentrated stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

    • Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective Potential: Inhibition of α-Synuclein Aggregation

The aggregation of the α-synuclein protein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease.[9] Small molecules that can inhibit this aggregation process are of significant therapeutic interest. Indanone derivatives have emerged as a promising class of compounds that can bind to α-synuclein fibrils and modulate their aggregation.[9][23]

Comparative Performance in α-Synuclein Aggregation Assays

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in vitro. ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

CompoundTargetBinding Affinity (Kd, nM)Reference
Indanone Derivative 8 α-synuclein fibrils9.0[9][23]
Indanone Derivative 32 α-synuclein fibrils18.8[9][23]

The binding affinity of indanone derivatives to α-synuclein fibrils is influenced by the substituents on the indanone core. While specific data for This compound is not available, the general ability of the indanone scaffold to interact with amyloidogenic proteins suggests that it warrants investigation in this context.

Workflow for Thioflavin T (ThT) Assay for α-Synuclein Aggregation

G prep_protein Prepare Monomeric α-Synuclein Solution prep_reaction Prepare Reaction Mixture (α-Synuclein, ThT, Buffer, Test Compound) prep_protein->prep_reaction prep_tht Prepare Thioflavin T (ThT) Stock Solution prep_tht->prep_reaction incubate_measure Incubate at 37°C with Shaking and Monitor ThT Fluorescence prep_reaction->incubate_measure analyze Plot Fluorescence vs. Time to Obtain Aggregation Curves incubate_measure->analyze

Caption: Workflow for the Thioflavin T assay for α-synuclein aggregation.

Experimental Protocol: Thioflavin T (ThT) Assay

This protocol is a generalized procedure based on published methods.[18][19][24][25][26]

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human α-synuclein monomer at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 1 mM stock solution of Thioflavin T in ddH₂O. Filter through a 0.22 µm filter before use.

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Setup (96-well black, clear-bottom plate):

    • In each well, prepare a reaction mixture containing:

      • α-synuclein monomer (final concentration, e.g., 70 µM)

      • Thioflavin T (final concentration, e.g., 20 µM)

      • Test compound at various concentrations

      • Buffer to the final volume (e.g., 100 µL)

    • Include a control without any test compound.

  • Incubation and Measurement:

    • Seal the plate and incubate it in a fluorescence plate reader at 37°C with intermittent shaking.

    • Measure the ThT fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the aggregation kinetics by determining the lag time, elongation rate, and final fluorescence intensity.

    • The effect of the test compound is evaluated by its ability to alter these kinetic parameters compared to the control.

Conclusion and Future Directions

The indanone scaffold is a versatile platform for the design of novel therapeutic agents. Based on the extensive research on related analogs, This compound holds considerable promise as a bioactive molecule with potential applications in the treatment of inflammatory conditions, bacterial infections, and neurodegenerative diseases. The presence of the chloro and methyl substituents on the indanone core provides a foundation for further optimization to enhance potency and selectivity for specific biological targets.

The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to independently validate and expand upon these findings. Further investigation into the precise mechanisms of action and a comprehensive evaluation of the in vivo efficacy and safety profile of This compound and its derivatives are warranted to fully realize their therapeutic potential.

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Benchmarking a Novel DYRK1A Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one Against Established DYRK1A Inhibitors

In the landscape of kinase-targeted drug discovery, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[1][2] This guide provides a comprehensive comparative analysis of a novel investigational compound, this compound (hereafter referred to as Compound X ), against a panel of well-characterized, potent DYRK1A inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of this new chemical entity.

The Rationale for Targeting DYRK1A

DYRK1A is a highly conserved protein kinase that plays a pivotal role in various cellular processes, including cell cycle regulation, apoptosis, and gene expression.[2] Its overexpression has been linked to the hyperphosphorylation of tau protein and the accumulation of amyloid-beta peptides, both hallmark pathologies of Alzheimer's disease.[1][3] Consequently, the development of selective and potent DYRK1A inhibitors represents a promising therapeutic strategy. This guide will benchmark Compound X against three established DYRK1A inhibitors: Harmine, Leucettine L41, and EHT 5372, each representing a different chemical scaffold and exhibiting distinct inhibitory profiles.

Comparative Inhibitor Profiling

The central aim of this study is to quantitatively assess the inhibitory potency and selectivity of Compound X in relation to market-leading or well-documented inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the benchmark compounds against DYRK1A and other related kinases, providing a clear snapshot of their performance characteristics.

InhibitorDYRK1A IC50 (nM)DYRK1B IC50 (nM)DYRK2 IC50 (nM)CLK1 IC50 (nM)GSK-3β IC50 (nM)Reference(s)
Compound X TBDTBDTBDTBDTBD-
Harmine33 - 801661900 - 900--[4][5][6][7]
Leucettine L4110 - 60----[8][9]
EHT 53720.220.2810.822.8221[3][10][11][12][13]

TBD: To be determined through the experimental protocols outlined below.

Experimental Design and Methodologies

To ensure the scientific rigor and reproducibility of our findings, we will employ a series of standardized, industry-accepted assays. The following sections detail the step-by-step protocols for determining the inhibitory activity and selectivity of Compound X.

Experimental Workflow

The overall experimental process is designed to move from a primary screen for inhibitory activity to a more detailed characterization of the compound's selectivity and mechanism of action.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Potency Determination cluster_3 Selectivity Profiling cluster_4 Cellular Activity Compound_Prep solubilize in DMSO In_Vitro_Assay In Vitro Kinase Assay (LanthaScreen™) Compound_Prep->In_Vitro_Assay Test Concentrations IC50_Det IC50 Determination In_Vitro_Assay->IC50_Det Initial Hit Kinase_Panel Kinase Selectivity Panel IC50_Det->Kinase_Panel Potent Inhibitor Cell_Based_Assay In-Cell Western Assay Kinase_Panel->Cell_Based_Assay Selective Inhibitor

Figure 1: High-level experimental workflow for inhibitor characterization.

Protocol 1: In Vitro DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring the binding of an inhibitor to the ATP pocket of a kinase.[13][14]

Materials:

  • Recombinant human DYRK1A enzyme (Thermo Fisher Scientific, #PR7189B)[15]

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)[15]

  • Kinase Tracer 236 (Thermo Fisher Scientific)[15]

  • Compound X and benchmark inhibitors (Harmine, Leucettine L41, EHT 5372)

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

  • 384-well low volume black plates (Corning, #4514)[15]

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X and benchmark inhibitors in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Reagent Preparation:

    • Prepare a 3X solution of DYRK1A kinase and Eu-anti-GST antibody in Kinase Buffer A.

    • Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor.

Protocol 2: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[16][17]

Procedure:

  • Data Normalization: Convert the raw TR-FRET data to percent inhibition relative to high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[17]

Protocol 3: In-Cell Western Assay for Cellular Target Engagement

This assay measures the ability of an inhibitor to engage with its target within a cellular context.[18]

Materials:

  • HEK293 cells overexpressing DYRK1A

  • Primary antibody specific for a known DYRK1A phosphorylation substrate (e.g., phospho-Tau)

  • Fluorescently labeled secondary antibody

  • Cell culture medium and supplements

  • 96-well plates

Procedure:

  • Cell Plating: Seed HEK293-DYRK1A cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and benchmark inhibitors for a specified time (e.g., 2 hours).

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer.

    • Incubate with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Imaging and Analysis: Image the plate using a fluorescent plate reader or high-content imager. Quantify the fluorescence intensity in each well to determine the reduction in substrate phosphorylation.

Mechanism of Action: The DYRK1A Signaling Pathway

DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues.[2] It plays a crucial role in downstream signaling cascades that influence neuronal development and function. The diagram below illustrates a simplified representation of the DYRK1A signaling pathway and the point of intervention for the inhibitors discussed.

G cluster_0 Upstream Signaling cluster_1 DYRK1A Activation cluster_2 Downstream Substrates cluster_3 Pathological Outcomes cluster_4 Inhibitor Intervention Upstream Various cellular signals DYRK1A DYRK1A Upstream->DYRK1A Tau Tau Protein DYRK1A->Tau phosphorylates APP Amyloid Precursor Protein DYRK1A->APP phosphorylates NFAT NFAT Transcription Factors DYRK1A->NFAT phosphorylates NFT Neurofibrillary Tangles Tau->NFT Abeta Amyloid-beta Production APP->Abeta Gene_Repression Altered Gene Expression NFAT->Gene_Repression Inhibitors Compound X Harmine Leucettine L41 EHT 5372 Inhibitors->DYRK1A inhibit

Figure 2: Simplified DYRK1A signaling pathway and inhibitor action.

Discussion and Future Directions

The experimental framework detailed in this guide will provide a robust evaluation of this compound (Compound X) as a potential DYRK1A inhibitor. By benchmarking its performance against established inhibitors like Harmine, Leucettine L41, and the highly potent EHT 5372, we can ascertain its relative potency, selectivity, and cellular activity.

The initial in vitro kinase assays will establish the fundamental inhibitory potential of Compound X. A low nanomolar IC50 value would be indicative of a promising lead compound. However, potency alone is not a definitive measure of a drug's potential. The subsequent selectivity profiling against a panel of related kinases is crucial. A highly selective inhibitor is generally preferred as it minimizes the risk of off-target effects and associated toxicities. For instance, while Harmine is a potent DYRK1A inhibitor, its clinical utility is limited by its off-target effects, including inhibition of monoamine oxidase (MAO).[9][19]

The in-cell western assay will provide critical insights into the compound's ability to penetrate the cell membrane and engage with DYRK1A in a physiological context. A strong correlation between the in vitro IC50 and the cellular EC50 would suggest good cell permeability and target engagement.

Should Compound X demonstrate superior potency and selectivity compared to the benchmark inhibitors, further preclinical development would be warranted. This would include pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy testing in relevant animal models of neurodegenerative disease.

Conclusion

This comparative guide outlines a comprehensive strategy for the preclinical evaluation of this compound as a novel DYRK1A inhibitor. By adhering to the rigorous experimental protocols and comparative analyses presented, researchers can generate the high-quality, reproducible data necessary to make informed decisions regarding the future development of this promising compound. The quest for novel, effective, and safe treatments for devastating neurological disorders necessitates such a thorough and scientifically grounded approach.

References

  • Harmine | DYRK1A inhibitor | Axon 3627. Axon Medchem.

  • Göckler, N., et al. (2009). Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. FEBS Journal, 276(21), 6324-37.

  • DYRK1A Inhibitors. Alzheimer's Drug Discovery Foundation.

  • Wang, J., et al. (2022). DYRK1A inhibitors for disease therapy: Current status and perspectives. Acta Pharmaceutica Sinica B, 12(2), 548-569.

  • Goutan, E., et al. (2015). Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice. European Neuropsychopharmacology, 25(11), 2170-82.

  • EHT 5372 | DYRK1A inhibitor | Probechem Biochemicals. Probechem.

  • Harmine | DYRK Inhibitors. R&D Systems.

  • Coutadeur, S., et al. (2015). A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro. Journal of Neurochemistry, 133(3), 440-51.

  • Harmine | DYRK. Tocris Bioscience.

  • Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. (2020). Molecules, 25(21), 5038.

  • Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric. CORE.

  • Harmine, DYRK1A inhibitor (CAS 442-51-3). Abcam.

  • Selective Macrocyclic Inhibitors of DYRK1A/B. (2022). ACS Medicinal Chemistry Letters, 13(4), 624-630.

  • EHT 5372 | DYRK1A/1B Inhibitor. MedChemExpress.

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.

  • What are DYRK1A inhibitors and how do they work?. Patsnap Synapse.

  • Leucettine L41 inhibits endogenous DYRK1A activity in cell cultures but... ResearchGate.

  • EHT 5372 | DYRK1A/1B Inhibitor. MedChemExpress.

  • DYRK1A Inhibitors. Alzheimer's Drug Discovery Foundation.

  • Leucettine L41 | DYRKs/CLKs Inhibitor. MedChemExpress.

  • Dyrk1A Inhibitor EHT 5372: A Comparative Selectivity Analysis. Benchchem.

  • LanthaScreen Eu kinase binding assay for DYRK1A Overview. Thermo Fisher Scientific.

  • IC50 Determination. edX.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • In-cell Western Assays for IC50 Determination. Azure Biosystems.

  • Measuring Dyrk1A Inhibition with Dyrk1A-IN-3: Application Notes and Protocols. Benchchem.

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.

  • An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. (2017). PLoS ONE, 12(1), e0170433.

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. (2018). SLAS Discovery, 23(1), 50-57.

  • ELISA Kit for Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A). Cloud-Clone Corp.

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  • 343852-44-8|this compound. BLDpharm.

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). RSC Advances, 12(1), 1-13.

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  • Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 1134-1153.

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  • Synthesis of 1-indanones with a broad range of biological activity. (2014). Beilstein Journal of Organic Chemistry, 10, 2658-2681.

  • Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane. Google Patents.

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Biomolecules, 12(8), 1093.

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A Comparative Guide to the Potential Efficacy of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one and Related Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential therapeutic efficacy of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. As of the latest literature review, direct peer-reviewed efficacy data for this specific molecule is not extensively available. Therefore, this document synthesizes preclinical data from structurally related indanone derivatives to forecast potential biological activities and establish a framework for future investigation. We will explore the known anti-inflammatory, anticancer, and antimicrobial properties of the broader indanone class, presenting comparative data and detailing the experimental protocols necessary for efficacy evaluation.

Introduction to the Indanone Scaffold

The indanone core, a bicyclic ketone composed of a benzene ring fused to a five-membered ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2] The versatility of the indanone structure allows for substitutions at various positions, leading to a diverse array of pharmacological profiles. This compound is one such derivative, and its therapeutic potential can be inferred from the activities of its chemical relatives.

Comparative Efficacy of Indanone Derivatives

While we await specific data on this compound, a review of analogous compounds provides valuable insights into its potential applications.

Anti-inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have shown promising anti-inflammatory properties.[3][4] These compounds have been investigated for their ability to mitigate acute lung injury by inhibiting the production of pro-inflammatory cytokines.[4]

Key Findings from Preclinical Studies:

  • A study on novel 2-benzylidene-1-indanone derivatives demonstrated significant inhibition of lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in murine primary macrophages.[4]

  • The most active compound in the series, 8f , was found to significantly reduce LPS-induced pulmonary inflammation, as evidenced by reductions in total protein concentration and inflammatory cell counts in bronchoalveolar lavage (BAL) fluid.[4]

Table 1: Comparative Anti-inflammatory Activity of 2-Benzylidene-1-Indanone Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)In Vivo Efficacy (Acute Lung Injury Model)Reference
4d 83.7369.28Not Reported[4]
8f Potent (data not quantified)Potent (data not quantified)Significant reduction in pulmonary inflammation[4]
XAN (Positive Control)Potent (data not quantified)Potent (data not quantified)Not Reported[4]
Anticancer Activity

Fluorinated indanone derivatives, particularly fluorinated benzylidene indanones, have exhibited notable anticancer activities in preclinical models.[3] These compounds have demonstrated both antiproliferative and antiangiogenic properties.[3]

Table 2: Comparative Anticancer Efficacy of a Fluorinated Benzylidene Indanone Derivative

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)Reference
In Vitro Cytotoxicity (MCF-7) Induces G2/M phase arrestNot specified in the study[3]
Cereblon Inhibition

Computational studies have identified indanone derivatives as potential inhibitors of Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex.[5][6] Cereblon is a well-established target for thalidomide and its derivatives in the treatment of multiple myeloma.[5][6] Molecular docking and dynamics studies have suggested that certain indanone derivatives may exhibit stronger binding affinity to Cereblon than thalidomide.[5][6]

Table 3: Computationally Predicted Binding Affinity of Indanone Derivatives to Cereblon

CompoundBinding Affinity (kJ/mol)Comparison to ThalidomideReference
DHFO -163.16Stronger[5][6]
THOH Not specifiedBetter than Thalidomide[5][6]
DIMS Not specifiedBetter than Thalidomide[5][6]
DTIN Not specifiedBetter than Thalidomide[5][6]

Postulated Mechanism of Action and Signaling Pathways

Based on the activities of related compounds, this compound could potentially exert its effects through various signaling pathways. The anti-inflammatory actions of 2-benzylidene-1-indanone derivatives, for instance, are known to involve the inhibition of the NF-κB and MAPK signaling pathways.[4]

G cluster_0 Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Indanone 2-Benzylidene-1-Indanone Derivatives Indanone->TAK1 Inhibition Indanone->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism of 2-benzylidene-1-indanone derivatives.

Experimental Protocols for Efficacy Evaluation

To assess the efficacy of this compound, a series of in vitro and in vivo experiments, adapted from protocols used for other indanone derivatives, are recommended.

In Vitro Anti-inflammatory Assay

This protocol is based on the methods described for evaluating 2-benzylidene-1-indanone derivatives.[4]

Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture murine primary macrophages (MPMs) or a suitable macrophage cell line (e.g., RAW 264.7) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in 96-well plates. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.

  • Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[4]

In Vitro Anticancer Assay

This protocol is adapted from the evaluation of fluorinated benzylidene indanone derivatives.[3]

Objective: To assess the antiproliferative activity of the test compound on cancer cell lines.

Methodology:

  • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast cancer).

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Assay: Determine cell viability using an appropriate method, such as the MTT or SRB assay.

  • Cell Cycle Analysis: To understand the mechanism of action, perform cell cycle analysis by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).

G start Start: Cancer Cell Line treatment Treat with This compound start->treatment incubation Incubate (e.g., 48-72h) treatment->incubation viability Assess Cell Viability (MTT/SRB Assay) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle end End: Determine IC50 & MoA viability->end cell_cycle->end

Caption: Experimental workflow for in vitro anticancer evaluation.

Future Directions and Conclusion

The existing literature on indanone derivatives strongly suggests that this compound is a promising candidate for further investigation. Its structural features warrant a thorough evaluation of its anti-inflammatory, anticancer, and potentially other biological activities. The experimental protocols outlined in this guide provide a robust starting point for researchers to elucidate the efficacy and mechanism of action of this and related novel indanone compounds. As new data emerges, this guide will be updated to reflect the evolving understanding of this important class of molecules.

References

  • Nayek, U., Basheer Ahamed, S. I., Mansoor Hussain, U. H., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]

  • Nayek, U., Basheer Ahamed, S. I., Mansoor Hussain, U. H., et al. (n.d.). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Manipal Research Portal. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 935–948. [Link]

  • S. S. V. Ramasastry, S. V. Ramasastry. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a compound that requires careful handling due to its specific toxicological profile. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301DangerToxic if swallowed
Skin IrritationH315DangerCauses skin irritation
Skin SensitizationH317DangerMay cause an allergic skin reaction
Serious Eye IrritationH319DangerCauses serious eye irritation
Specific Target Organ ToxicityH335DangerMay cause respiratory irritation

These classifications dictate the necessary precautions. The designation "Toxic if swallowed" (H301) signifies that even small quantities ingested accidentally can cause significant harm.[1] The skin and eye irritation warnings (H315, H319) necessitate robust personal protective equipment, while the potential for respiratory irritation (H335) underscores the need for handling within a well-ventilated area, preferably a chemical fume hood.[1][2]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Minimizing exposure during routine laboratory use is the first step in responsible chemical management.

  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to mitigate the risk of inhaling vapors or dust.[2][3]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required, directly corresponding to the hazards identified in Section 1.

    • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[2][4]

    • Skin Protection : A flame-retardant lab coat and appropriate chemical-resistant gloves are mandatory. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][5]

    • Respiratory Protection : If working outside of a fume hood is unavoidable, a full-face respirator may be necessary, and this activity requires a prior risk assessment and supervisor approval.[4][6]

Section 3: The Core Disposal Protocol: Segregation and Containment

The single most important factor for the disposal of this compound is its chemical structure: it is a halogenated organic compound . This dictates that it must be segregated into a specific waste stream. Mixing it with non-halogenated waste can lead to regulatory violations and significantly higher disposal costs.[3][7]

Step 1: Waste Characterization Identify the waste form. Is it the pure, unused solid? Is it dissolved in a solvent? Is it part of a reaction mixture? Regardless of the form, the presence of the chlorine atom classifies the entire waste mixture as halogenated.

Step 2: Select the Correct Waste Container

  • Use a designated "Halogenated Organic Waste" container.[2][8]

  • The container must be made of a compatible material (e.g., polyethylene for many organic solvents), be in good condition without leaks or cracks, and possess a tightly sealing screw-top cap.[3][6]

  • Never use metal cans for halogenated waste unless specifically provided by your institution's safety office, as some halogenated compounds can corrode metals over time.

Step 3: Proper Labeling Accurate and thorough labeling is a legal requirement and critical for safety.[9][10]

  • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[3][6]

  • Clearly write the full chemical name: "Waste: this compound". Do not use abbreviations or chemical formulas.[6]

  • If it is a mixture, list all chemical constituents and their approximate percentages or volumes.[8][10]

  • Ensure the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation) are clearly visible.

Step 4: Waste Accumulation

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][10]

  • The container must be kept closed at all times except when actively adding waste to prevent the release of vapors.[3][6]

  • Segregate the halogenated waste container from incompatible materials, especially acids, bases, and strong oxidizing agents.[7][8]

  • Be mindful of institutional limits on waste volume (typically no more than 55 gallons of hazardous waste may be accumulated in an SAA).[11]

Section 4: Final Disposition and Emergency Procedures

The role of the researcher is to safely accumulate and label the waste. The final disposal is conducted by trained professionals.

Requesting Pickup Once the waste container is nearly full (around 75-80%) or if work on the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[3][11] Laboratory personnel should never transport hazardous waste across campus themselves.[11]

Spill and Exposure Procedures

  • Minor Spill : For a small spill contained within a fume hood, use an inert absorbent material (such as vermiculite or sand) to soak up the substance.[3][12] Carefully collect the contaminated absorbent into a sealed, sturdy container, label it as "Hazardous Waste" with the chemical name, and dispose of it through the EHS office.[3]

  • Major Spill : In the event of a large spill, immediately evacuate the area and alert others. Activate the fire alarm if necessary and call emergency services and your institution's EHS department.[6]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[5][13]

    • Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][13]

    • Inhalation : Move to fresh air immediately.[5][13]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[13]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Containment Protocol cluster_disposition Final Disposition cluster_emergency Emergency Path A Waste Generated (Pure compound or in solution) B Characterize as HALOGENATED ORGANIC WASTE A->B Contains Chlorine C Select Designated Halogenated Waste Container B->C D Affix 'Hazardous Waste' Tag BEFORE adding waste C->D E Add Waste to Container (List all components & %) D->E F Store in Satellite Accumulation Area (SAA) E->F G Is container >75% full or project complete? F->G H Submit Collection Request to EHS/Safety Office G->H Yes I Continue to accumulate safely G->I No J Awaiting Pickup by Licensed Waste Contractor H->J I->F Spill Spill Occurs Spill_Action Absorb with inert material, collect in sealed container, label as hazardous waste Spill->Spill_Action

Caption: Disposal workflow for this compound.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Temple University. Halogenated Solvents in Laboratories.
  • American Chemical Society.
  • Ohio EPA. (2023).
  • Bucknell University.
  • Vanderbilt University Medical Center.
  • Cornell University Environmental Health and Safety. Organic Solvents.
  • Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet for 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl-.
  • Fisher Scientific.
  • Angene Chemical. (2025).
  • ChemicalBook. (2025). Chemical Safety Data Sheet for 6-CHLORO-2,3-DIHYDRO-1H-INDOLE.
  • Apollo Scientific.

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Navigating the Safe Handling of 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a compound requiring meticulous attention to safety protocols. By understanding the why behind each step, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Hazard Assessment: A Proactive Stance

Given its structure as a chlorinated ketone, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation. Similar compounds can be harmful if swallowed or inhaled.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of your experimental design.

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure.[2] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Hands Double-gloving with nitrile or neoprene glovesProvides a robust barrier against potential skin absorption and allows for safe removal of the outer glove in case of contamination.[3]
Eyes/Face Chemical splash goggles and a face shieldEnsures complete protection against splashes and aerosols, which can cause serious eye damage.[2][4]
Body Chemical-resistant lab coat or gownProtects the skin and personal clothing from accidental spills.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3]
A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Fasten completely.

  • Mask/Respirator: Ensure a proper fit and seal.

  • Goggles/Face Shield: Adjust for a snug and comfortable fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the gown.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Mask/Respirator: Remove without touching the front.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Experiment Experiment Don4->Experiment Perform Experiment Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5 End Procedure Complete Doff5->End Start Start Handling Procedure Start->Don1 Experiment->Doff1

Operational Plan: Handling and Storage with Precision

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research material.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6]

  • Avoidance of Dust and Aerosols: Take care to avoid the formation of dust and aerosols when handling the solid compound.[5]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools for transfers.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Container: Store in a tightly closed, properly labeled container.[5][6]

  • Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials.[5][6]

  • Security: Store in a locked cabinet or area to restrict access.[1][7]

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection:

  • Collect all waste material, including contaminated PPE and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

Disposal Procedure:

  • Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]

  • Never discharge the chemical into drains or the environment.[5]

  • Contaminated containers should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill.[6]

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Waste Chemical Waste & Contaminated PPE Container Designated, Labeled Hazardous Waste Container Waste->Container Licensed_Facility Licensed Chemical Destruction Facility Container->Licensed_Facility Incineration Controlled Incineration Container->Incineration

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only protects individuals but also upholds the rigorous standards of scientific integrity.

References

  • CHEMM. Personal Protective Equipment (PPE).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl.
  • MG Chemicals.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • ECHEMI.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.